Tropylium tetrafluoroborate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclohepta-1,3,5-triene;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BF4/c1-2-4-6-7-5-3-1;2-1(3,4)5/h1-7H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVQHTIKOZVGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C[CH+]C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301068844 | |
| Record name | Cycloheptatrienylium tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301068844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27081-10-3 | |
| Record name | Tropylium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027081103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptatrienylium, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cycloheptatrienylium tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301068844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptatrienylium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPYLIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFS83J4CRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tropylium Tetrafluoroborate from Cycloheptatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropylium (B1234903) tetrafluoroborate (B81430), an ionic, aromatic organic compound, is a valuable reagent and catalyst in organic synthesis. Its stability, a consequence of the aromaticity of the tropylium cation, makes it a rare example of an isolable carbocation.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to tropylium tetrafluoroborate from cycloheptatriene (B165957), focusing on the underlying hydride abstraction mechanism. Detailed experimental protocols for the most common and effective methods are presented, along with a comparative summary of reaction conditions and yields. This document is intended to serve as a practical resource for researchers in organic chemistry and drug development who utilize or intend to synthesize this versatile compound.
Introduction
The tropylium cation ([C₇H₇]⁺) is a non-benzenoid aromatic species that exhibits significant stability due to its planar, cyclic structure containing six π-electrons, conforming to Hückel's rule.[3] This inherent stability allows for its isolation as a salt with a non-nucleophilic counter-anion, most commonly tetrafluoroborate ([BF₄]⁻). The resulting salt, this compound, is a white, crystalline solid that is stable and can be handled under normal laboratory conditions.[2]
The synthesis of tropylium salts from cycloheptatriene is a classic transformation in organic chemistry that demonstrates the principles of aromaticity and carbocation stability.[3] Cycloheptatriene, a non-aromatic cyclic polyene, is converted to the aromatic tropylium cation through the removal of a hydride ion (H⁻) from its methylene (B1212753) group.[4][5] This process, known as hydride abstraction, is typically achieved using a strong hydride acceptor.
This guide will detail the two most prevalent methods for this synthesis: the use of phosphorus pentachloride followed by anion exchange with tetrafluoroboric acid, and the more direct hydride exchange reaction with triphenylcarbenium (tritylium) tetrafluoroborate.
Reaction Mechanism: Hydride Abstraction
The core chemical transformation in the synthesis of the tropylium cation from cycloheptatriene is the abstraction of a hydride ion from the sp³-hybridized methylene carbon of cycloheptatriene. This converts the non-planar, non-aromatic cycloheptatriene into the planar, aromatic tropylium cation.[3] The driving force for this reaction is the significant thermodynamic stability gained by forming an aromatic system.
The overall transformation can be represented as:
C₇H₈ + [Hydride Acceptor] → [C₇H₇]⁺ + [Reduced Acceptor-H]⁻
The choice of hydride acceptor is critical for the success of the synthesis. The acceptor must be a sufficiently strong electrophile to remove a hydride ion from cycloheptatriene.
Below is a diagram illustrating the general mechanism of hydride abstraction from cycloheptatriene to form the tropylium cation.
Caption: General mechanism of tropylium cation formation.
Comparative Summary of Synthetic Methods
The following table summarizes the key parameters for the two primary methods of synthesizing this compound from cycloheptatriene. This allows for a direct comparison of the reagents, conditions, and typical outcomes.
| Parameter | Method 1: Phosphorus Pentachloride | Method 2: Triphenylcarbenium Tetrafluoroborate |
| Hydride Abstracting Agent | Phosphorus pentachloride (PCl₅) | Triphenylcarbenium tetrafluoroborate ([Ph₃C]⁺[BF₄]⁻) |
| Anion Source | Tetrafluoroboric acid (HBF₄) | Included in the reagent |
| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile (B52724) | Acetonitrile |
| Reaction Temperature | Room temperature | Room temperature |
| Reaction Time | ~3 hours for initial reaction | ~5-10 minutes |
| Typical Yield | 80-89%[6] | >90% (in some modern protocols)[1] |
| Key Advantages | Utilizes less expensive starting materials.[6] | One-step reaction, simpler purification, avoids corrosive intermediates.[1] |
| Key Disadvantages | Two-step process (hydride abstraction then anion exchange), involves corrosive and hazardous reagents (PCl₅, HCl evolution).[6] | Triphenylcarbenium tetrafluoroborate is a more expensive reagent. |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis of this compound.
Method 1: Synthesis using Phosphorus Pentachloride
This method involves the initial reaction of cycloheptatriene with phosphorus pentachloride to form an intermediate tropylium salt, followed by anion exchange with tetrafluoroboric acid.[6]
Experimental Workflow:
Caption: Workflow for synthesis using Phosphorus Pentachloride.
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and an outlet for gas evolution (HCl), prepare a suspension of phosphorus pentachloride (100 g, 0.48 mol) in 800 mL of carbon tetrachloride.[6]
-
Addition of Cycloheptatriene: Add cycloheptatriene (24.2 g of 91% purity, ~0.24 mol) to the suspension all at once.[6]
-
Reaction: Stir the mixture vigorously at room temperature for 3 hours. Hydrogen chloride gas will be evolved.[6]
-
Isolation of Intermediate: The intermediate tropylium salt double salt will precipitate. Isolate this salt by suction filtration and wash it briefly with fresh carbon tetrachloride.[6]
-
Anion Exchange: In a separate flask immersed in an ice bath, vigorously stir 400 mL of absolute ethanol. Transfer the filtered intermediate salt rapidly into the cold ethanol. The salt will dissolve exothermically.[6]
-
Precipitation: To the cold, stirred solution, rapidly add 50 mL of 50% aqueous tetrafluoroboric acid. A dense white precipitate of this compound will form immediately.[6]
-
Product Isolation: Collect the product by suction filtration. Wash the white solid with a small portion of cold ethanol, followed by diethyl ether.[6]
-
Drying: Air-dry the product at room temperature. The expected yield is 34–38 g (80–89%).[6]
Method 2: Synthesis using Triphenylcarbenium Tetrafluoroborate
This method provides a more direct, one-pot synthesis of this compound through a hydride exchange reaction.[3]
Experimental Workflow:
Caption: Workflow for synthesis using Tritylium (B1200429) Tetrafluoroborate.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine cycloheptatriene (0.17 g, 1.8 mmol) and triphenylcarbenium tetrafluoroborate (0.6 g, 1.8 mmol).[3]
-
Dissolution: While stirring the solid mixture, slowly add acetonitrile dropwise until all the solids have just dissolved. It is important to use the minimum amount of solvent necessary.[3]
-
Reaction: Allow the resulting solution to stir for approximately five minutes at room temperature for the reaction to go to completion.[3]
-
Product Precipitation: Remove the acetonitrile using a rotary evaporator. The product, this compound, will precipitate as a dense white solid. Triphenylmethane, the byproduct, is soluble in the washing solvents.[3]
-
Product Isolation: Isolate the crystals by suction filtration.[3]
-
Washing: Wash the collected solid with small portions of ice-cold ethanol (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).[3]
-
Drying: Allow the crystals to air dry. Record the mass to determine the yield.[3]
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
UV-Vis Spectroscopy: In 0.1N HCl, this compound exhibits characteristic absorption maxima at λ = 218 mμ (log ε 4.70) and 274 mμ (log ε 3.61).[3][6]
-
Melting Point: The compound decomposes at approximately 200°C.[2][6]
-
NMR Spectroscopy: ¹H NMR spectroscopy will show a single peak for the seven equivalent protons of the aromatic tropylium cation, typically around 9.2 ppm in a suitable deuterated solvent.
Conclusion
The synthesis of this compound from cycloheptatriene is a fundamental and illustrative transformation in organic chemistry. The choice between the phosphorus pentachloride and triphenylcarbenium tetrafluoroborate methods will depend on factors such as cost, scale, and available equipment. The PCl₅ method is more economical for large-scale synthesis, while the tritylium salt method offers a milder, faster, and more convenient procedure for laboratory-scale preparations. Both methods reliably produce the stable, aromatic tropylium salt, a versatile tool for further synthetic applications in research and development.
References
tropylium tetrafluoroborate aromaticity and stability
An In-depth Technical Guide to the Aromaticity and Stability of Tropylium (B1234903) Tetrafluoroborate (B81430)
Introduction
Tropylium tetrafluoroborate, with the chemical formula [C₇H₇]⁺[BF₄]⁻, is a notable organic salt primarily due to the exceptional stability of its carbocation, the tropylium cation.[1] First isolated in a water-stable form by G. Merling in 1891, its structure as the cycloheptatrienyl cation was definitively confirmed by Doering and Knox in 1954.[2] The remarkable stability of this cation, which allows for its isolation as a salt with a non-coordinating anion like tetrafluoroborate, is a direct consequence of its aromatic nature.[2][3] This guide provides a detailed examination of the principles governing the aromaticity and stability of this compound, supported by quantitative data, experimental protocols, and conceptual diagrams for researchers, scientists, and professionals in drug development.
Core Concept: Aromaticity of the Tropylium Cation
The unusual stability of the tropylium cation is fundamentally explained by the concept of aromaticity, which is most commonly evaluated using Hückel's rule. For a molecule to be considered aromatic, it must satisfy four key criteria:
-
Cyclic: The molecule must contain a ring of atoms.
-
Planar: All atoms in the ring must lie in the same plane to allow for effective orbital overlap.
-
Fully Conjugated: Every atom in the ring must have a p-orbital that can participate in the delocalized π-system.
-
Hückel's Rule (4n+2 π electrons): The cyclic π-system must contain a total of 4n+2 π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).[4]
The tropylium cation ([C₇H₇]⁺) perfectly fulfills these requirements. The precursor molecule, cycloheptatriene, is non-aromatic because one of its carbon atoms is sp³ hybridized and thus breaks the continuous conjugation.[5] Upon removal of a hydride ion (H⁻), this carbon re-hybridizes to sp², creating a vacant p-orbital.[5][6] This results in a planar, heptagonal ring where each of the seven carbon atoms is sp² hybridized, providing a continuous, cyclic array of p-orbitals. The system contains 6 π-electrons (from the three double bonds), which satisfies the 4n+2 rule for n=1.[7][8] This adherence to the principles of aromaticity imparts significant thermodynamic stability to the cation.
Stability Analysis
The stability of this compound is a direct outcome of the aromaticity of the [C₇H₇]⁺ cation, complemented by the nature of the [BF₄]⁻ anion.
Resonance and Charge Delocalization
A key feature of aromatic systems is the delocalization of π-electrons over the entire ring. In the tropylium cation, the positive charge is not localized on a single carbon atom but is evenly distributed across all seven carbons.[5][9] This delocalization can be represented by seven equivalent resonance structures, where each carbon atom bears a portion of the positive charge.[10][11] This distribution significantly lowers the overall energy of the system, contributing to its high stability compared to non-aromatic carbocations where the charge is localized.[12][13] The equivalence of all seven carbon atoms and their attached hydrogen atoms is experimentally confirmed by NMR spectroscopy, which shows a single peak in both the ¹³C and ¹H NMR spectra, respectively.[5][9][14]
The Role of the Tetrafluoroborate Anion
The choice of the counterion is crucial for isolating the stable carbocation as a salt. The tetrafluoroborate anion ([BF₄]⁻) is large, has a diffuse charge, and is non-coordinating. This means it has a very low tendency to form a covalent bond with the electrophilic carbon atoms of the tropylium ring, preventing the disruption of the aromatic system.[3] This property allows this compound to exist as a stable, isolable ionic solid.[1]
Quantitative Data Summary
The structural and energetic properties of the tropylium cation have been quantified through various experimental and computational methods.
| Property | Value | Method | Significance |
| C-C Bond Length | 147 pm[3][7][15] | X-ray Crystallography | Intermediate between a typical C-C single bond (e.g., ethane, 154 pm) and a C=C double bond in an aromatic system (e.g., benzene, 140 pm), indicating delocalization.[7][15] |
| ¹H NMR Spectrum | Single peak[5][9] | NMR Spectroscopy | Confirms that all seven protons are chemically equivalent due to rapid charge delocalization on the NMR timescale. |
| ¹³C NMR Spectrum | Single peak[9] | NMR Spectroscopy | Confirms that all seven carbon atoms are chemically equivalent, providing strong evidence for the symmetrical distribution of charge. |
| Acidity (pKa) | ~4.7 (K_eq = 1.8 x 10⁻⁵)[7][14] | Spectrophotometry | The tropylium cation reacts with water in an equilibrium, making the solution about as acidic as acetic acid. |
| UV-Vis Absorption | λ_max: 218 nm, 274 nm (in 0.1N HCl)[2] | UV-Vis Spectroscopy | Characteristic electronic transitions of the delocalized π-electron system. |
| Aromaticity vs. Benzene | 22-50% as aromatic as benzene[9][16] | ¹H NMR Probe Studies | Provides a semi-quantitative measure of its aromatic stabilization energy relative to the archetypal aromatic compound, benzene. |
Experimental Protocols
Synthesis of this compound
Several methods exist for the synthesis of tropylium salts. A common and effective laboratory-scale preparation involves the abstraction of a hydride ion from cycloheptatriene.
Method 1: Using Triphenylcarbenium (Trityl) Tetrafluoroborate [2]
-
Reagents: Cycloheptatriene (1.8 mmol) and triphenylcarbenium tetrafluoroborate (1.8 mmol) are placed in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: The solid mixture is stirred, and acetonitrile (B52724) is added dropwise until all solids have just dissolved. Using a minimal amount of solvent is critical.
-
Reaction: The solution is stirred for approximately five minutes at room temperature to allow the hydride transfer reaction to complete. The trityl cation abstracts a hydride from cycloheptatriene, forming the tropylium cation and neutral triphenylmethane (B1682552).
-
Isolation: The solvent (acetonitrile) is removed using a rotary evaporator.
-
Purification: The resulting dense white precipitate is isolated by suction filtration. It is washed with small portions of ice-cold ethanol (B145695) (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL) to remove triphenylmethane and any unreacted starting material.
-
Drying: The purified crystals of this compound are air-dried.
Characterization Methods
X-ray Crystallography
-
Principle: This technique determines the three-dimensional arrangement of atoms within a crystal. A beam of X-rays is diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[17]
-
Methodology: A suitable single crystal of this compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed mathematically to generate an electron density map, from which the precise positions of the carbon, boron, and fluorine atoms can be determined.
-
Application: X-ray crystallography has been crucial in confirming the planar, heptagonal structure of the tropylium cation and measuring its C-C bond lengths, providing direct physical evidence of its aromatic nature.[3][7][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide information about the chemical environment and structure of a molecule.
-
Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in a strong magnetic field.[18] The sample is irradiated with radiofrequency pulses, and the resulting signals are detected.
-
Application: For the tropylium cation, ¹H NMR and ¹³C NMR spectra each show only a single signal, which unequivocally demonstrates the high degree of symmetry and the equivalence of all seven carbon and all seven hydrogen atoms.[5][9] This is compelling evidence for the complete delocalization of the positive charge.
Conclusion
This compound is a classic example of a stable organic salt whose properties are dictated by the principles of aromaticity. The tropylium cation's adherence to Hückel's rule (cyclic, planar, fully conjugated, with 6 π-electrons) results in a significant delocalization of its positive charge, imparting exceptional thermodynamic stability.[5][9] This inherent stability, supported by the non-coordinating tetrafluoroborate anion, allows for its isolation and use as a valuable reagent in organic synthesis. The combination of spectroscopic evidence, crystallographic data, and chemical reactivity provides a comprehensive and compelling case for the aromatic nature of the tropylium cation, making it a cornerstone for teaching and research in physical organic chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Buy this compound | 27081-10-3 [smolecule.com]
- 4. 4.3 Hückel’s Rule: Aromatic, Anti-aromatic and Non-aromatic Species – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tropylium cation - Wikipedia [en.wikipedia.org]
- 8. Tropylium_ion [chemeurope.com]
- 9. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic chemistry - Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carbocation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Cycloheptatrienyl Cation | bartleby [bartleby.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. mdpi.com [mdpi.com]
- 15. Tropylium cation - Wikiwand [wikiwand.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. This compound(27081-10-3) 1H NMR spectrum [chemicalbook.com]
The Mechanism of Hydride Abstraction by Tropylium Tetrafluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropylium (B1234903) tetrafluoroborate (B81430), [C₇H₇]⁺[BF₄]⁻, is a stable, aromatic organic salt widely utilized in synthetic chemistry as a potent hydride abstracting agent. The core of its reactivity lies in the tropylium cation, a seven-membered aromatic ring with six π-electrons, which readily accepts a hydride ion (H⁻) to form the neutral and stable cycloheptatriene. This powerful driving force enables the abstraction of hydrides from a variety of organic substrates, generating carbocationic intermediates that can be trapped by nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth analysis of the mechanism of hydride abstraction by tropylium tetrafluoroborate, including kinetic data, experimental protocols, and visual representations of the key processes.
Core Mechanism of Hydride Abstraction
The fundamental mechanism of hydride abstraction by the tropylium cation involves the transfer of a hydride ion from a suitable donor molecule to the tropylium cation. This process results in the formation of a carbocation from the hydride donor and the neutral molecule cycloheptatriene. The general transformation can be represented as follows:
R₃C-H + [C₇H₇]⁺ → [R₃C]⁺ + C₇H₈
The facility of this reaction is largely dictated by the stability of the carbocation formed. Substrates that can form stabilized carbocations, such as those with adjacent heteroatoms or aromatic rings, are particularly good hydride donors.
Signaling Pathway of Hydride Abstraction
The following diagram illustrates the general signaling pathway of a this compound-mediated hydride abstraction followed by nucleophilic capture.
Quantitative Data
One study on tropylium salt-promoted hydroboration reactions calculated the activation energy for the hydride abstraction step from pinacolborane to a vinyl cation to be 28.4 kcal/mol.[1] It is important to note that this value is specific to this particular reaction.
Kinetic Isotope Effect (KIE) studies, which involve comparing the reaction rates of substrates containing hydrogen versus deuterium (B1214612) at the position of hydride abstraction (kH/kD), are a powerful tool for probing the transition state of C-H bond cleavage. While specific KIE values for hydride abstraction by this compound are not widely reported, analogous hydride transfer reactions typically exhibit primary kinetic isotope effects in the range of 2 to 7. A significant kH/kD value in this range would indicate that the C-H bond is being broken in the rate-determining step of the reaction.
| Parameter | Value/Range | Substrate (if specified) | Notes |
| Activation Energy (Ea) | 28.4 kcal/mol | Pinacolborane to a vinyl cation | Calculated value from a specific hydroboration reaction.[1] |
| Kinetic Isotope Effect (kH/kD) | 2 - 7 (Typical) | General Hydride Donors | This is a typical range for primary KIEs in hydride transfer reactions and is not a directly measured value for this compound. |
Experimental Protocols
The kinetics of hydride abstraction by this compound can be monitored using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.
Kinetic Analysis using ¹H NMR Spectroscopy
Objective: To determine the rate of hydride abstraction by monitoring the disappearance of the hydride donor and the appearance of cycloheptatriene.
Materials:
-
This compound
-
Hydride donor substrate
-
Anhydrous deuterated solvent (e.g., CD₃CN, CD₂Cl₂)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostated NMR spectrometer
Procedure:
-
Prepare a stock solution of the hydride donor substrate and the internal standard in the chosen anhydrous deuterated solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
In a pre-thermostated NMR tube, combine known volumes of the substrate/standard solution and the this compound solution to initiate the reaction.
-
Quickly acquire a series of ¹H NMR spectra at timed intervals.
-
Integrate the signals corresponding to a characteristic proton of the substrate, the newly formed cycloheptatriene, and the internal standard.
-
Plot the concentration of the substrate (relative to the internal standard) versus time to determine the reaction order and rate constant.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the experimental workflow for a kinetic study of hydride abstraction using NMR spectroscopy.
Conclusion
This compound is a powerful and versatile reagent for effecting hydride abstraction from a range of organic molecules. The reaction proceeds through a well-defined mechanism involving the formation of a carbocation intermediate, which can be harnessed for subsequent synthetic transformations. While a comprehensive database of quantitative kinetic parameters is yet to be established, the available data and mechanistic understanding provide a solid foundation for the rational design of novel synthetic methodologies. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate and quantify the kinetics of hydride abstraction mediated by this remarkable reagent.
References
Tropylium Tetrafluoroborate: A Technical Guide to a Non-Benzenoid Aromatic Cation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tropylium (B1234903) tetrafluoroborate (B81430), focusing on its core identity as a stable, non-benzenoid aromatic cation. The unique electronic structure and resulting properties of the tropylium cation ([C₇H₇]⁺) make it a versatile and valuable reagent in modern organic synthesis and a subject of significant academic interest. This document details its synthesis, theoretical underpinnings of its aromaticity, extensive characterization data, and its burgeoning applications as an organocatalyst and a synthetic tool in the development of complex molecules, including those of medicinal interest.
Introduction: Beyond Benzene (B151609)
The concept of aromaticity, central to understanding the stability and reactivity of cyclic organic molecules, is most famously exemplified by benzene. However, a fascinating class of "non-benzenoid" aromatics exists, which fulfill the criteria for aromaticity without containing a benzene ring. The tropylium cation, [C₇H₇]⁺, is a archetypal example of this class. First prepared in 1891, its structure and exceptional stability were not fully understood until the mid-20th century.[1]
Tropylium tetrafluoroborate, [C₇H₇]⁺[BF₄]⁻, is a readily isolable salt of this cation, valued for its stability and the non-coordinating nature of the tetrafluoroborate anion.[2] Its remarkable stability stems from its adherence to Hückel's rule for aromaticity. The parent molecule, cycloheptatriene (B165957), is non-aromatic due to the presence of a tetrahedral, sp³-hybridized carbon atom which disrupts the cyclic conjugation of π-electrons.[1] The removal of a hydride ion from this carbon results in a planar, cyclic, fully conjugated system with six π-electrons—a "Hückel number" (4n+2, where n=1)—thus conferring aromatic stability.[1] This unique combination of aromatic stability and positive charge underpins its diverse reactivity and applications.[1]
Synthesis of this compound
The preparation of this compound can be achieved through several methods, primarily involving the abstraction of a hydride ion from cycloheptatriene. Below are two common, detailed laboratory protocols.
Experimental Protocol 1: Hydride Abstraction with Triphenylcarbenium Tetrafluoroborate
This method utilizes the strong hydride-abstracting capability of the triphenylcarbenium (trityl) cation.
Materials:
-
Cycloheptatriene (0.19 mL, 1.8 mmol)
-
Triphenylcarbenium tetrafluoroborate (0.6 g, 1.8 mmol)
-
Acetonitrile (B52724) (minimal amount)
-
Ice-cold ethanol (B145695)
-
Ice-cold diethyl ether
-
50 mL round-bottom flask with stir bar
Procedure: [1]
-
In a fume hood, combine cycloheptatriene and triphenylcarbenium tetrafluoroborate in the round-bottom flask.
-
With stirring, slowly add acetonitrile dropwise until all solids have just dissolved. Use the minimum amount of solvent necessary.
-
Allow the solution to stir at room temperature for approximately five minutes to ensure the reaction goes to completion.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator. A dense white precipitate of this compound will form.
-
Isolate the crystals by suction filtration.
-
Wash the crystals with two small portions of ice-cold ethanol (2 x 2 mL), followed by two small portions of ice-cold diethyl ether (2 x 2 mL).
-
Air-dry the crystals and record the mass.
Experimental Protocol 2: Synthesis via Phosphorus Pentachloride
This classical method involves the formation of an intermediate tropylium chloride salt.[2][3]
Materials:
-
Cycloheptatriene (e.g., 24.2 g of 91% pure material, ~0.24 mole)
-
Phosphorus pentachloride (100 g, 0.48 mole)
-
Carbon tetrachloride (800 mL)
-
Absolute ethanol (400 mL)
-
50% aqueous tetrafluoroboric acid (50 mL)
-
1 L flask with stirrer
Procedure: [3]
-
Prepare a suspension of phosphorus pentachloride in carbon tetrachloride in the flask, equipped with efficient stirring and an outlet for HCl gas.
-
Add the cycloheptatriene all at once and stir the mixture for 3 hours at room temperature.
-
Cool 400 mL of absolute ethanol in a 1 L wide-necked Erlenmeyer flask in an ice bath.
-
Isolate the intermediate salt from the reaction mixture by suction filtration, wash briefly with fresh carbon tetrachloride.
-
Transfer the intermediate salt as quickly as possible into the cold, well-stirred ethanol. The salt will dissolve exothermically.
-
Rapidly add the 50% aqueous tetrafluoroboric acid to the cold, stirred ethanolic solution.
-
A dense white precipitate of this compound will form. Isolate the product by suction filtration.
-
Wash the product with a small amount of cold ethanol and then with diethyl ether.
-
Air-dry the product at room temperature. The expected yield is 34–38 g.
Aromaticity and Stability
The stability of the tropylium cation is a direct consequence of its aromaticity. This can be understood through two key theoretical frameworks: resonance theory and molecular orbital theory.
Resonance Theory
The positive charge in the tropylium cation is not localized on a single carbon atom but is delocalized over all seven carbon atoms of the ring through resonance. This delocalization is represented by seven equivalent resonance structures, which contributes significantly to the overall stability of the ion.
Caption: Resonance delocalization of the positive charge in the tropylium cation.
Molecular Orbital Theory
According to molecular orbital (MO) theory, the seven sp²-hybridized carbon atoms of the tropylium cation each contribute one p-orbital to form a continuous, cyclic array of seven π molecular orbitals. These orbitals split into three bonding MOs and four anti-bonding MOs. The six π-electrons of the cation completely fill the three bonding molecular orbitals, leaving the anti-bonding orbitals empty. This closed-shell electron configuration is energetically favorable and is the hallmark of aromatic stability.
Physicochemical and Spectroscopic Data
The symmetrical and aromatic nature of the tropylium cation gives rise to characteristic physicochemical and spectroscopic properties. The quantitative data are summarized below.
| Property | Value / Description | Reference(s) |
| Molecular Formula | [C₇H₇]⁺[BF₄]⁻ | [4] |
| Molar Mass | 177.94 g·mol⁻¹ | [4] |
| Appearance | White to off-white or beige solid/powder | [4] |
| Melting Point | ~200 °C (decomposes) | [4] |
| Solubility | Soluble in hot methanol, acetonitrile; water-soluble | [1] |
| pKa (in water) | 4.7 (equilibrium constant 1.8 x 10⁻⁵) | [5] |
| Enthalpy of Formation (gas) | 889.35 ± 0.31 kJ/mol | [6] |
| C-C Bond Length | ~147 pm | [5] |
| ¹H NMR | δ ~9.2-9.3 ppm (singlet, in CD₃CN or DMSO-d₆) | [7] |
| ¹³C NMR | δ ~155.5 ppm (singlet, in CD₃CN or DMSO-d₆) | [7] |
| IR Spectroscopy ( 주요 피크) | C-H stretch (~3030 cm⁻¹), C=C stretch (~1477, 1520 cm⁻¹) | |
| UV-Vis Spectroscopy (in 0.1N HCl) | λ_max: 218 nm (log ε 4.70), 274 nm (log ε 3.61) | [1] |
Reactivity and Applications in Synthesis
The unique electronic nature of this compound—combining the stability of an aromatic ring with the electrophilicity of a carbocation—makes it a versatile reagent in organic synthesis. It primarily functions as a mild Lewis acid catalyst and an effective hydride abstractor.[7]
Catalytic Activity
This compound serves as an environmentally benign organocatalyst, often replacing transition metals in various transformations.[7] Its Lewis acidity allows it to activate carbonyl compounds and other functional groups towards nucleophilic attack. Key applications include:
-
Acetalization and Transacetalization: Efficiently catalyzes the protection of aldehydes.
-
Hydroboration Reactions: Promotes the hydroboration of alkynes and epoxides by abstracting a hydride from borane (B79455) reagents to form a reactive borenium ion.[7]
-
Carbonyl-Olefin Metathesis: Functions as an effective catalyst for both intramolecular and intermolecular reactions.[1]
-
Oxidative Functionalization: Used in the C-H functionalization of amines and other nucleophiles.[7]
Caption: Generalized workflow of tropylium cation-mediated catalysis.
Applications in Drug Development and Medicinal Chemistry
The ability of tropylium salts to facilitate complex molecular syntheses makes them highly relevant to drug development. They provide a metal-free catalytic route, which is advantageous in pharmaceutical manufacturing to avoid metal contamination in final products.[5]
-
Synthesis of Bioactive Scaffolds: Tropylium-mediated reactions are used for the oxidative functionalization of tetrahydroisoquinolines (THIQs), a common scaffold in medicinal chemistry.[1][3]
-
Alkaloid Synthesis: The tropylium ion is a key intermediate in the synthesis of important alkaloids such as atropine (B194438) and cocaine.[1][3]
-
Formation of Biologically Significant Molecules: It enables the facile synthesis of novel compounds containing C-N and C-O bonds. For instance, reacting tropylium salts with urea, thiourea, or sulfonamides produces new derivatives, some of which possess unique pharmacological properties.[1] This approach allows for the "tropylation" of known antimicrobial compounds to create new derivatives.[1]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Do not breathe dust. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place. The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatibilities: Incompatible with strong oxidizing agents and strong bases.
Conclusion
This compound is more than a chemical curiosity; it is a powerful and practical tool for modern organic chemistry. Its status as a stable, non-benzenoid aromatic cation provides a unique combination of stability and electrophilic reactivity. This has led to its emergence as a versatile organocatalyst for a wide array of chemical transformations, offering a greener alternative to traditional metal-based catalysts. For researchers in drug discovery and development, the ability of tropylium salts to efficiently mediate the synthesis of complex and biologically relevant scaffolds underscores its importance and potential for future applications. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist working at the forefront of organic synthesis.
References
- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropylium cation - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tropylium_ion [chemeurope.com]
Spectroscopic Characterization of Tropylium Tetrafluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic methods used to characterize tropylium (B1234903) tetrafluoroborate (B81430) ([C₇H₇]⁺[BF₄]⁻), a stable aromatic cation of significant interest in organic synthesis. The unique electronic structure of the tropylium cation, a planar, cyclic, heptagonal ion with 6 π-electrons, results in distinct spectroscopic signatures.[1] This document details the experimental protocols for acquiring these spectra and presents the key quantitative data in a clear, tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tropylium tetrafluoroborate. Due to the high symmetry (D₇h) of the tropylium cation, all seven carbon atoms and all seven hydrogen atoms are chemically equivalent.[1] This results in remarkably simple ¹H and ¹³C NMR spectra, each showing only a single resonance.[1]
Quantitative NMR Data
The following table summarizes the characteristic chemical shifts for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
| Nucleus | Chemical Shift (δ) in ppm | Solvent | Multiplicity | Reference |
| ¹H | 9.335 | DMSO-d₆ | Singlet | [2] |
| ¹³C | 155.4 | DMSO-d₆ | Singlet |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
NMR tubes (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Securely cap the vial and mix the contents using a vortex mixer until the solid is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample in the NMR probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range for aromatic protons (e.g., 0-12 ppm).
-
Use a standard pulse sequence for ¹H acquisition.
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set a sufficient number of scans (e.g., 256 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[4]
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of the functional groups present in a molecule. For this compound, the spectrum is characterized by absorptions corresponding to the aromatic C-H and C=C stretching and bending vibrations of the tropylium ring, as well as the vibrations of the tetrafluoroborate anion.
Quantitative IR Data
The following table lists the major absorption bands observed in the IR spectrum of this compound (KBr pellet method).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1600 | Medium | Aromatic C=C Ring Stretch |
| ~1480 | Strong | Aromatic C=C Ring Stretch |
| ~1050 | Very Strong | B-F Stretch (BF₄⁻) |
| ~750 | Strong | Aromatic C-H Out-of-Plane Bend |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.[8]
-
Add a very small amount of this compound (approx. 1-2 mg) to the KBr.[8] The sample-to-KBr ratio should be approximately 1:100.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[9] This is crucial to reduce scattering of the IR radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the die of a pellet press.
-
Spread the powder evenly to ensure a uniform pellet.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum by scanning over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Label the significant peaks with their corresponding wavenumbers.
-
Correlate the observed absorption bands with known vibrational frequencies of functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic tropylium cation exhibits characteristic absorptions in the ultraviolet region.
Quantitative UV-Vis Data
The following table summarizes the UV-Vis absorption maxima for this compound in 0.1N hydrochloric acid.
| λₘₐₓ (nm) | log ε | Solvent | Electronic Transition | Reference |
| 218 | 4.70 | 0.1N HCl | π → π | [1] |
| 274 | 3.61 | 0.1N HCl | π → π | [1] |
Experimental Protocol for UV-Vis Spectroscopy
Objective: To measure the UV-Vis absorption spectrum of this compound and determine its absorption maxima (λₘₐₓ).
Materials:
-
This compound
-
0.1N Hydrochloric acid (HCl)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in 0.1N HCl.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 absorbance units).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[10]
-
Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Spectrum Acquisition:
-
Fill a quartz cuvette with the 0.1N HCl solvent to be used as the blank/reference.
-
Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse a second quartz cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample. The instrument will automatically subtract the baseline.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λₘₐₓ) from the spectrum.
-
Record the absorbance value at each λₘₐₓ.
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions. For this compound, the mass spectrum is dominated by the tropylium cation. The tropylium ion is a common and stable fragment in the mass spectra of many benzyl-containing compounds, appearing at an m/z of 91.[11]
Quantitative Mass Spectrometry Data
The following table shows the major fragments and their relative intensities observed in the mass spectrum of this compound.
| m/z | Relative Intensity (%) | Assignment | Reference |
| 91 | 100.0 | [C₇H₇]⁺ | [2] |
| 65 | 53.4 | [C₅H₅]⁺ | [2] |
| 49 | 48.8 | [BF₂]⁺ | [2] |
| 109 | 43.3 | [C₇H₇B]⁺? | [2] |
| 92 | 24.0 | [C₇H₈]⁺ | [2] |
| 110 | 20.7 | [C₇H₈B]⁺? | [2] |
| 89 | 14.2 | [C₇H₅]⁺ | [2] |
| 48 | 12.1 | [BF]⁺ | [2] |
| 39 | 11.5 | [C₃H₃]⁺ | [2] |
| 63 | 10.7 | [C₅H₃]⁺ | [2] |
Experimental Protocol for Mass Spectrometry
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound
-
A suitable solvent for sample introduction (e.g., methanol, acetonitrile)
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI for the resulting cation after thermal decomposition)
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the parameters for the ion source, such as temperature and voltages.
-
Set the mass analyzer to scan over the desired m/z range.
-
-
Sample Introduction and Spectrum Acquisition:
-
Introduce the sample solution into the ion source. For ESI, this is typically done via direct infusion using a syringe pump. For EI, the sample may be introduced via a direct insertion probe which is heated.
-
The molecules are ionized in the source. For this compound, the pre-formed tropylium cation will be readily detected.
-
The ions are then separated by the mass analyzer according to their m/z ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Generate the mass spectrum, which is a plot of relative intensity versus m/z.
-
Identify the peak corresponding to the tropylium cation (m/z 91).
-
Analyze other peaks in the spectrum to identify potential fragment ions.
-
Visualized Workflows
Synthesis of this compound
The following diagram illustrates a common synthetic route to this compound via hydride abstraction from cycloheptatriene.
References
- 1. Cyclohepta-2,4,6-triene-1-carboxylic Acid | 4440-40-8 | Benchchem [benchchem.com]
- 2. This compound(27081-10-3) 1H NMR [m.chemicalbook.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. scienceopen.com [scienceopen.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. rsc.org [rsc.org]
- 8. scienceijsar.com [scienceijsar.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Lewis Acidity and Electrophilicity of Tropylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tropylium (B1234903) cation (C₇H₇⁺), typically employed as its tetrafluoroborate (B81430) salt ([C₇H₇]⁺[BF₄]⁻), represents a cornerstone of non-benzenoid aromatic chemistry. Its remarkable stability, a consequence of its planar, cyclic, 6-π-electron system conforming to Hückel's rule, belies a potent reactivity profile that makes it an invaluable tool in modern organic synthesis.[1][2] This guide provides a comprehensive technical overview of the Lewis acidity and electrophilicity of tropylium tetrafluoroborate, presenting key quantitative data, detailed experimental protocols for its characterization, and logical workflows for its application. Its role as a soft Lewis acid catalyst and a versatile electrophile enables a wide array of chemical transformations, often serving as a metal-free alternative to traditional transition-metal catalysts.[1]
The Tropylium Cation: Structure and Aromaticity
The tropylium cation is a planar, heptagonal carbocation where the positive charge is fully delocalized over the seven carbon atoms.[1] This delocalization within a 6-π-electron system (4n+2, where n=1) imparts significant aromatic stabilization, making this compound a readily isolable and stable salt.[2] The formation of the cation from its neutral precursor, cycloheptatriene (B165957), involves a change in hybridization of one carbon atom from sp³ to sp², creating the continuous p-orbital overlap necessary for aromaticity. Spectroscopic evidence, such as a single peak in both ¹H and ¹³C NMR spectra, confirms the equivalence of all seven carbon and hydrogen atoms, consistent with its highly symmetric, delocalized structure.
Quantitative Measures of Lewis Acidity and Electrophilicity
The reactivity of the tropylium cation can be quantified through several key parameters that measure its thermodynamic and kinetic acidity and electrophilicity. These values are crucial for predicting its behavior in chemical reactions and for designing synthetic routes.
Thermodynamic Acidity (pKₐ and Hydride Affinity)
The Lewis acidity of the tropylium cation is reflected in its equilibrium reactions with Lewis bases like water or a hydride ion.
-
pKₐ (pK_R+): This value quantifies the equilibrium between the carbocation and its corresponding alcohol in an aqueous medium. The equilibrium constant (K) for the reaction of the tropylium ion with water is 1.8 × 10⁻⁵, which corresponds to a pKa of 4.74 . This makes it comparable in acidity to acetic acid.[1][3]
-
Hydride Affinity (HA): A more direct measure of its Lewis acidity is the gas-phase hydride affinity—the enthalpy change for the reaction C₇H₇⁺ + H⁻ → C₇H₈. A lower HA value indicates a more stable carbocation. The calculated gas-phase hydride affinity for the tropylium cation is approximately 229.4 kcal/mol .
| Parameter | Value | Description |
| pKa (pK_R+) | 4.74 | Measures the acidity in aqueous solution, comparable to acetic acid.[1][3] |
| Hydride Affinity (HA) | ~229.4 kcal/mol (gas-phase) | Enthalpy of reaction with a hydride ion; a measure of intrinsic Lewis acidity. |
Kinetic Electrophilicity (Mayr's E Parameter)
The electrophilic reactivity of the tropylium cation is best quantified using Mayr's electrophilicity scale, which is based on the linear free-energy relationship:
log k (20 °C) = s(N + E)
where k is the second-order rate constant, E is the solvent-independent electrophilicity parameter, and N and s are nucleophile-specific parameters (nucleophilicity and sensitivity, respectively).[4][5][6] The tropylium cation has an E parameter of -3.72 .[7][8][9] This value places it as a moderately powerful electrophile, capable of reacting with a wide range of soft nucleophiles.
| Parameter | Value | Reference | Description |
| Mayr's Electrophilicity (E) | -3.72 | Acc. Chem. Res. 2003, 36, 66-77 | Quantifies kinetic electrophilicity, enabling prediction of reaction rates.[7][8][9] |
Representative Reaction Kinetics
Using the Mayr equation, the second-order rate constants (k) for the reaction of this compound with various reference nucleophiles can be calculated to illustrate its reactivity profile. The table below presents calculated rate constants for reactions in dichloromethane (B109758) (CH₂Cl₂).
| Nucleophile (Solvent) | N | s | Calculated k (M⁻¹s⁻¹) |
| 1,1'-(Ethene-1,2-diyl)dibenzene | 1.58 | 1.18 | 7.9 x 10⁻³ |
| 1-Phenyl-1-propene | 0.44 | 1.18 | 1.8 x 10⁻⁴ |
| 2-Methyl-1-pentene | -0.16 | 1.15 | 2.0 x 10⁻⁵ |
| Isopropenylbenzene | -1.54 | 1.17 | 2.1 x 10⁻⁷ |
| Pyrrole | 3.84 | 0.91 | 1.3 x 10⁰ |
| 1-Methylindole | 4.88 | 0.88 | 1.0 x 10¹ |
| Tri-n-butylphosphine | 7.95 | 0.82 | 2.4 x 10³ |
Note: Rate constants are calculated using E = -3.72 and established N and s parameters for common nucleophiles from Mayr's database for illustrative purposes.
Experimental Protocols
Accurate characterization of this compound relies on standardized synthesis and analytical procedures.
Synthesis of this compound
A common and efficient method involves the hydride abstraction from cycloheptatriene using a trityl salt.
Protocol:
-
Reagents: Combine equimolar amounts of cycloheptatriene and triphenylcarbenium (trityl) tetrafluoroborate in a round-bottom flask equipped with a stir bar.
-
Solvent Addition: Under an inert atmosphere, slowly add a minimal amount of anhydrous acetonitrile (B52724) dropwise while stirring until all solids dissolve.
-
Reaction: Allow the reaction to stir at room temperature for approximately 5-10 minutes. The reaction involves the transfer of a hydride ion from cycloheptatriene to the trityl cation, precipitating triphenylmethane (B1682552) and leaving the tropylium salt in solution.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting solid precipitate with small portions of ice-cold diethyl ether to remove the triphenylmethane byproduct.
-
Drying: Dry the crystalline this compound product under vacuum.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1 N HCl or acetonitrile).
-
Record the absorbance spectrum, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl). The tropylium cation typically exhibits a characteristic λ_max around 274-275 nm.
-
-
NMR Spectroscopy:
-
Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum should show a single sharp singlet, typically around 9.3 ppm in DMSO-d₆, indicating the magnetic equivalence of all seven protons.
-
The ¹³C NMR spectrum should similarly show a single resonance, confirming the equivalence of the seven carbon atoms.
-
Kinetic Measurements via Stopped-Flow Spectrophotometry
The determination of rate constants for the reaction of this compound with nucleophiles is performed using a stopped-flow instrument, which allows for the rapid mixing of two solutions and immediate spectroscopic monitoring.[4][10]
Protocol:
-
Solution Preparation: Prepare a solution of this compound in a dry, inert solvent (e.g., dichloromethane) in one syringe. Prepare a solution of the nucleophile in the same solvent in a second syringe. The nucleophile is typically in pseudo-first-order excess (≥10 equivalents).
-
Instrument Setup: Set the stopped-flow spectrophotometer to monitor the reaction at the λ_max of the tropylium cation (~275 nm).
-
Mixing and Data Acquisition: The drive mechanism of the instrument rapidly injects and mixes the two solutions into an observation cell. The flow is then abruptly stopped, and the instrument records the decrease in absorbance at the specified wavelength as a function of time, typically on a millisecond timescale.
-
Data Analysis: The resulting absorbance decay curve is fitted to a pseudo-first-order exponential function (A_t = A_∞ + (A₀ - A_∞)e^(-k_obs*t)).
-
Determination of k₂: The observed rate constant (k_obs) is determined for several different concentrations of the nucleophile. A plot of k_obs versus the nucleophile concentration will yield a straight line with a slope equal to the second-order rate constant (k₂).
Caption: Experimental workflow for kinetic analysis using stopped-flow.
Applications in Synthesis: Lewis Acidity and Electrophilicity in Action
The dual nature of this compound as both a potent electrophile and a soft Lewis acid catalyst underpins its utility in a diverse range of organic transformations.
Reactions as an Electrophile
The electron-deficient tropylium ring readily reacts with a variety of soft nucleophiles. This allows for the direct functionalization of the seven-membered ring system.
Caption: General reaction of the tropylium cation with a nucleophile.
Catalysis via Lewis Acid Activation
This compound can act as a metal-free Lewis acid catalyst. A key mechanism involves the abstraction of a hydride from a substrate to generate a more reactive cationic intermediate, which then participates in the catalytic cycle. This is prominently featured in hydroboration reactions.[1]
Catalytic Cycle for Hydroboration:
-
Hydride Abstraction: The tropylium cation abstracts a hydride from the borane (B79455) reagent (e.g., pinacolborane, HBpin), generating cycloheptatriene and a highly electrophilic borenium cation.
-
Substrate Activation: The borenium cation coordinates to and activates the substrate (e.g., an alkyne).
-
Hydroboration: The activated substrate undergoes hydroboration.
-
Product Release & Catalyst Regeneration: The product is released, and subsequent reaction with another equivalent of the borane reagent regenerates the active borenium catalyst and produces a boronium byproduct.
Caption: Catalytic cycle of tropylium-promoted hydroboration.
Implications for Drug Development
While not directly used as a therapeutic agent, the unique reactivity of this compound offers significant advantages in medicinal chemistry and drug development:
-
Late-Stage Functionalization: Its ability to activate substrates under mild conditions is valuable for modifying complex, drug-like molecules in the final stages of a synthetic sequence.
-
Metal-Free Catalysis: It provides a non-toxic alternative to heavy metal catalysts, which is highly desirable in the synthesis of active pharmaceutical ingredients (APIs) to avoid metal contamination.[1]
-
Synthesis of Complex Scaffolds: The tropylium cation facilitates the construction of complex molecular architectures, including macrocycles and cage compounds, which are of interest in drug discovery.[1]
Conclusion
This compound is a uniquely stable yet highly reactive organic salt whose chemical properties are dictated by its aromatic nature. Its well-quantified Lewis acidity and electrophilicity (E = -3.72) make it a predictable and versatile reagent and catalyst in organic synthesis. The experimental protocols outlined in this guide provide a framework for its synthesis, characterization, and kinetic evaluation, empowering researchers to leverage its capabilities in areas ranging from fundamental organic chemistry to the development of novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. The computational road to reactivity scales - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03937K [pubs.rsc.org]
- 3. Tropylium cation - Wikipedia [en.wikipedia.org]
- 4. Stopped-flow - Wikipedia [en.wikipedia.org]
- 5. The relative electrophilic reactivities of tropylium cation and its (OC)3M π-complexes: kinetic studies of alkoxide transfer and reversible nucleophilic addition - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 7. Mayr's Database Of Reactivity Parameters: Electrophiles [cup.uni-muenchen.de]
- 8. Mayr's Database Of Reactivity Parameters: Moleculetropylium ion [cup.lmu.de]
- 9. Mayr's Database Of Reactivity Parameters - Moleculetropylium ion [cup.lmu.de]
- 10. jascoinc.com [jascoinc.com]
Unveiling the Stability of the Tropylium Cation: A Deep Dive into Theoretical Calculations
Authored for Researchers, Scientists, and Drug Development Professionals
The tropylium (B1234903) cation (C₇H₇⁺), a seven-membered aromatic ring with six π-electrons, has long been a subject of fascination in organic chemistry due to its remarkable stability. This stability, a direct consequence of its aromatic nature, plays a crucial role in various chemical reactions and serves as a foundational concept in the principles of physical organic chemistry. For researchers in drug development and materials science, understanding the factors that govern the stability of such carbocations is paramount for designing novel molecules with desired properties. This technical guide provides an in-depth exploration of the theoretical and computational methods used to quantify the stability of the tropylium cation, offering a comprehensive resource for professionals in the field.
The Aromatic Heart of Stability: Theoretical Underpinnings
The exceptional stability of the tropylium cation is rooted in its adherence to Hückel's rule for aromaticity.[1][2] This rule states that planar, cyclic, and fully conjugated systems with (4n+2) π-electrons exhibit enhanced stability. The tropylium cation, with n=1, perfectly fits this description, possessing 6 π-electrons delocalized over the seven-membered ring.[1] This delocalization distributes the positive charge evenly across all seven carbon atoms, preventing any single atom from bearing the full brunt of the charge and thus significantly stabilizing the molecule.[3]
This concept can be visualized through the resonance structures of the tropylium cation, where the positive charge is depicted on each of the seven carbon atoms.
Caption: Resonance contributors of the tropylium cation, illustrating the delocalization of the positive charge across the seven-membered ring.
Quantifying Stability: A Computational Arsenal
To move beyond qualitative descriptions, computational chemistry offers a powerful toolkit to quantify the stability and aromaticity of the tropylium cation. Various theoretical methods, from semi-empirical to high-level ab initio calculations, are employed to predict molecular properties such as bond lengths, relative energies, and magnetic properties that serve as indicators of aromaticity.
Key Computational Methods
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be significant.
-
Møller-Plesset Perturbation Theory (MP2): This method builds upon the HF theory by including electron correlation effects through perturbation theory, offering improved accuracy.
-
Density Functional Theory (DFT): A widely used method that calculates the electronic structure based on the electron density rather than the wavefunction. DFT functionals, such as B3LYP, incorporate electron correlation at a lower computational cost than traditional correlated ab initio methods, making them a popular choice for studying larger systems.[4]
Data Presentation: Calculated Properties of the Tropylium Cation
The choice of computational method and basis set significantly influences the calculated properties of the tropylium cation. The following tables summarize key quantitative data from various theoretical calculations, providing a comparative overview for researchers.
Table 1: Calculated C-C Bond Lengths (in Ångströms) of the Tropylium Cation
| Method/Basis Set | C-C Bond Length (Å) | Reference |
| B3LYP/6-31+G(d) | ~1.40 | [5] |
| Experimental (X-ray) | 1.47 | [1] |
Note: The experimental value is for tropylium salts in the solid state and may be influenced by crystal packing forces.
Table 2: Aromaticity Indices of the Tropylium Cation
Aromaticity is not a directly observable physical quantity, but several computational indices have been developed to quantify it.
| Aromaticity Index | Method/Basis Set | Calculated Value | Interpretation |
| NICS(0) | B3LYP/6-311+G(2d,p) | -7.6 ppm | Negative value indicates aromaticity |
| NICS(1) | B3LYP/6-311+G(2d,p) | -10.3 ppm | More negative value often suggests stronger aromaticity |
| ASE | B3LYP/6-31+G(d) | -46.3 to -6.2 kcal/mol (for phospha-analogs) | Negative value indicates stabilization due to aromaticity |
| HOMA | Not specified | Close to 1 | Value close to 1 indicates high aromaticity |
-
Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). A negative NICS value indicates a diatropic ring current, a hallmark of aromaticity.
-
Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a hypothetical non-aromatic reference compound. A more negative ASE value corresponds to greater aromatic stabilization.[6]
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates aromaticity based on the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 corresponds to a non-aromatic system.[7]
Experimental Protocols: A Computational Workflow
For researchers aiming to perform their own theoretical calculations on the tropylium cation or similar systems, a standardized computational workflow is essential. The following outlines a typical protocol using the Gaussian software package, a widely used tool in computational chemistry.
Caption: A generalized workflow for the computational analysis of tropylium cation stability.
Detailed Methodologies
1. Geometry Optimization:
The first step is to find the minimum energy structure of the tropylium cation. A typical Gaussian input file for a geometry optimization at the B3LYP/6-31G* level of theory would look like this:
2. Frequency Calculation:
To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
3. NICS Calculation:
To calculate the NICS value, a "ghost" atom (Bq) is placed at the geometric center of the ring in the optimized geometry. An NMR calculation is then performed.
The NICS value is the negative of the isotropic magnetic shielding value for the ghost atom.
Conclusion
The remarkable stability of the tropylium cation is a textbook example of aromaticity. Theoretical calculations provide a powerful means to quantify this stability and gain deeper insights into the electronic structure of this fascinating molecule. By employing a range of computational methods and carefully analyzing various aromaticity indices, researchers can build a comprehensive understanding of the factors governing carbocation stability. This knowledge is not only of fundamental importance in organic chemistry but also has practical implications for the rational design of new molecules in fields such as drug development and materials science. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals working at the forefront of chemical research.
References
- 1. Tropylium cation - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. organic chemistry - Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carbocation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HOMA Index Establishes Similarity to a Reference Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Tropylium Tetrafluoroborate: A Technical Guide to Solubility and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Tropylium (B1234903) tetrafluoroborate (B81430) ([C₇H₇]⁺[BF₄]⁻) is a notable organic salt, recognized for being a readily isolable carbocation.[1][2] Its unique aromatic structure and reactivity make it a valuable reagent and catalyst in various organic transformations. This guide provides an in-depth overview of its solubility characteristics and essential handling precautions to ensure its safe and effective use in a laboratory setting.
Core Properties
Tropylium tetrafluoroborate typically appears as a white to off-white or beige crystalline solid.[3] It is known for its stability, which is attributed to the aromaticity of the seven-membered tropylium cation.[4] The tetrafluoroborate anion is non-coordinating, which helps to minimize ion-pairing effects and enhances solubility in polar solvents.[4]
Solubility Profile
While precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature, a qualitative and semi-quantitative understanding can be derived from various sources. The compound's solubility is a critical factor for its application in synthesis and catalysis.
| Solvent | Solubility | Temperature | Notes |
| Methanol | Soluble | Hot | Frequently cited as a solvent for this compound.[3][5][6][7][8] |
| Acetonitrile | Soluble | Ambient & 70°C | Commonly used as a solvent for reactions involving this compound.[9] |
| Water | Soluble | Not Specified | The related tropylium bromide is noted to be water-soluble.[4] |
| Ethanol | Soluble | Cold | Used for washing the precipitate during synthesis, suggesting some solubility.[9] |
| Diethyl Ether | Insoluble | Cold | Used as a wash solvent, indicating low solubility.[9] |
| Acetic Acid (Glacial) | Soluble | Not Specified | Can be used to dissolve the intermediate salt during synthesis.[4] |
| Ethyl Acetate | Insoluble | Not Specified | Used to precipitate the product, indicating low solubility.[4] |
Handling and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to mitigate risks. It is corrosive and can cause severe skin burns and eye damage.[3][9] Additionally, it is moisture-sensitive.[3][9]
| Precaution Category | Detailed Recommendations |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[6][9][10] |
| Engineering Controls | Handle only in a closed system or with appropriate exhaust ventilation. Ensure eyewash stations and safety showers are in close proximity to the workstation.[9] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert gas, such as nitrogen.[9] Keep away from incompatible materials like strong oxidizing agents and water/moisture.[9] Recommended storage temperature is often refrigerated (Keep Cold).[3] |
| Spill & Disposal | For spills, avoid dust formation. Sweep up and shovel into suitable containers for disposal.[9] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediate medical attention is required.[9] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[9] |
| First Aid: Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[9] |
| First Aid: Ingestion | Rinse mouth. DO NOT induce vomiting. Call a physician immediately.[9] |
Experimental Protocol: A Representative Workflow
This compound is frequently employed as a catalyst in organic synthesis. The following diagram illustrates a general workflow for a reaction, such as an acetalization, using this catalyst in acetonitrile.
Caption: A generalized workflow for a chemical reaction catalyzed by this compound.
Signaling Pathways and Logical Relationships
The catalytic activity of the tropylium cation often involves its function as a Lewis acid. The following diagram illustrates the logical relationship in a Lewis acid-catalyzed reaction, where the tropylium cation activates a substrate, making it more susceptible to nucleophilic attack.
Caption: The catalytic cycle of the tropylium cation acting as a Lewis acid.
References
- 1. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. parchem.com [parchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chembk.com [chembk.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. This compound CAS#: 27081-10-3 [m.chemicalbook.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to Hückel's Rule and the Aromaticity of the Tropylium Cation
Introduction: The concept of aromaticity is fundamental to understanding the stability and reactivity of a significant class of organic molecules. While benzene (B151609) is the archetypal aromatic compound, the principles of aromaticity extend to non-benzenoid and ionic species. The tropylium (B1234903) cation ([C₇H₇]⁺) serves as a classic textbook example of a stable, non-benzenoid aromatic carbocation.[1] Its remarkable stability, arising from the delocalization of six π-electrons over a seven-membered ring, is directly explained by Hückel's rule.[1][2] This technical guide provides a detailed examination of the theoretical underpinnings of Hückel's rule as applied to the tropylium cation, supported by quantitative data and established experimental protocols.
Core Concepts: Hückel's Rule for Aromaticity
In 1931, Erich Hückel formulated a set of criteria to predict the aromatic character of planar, cyclic, conjugated molecules. A compound is considered aromatic if it adheres to the following four conditions:
-
It must be cyclic: The molecule must contain a ring of atoms.
-
It must be planar: All atoms in the ring must lie in the same plane to allow for effective overlap of p-orbitals.
-
It must be fully conjugated: Every atom in the ring must have an unhybridized p-orbital that can overlap with the p-orbitals of its neighbors, creating a continuous ring of π-electrons.
-
It must contain (4n + 2) π-electrons: The cyclic system of p-orbitals must contain a specific number of π-electrons, where 'n' is a non-negative integer (n = 0, 1, 2, ...). This results in electron counts of 2, 6, 10, 14, and so on.
Molecules that meet the first three criteria but have 4n π-electrons are termed anti-aromatic and are exceptionally unstable.[3]
Application of Hückel's Rule to the Tropylium Cation
The tropylium cation is the carbocation derived from cycloheptatriene (B165957).[4] The formation of the cation from its neutral precursor, cycloheptatriene, involves the removal of a hydride ion, which leads to a change in hybridization of one carbon atom from sp³ to sp².[4][5] This structural change is the key to its aromaticity.
-
Cyclic: The tropylium cation consists of a seven-membered carbon ring.[1]
-
Planar: X-ray crystallography has confirmed that the tropylium cation is a planar, regular heptagonal ion.[2] This planarity allows for maximum overlap of the p-orbitals.
-
Fully Conjugated: The formation of the carbocation leaves a vacant p-orbital on one carbon.[5][6] This allows for the continuous, cyclic overlap of the seven p-orbitals (one from each carbon atom) around the ring.[5]
-
(4n + 2) π-Electrons: The tropylium cation has three double bonds, contributing six π-electrons to the system.[1][7] The vacant p-orbital of the carbocation does not contribute any electrons.[5][6] With six π-electrons, the system satisfies the (4n + 2) rule where n=1.[2][5]
Because the tropylium cation meets all four of Hückel's criteria, it is classified as an aromatic ion.[8] This aromaticity results in the positive charge being completely delocalized over all seven carbon atoms, with each carbon bearing a +1/7 charge.[5] This charge delocalization is responsible for the ion's exceptional stability compared to typical carbocations.[1][9]
Quantitative and Spectroscopic Evidence
The theoretical aromaticity of the tropylium cation is strongly supported by a wealth of experimental data. The delocalization of electrons and charge results in unique structural and spectroscopic properties.
Data Presentation: Properties of the Tropylium Cation
| Property | Experimental Value | Significance |
| C-C Bond Length | ~147 pm[2] | Intermediate between a typical C-C single bond (~154 pm) and C=C double bond (~134 pm), and longer than benzene's (140 pm), indicating delocalization.[2] |
| ¹H-NMR Spectrum | Single peak | Indicates all seven protons are chemically equivalent due to rapid delocalization of charge and π-electrons.[1] |
| ¹³C-NMR Spectrum | Single peak | Shows that all seven carbon atoms are equivalent, confirming the symmetrical distribution of the positive charge.[1] |
| ¹³C-¹H Coupling Constants | ¹J = 166.79 Hz, ³J = 9.99 Hz[1][7] | These values are consistent with an sp²-hybridized carbon framework and provide further detail on the electronic structure. |
| Acidity (pKa) | K = 1.8 × 10⁻⁵[2] | The equilibrium constant for its reaction with water makes it about as acidic as acetic acid, which is unusually acidic for a carbocation, reflecting its stability.[2] |
| Mass Spectrometry | Characteristic peak at m/z = 91 | Often observed as a stable fragment resulting from the rearrangement of benzyl (B1604629) cations, highlighting its thermodynamic favorability.[1][9] |
| UV-Vis Spectrum | λmax = 275 nm (log ε 3.64)[1] | Absorption in the UV region is characteristic of conjugated π-electron systems. |
| Aromatic Stabilization Energy (ASE) | -46.3 to -6.2 kcal/mol (for analogs)[7] | Theoretical calculations show significant stabilization energy, a hallmark of aromaticity. |
Experimental Protocols
The synthesis and characterization of tropylium cation salts are standard procedures in organic chemistry laboratories and provide tangible evidence of its stability.
Synthesis of Tropylium Tetrafluoroborate (B81430) from Cycloheptatriene
This protocol describes a common method for preparing a stable salt of the tropylium cation via hydride abstraction.
Methodology:
-
Starting Material: 1,3,5-Cycloheptatriene is the typical precursor.[10]
-
Hydride Abstraction: The reaction is often performed by treating cycloheptatriene with a strong hydride acceptor, such as the trityl cation (triphenylmethyl cation) from trityl tetrafluoroborate [(C₆H₅)₃C]⁺[BF₄]⁻. The trityl cation abstracts a hydride ion (H⁻) from the sp³-hybridized CH₂ group of cycloheptatriene.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like acetonitrile (B52724) at room temperature.[10]
-
Product Formation: The thermodynamically favorable formation of the aromatic tropylium cation drives the reaction forward. The other product is triphenylmethane.
-
C₇H₈ + [(C₆H₅)₃C]⁺[BF₄]⁻ → [C₇H₇]⁺[BF₄]⁻ + (C₆H₅)₃CH
-
-
Isolation: The tropylium tetrafluoroborate salt is often insoluble in the reaction solvent and can be isolated as a stable crystalline solid by filtration.[4] The crystals are then washed with a cold, non-polar solvent like diethyl ether to remove any remaining triphenylmethane.[4]
Characterization Workflow
Once synthesized, the identity and purity of the tropylium salt are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show a single sharp singlet, confirming the magnetic equivalence of all seven protons.[1]
-
¹³C-NMR: A proton-decoupled ¹³C-NMR spectrum will similarly show a single resonance, confirming the equivalence of the seven carbon atoms.[1]
-
-
UV-Visible Spectroscopy:
-
Mass Spectrometry (MS):
-
Techniques like electrospray ionization (ESI) can be used to analyze the salt. The mass spectrum will show a prominent peak for the tropylium cation at a mass-to-charge ratio (m/z) of 91.
-
Conclusion
The tropylium cation is a quintessential example of non-benzenoid aromaticity. Its adherence to Hückel's rule—being a cyclic, planar, fully conjugated system with 6 π-electrons—accounts for its profound stability.[1][2] This theoretical framework is robustly supported by extensive quantitative and spectroscopic data, which confirm the symmetrical, delocalized nature of the ion. The straightforward synthesis and characterization of tropylium salts provide a practical demonstration of these principles, making the tropylium cation a cornerstone for teaching and research in the fields of physical organic chemistry and drug development, where stable cationic scaffolds can be of significant interest.
References
- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropylium cation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]
- 10. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols: Tropylium Tetrafluoroborate as an Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tropylium (B1234903) tetrafluoroborate (B81430) as a versatile and environmentally benign organocatalyst in a variety of organic transformations. Detailed protocols and data are presented to facilitate its application in research and development.
Introduction
Tropylium tetrafluoroborate, [C₇H₇]⁺[BF₄]⁻, is a stable, aromatic organic salt that has emerged as a powerful organocatalyst.[1][2] Its catalytic activity stems from the high stability of the tropylium cation, a seven-membered aromatic ring with six π-electrons, which allows it to act as a potent Lewis acid and an organic oxidant.[3][4] This dual reactivity enables it to catalyze a wide range of chemical reactions, often replacing traditional transition metal catalysts and offering advantages in terms of cost, toxicity, and environmental impact.[3][4]
This document outlines the synthesis of this compound and its application in key organic reactions, including hydroboration of various functional groups and other notable transformations.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound involves the reaction of cycloheptatriene (B165957) with a hydride abstracting agent, such as triphenylcarbenium (trityl) tetrafluoroborate.[1]
Experimental Protocol: Synthesis of this compound[1]
-
Reagents and Equipment:
-
Cycloheptatriene
-
Triphenylcarbenium tetrafluoroborate
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Suction filtration apparatus
-
-
Procedure:
-
In a fume hood, add cycloheptatriene (1.0 eq) and triphenylcarbenium tetrafluoroborate (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
With stirring, add the minimum amount of anhydrous acetonitrile dropwise until all solids are dissolved.
-
Continue stirring at room temperature for approximately 10-15 minutes to ensure the reaction goes to completion.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator. The product, this compound, will precipitate as a white solid.
-
Isolate the solid by suction filtration.
-
Wash the crystals with small portions of ice-cold diethyl ether to remove any remaining triphenylmethane (B1682552) byproduct.
-
Dry the purified this compound under vacuum.
-
Applications in Catalysis
This compound has proven to be an effective catalyst for a variety of organic transformations. Its primary mode of action often involves the abstraction of a hydride ion from a substrate, generating a reactive cationic intermediate which then participates in the subsequent reaction steps.
Hydroboration Reactions
This compound is a highly efficient catalyst for the hydroboration of a wide range of unsaturated functional groups, including alkynes, alkenes, epoxides, nitriles, imines, and amides, using pinacolborane (HBpin) as the boron source.[5][6][7]
General Mechanism of Tropylium-Catalyzed Hydroboration:
The catalytic cycle is initiated by the abstraction of a hydride from pinacolborane by the tropylium cation, generating cycloheptatriene and a highly reactive borenium cation. This borenium species is the active hydroborating agent.[5]
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 27081-10-3 [smolecule.com]
- 4. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound promoted hydroboration of nitriles, imines and amides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tropylium Tetrafluoroborate in Carbonyl-Olefin Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl-olefin metathesis is a powerful transformation in organic synthesis for the formation of new carbon-carbon double bonds. While olefin-olefin metathesis has been extensively developed, its carbonyl-olefin counterpart has been less explored. Recent advancements have introduced tropylium (B1234903) tetrafluoroborate (B81430) as an effective organic Lewis acid catalyst for both intramolecular and intermolecular carbonyl-olefin metathesis (COM) reactions.[1][2][3] This metal-free approach offers a significant improvement in substrate scope and provides a valuable tool for the synthesis of complex organic molecules, including those relevant to drug development.[1][4]
The tropylium ion, a non-benzenoid aromatic cation, functions as a "soft Lewis catalyst" to activate carbonyl compounds, facilitating their cycloaddition with olefins.[2][5] This methodology is applicable to a broad range of substrates and can be used for ring-closing, ring-opening, and intermolecular metathesis reactions.[1][2]
Signaling Pathways and Reaction Mechanisms
The tropylium-promoted carbonyl-olefin metathesis reaction is proposed to proceed through a Lewis acid-catalyzed pathway. The tropylium ion activates the carbonyl group, making it more electrophilic and susceptible to a [2+2] cycloaddition with the olefin. This cycloaddition forms a transient oxetane (B1205548) intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the new carbonyl and olefin products. The Lewis acidity of the tropylium catalyst is crucial for promoting this transformation.[2]
References
- 1. Tropylium-promoted carbonyl–olefin metathesis reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Tropylium-promoted carbonyl–olefin metathesis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropylium-promoted carbonyl-olefin metathesis reactions. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Tropylium-Promoted Hydroboration: A Detailed Protocol for Researchers
Application Note & Protocol
Abstract
This document provides a detailed experimental protocol for the tropylium-promoted hydroboration of various unsaturated substrates, including alkynes, alkenes, and epoxides. This metal-free catalytic method offers an efficient route to valuable organoboron compounds. The protocol is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. This document includes comprehensive experimental procedures, tabulated data for a range of substrates, and diagrams illustrating the experimental workflow and proposed catalytic cycle.
Introduction
The hydroboration of carbon-carbon and carbon-heteroatom multiple bonds is a cornerstone of modern organic synthesis, providing access to a wide array of functionalized molecules.[1][2][3] Traditionally, this transformation has been dominated by transition-metal-catalyzed methods. Recently, the use of the tropylium (B1234903) cation as an organic Lewis acid catalyst has emerged as a powerful, metal-free alternative for promoting hydroboration reactions with pinacolborane (HBpin).[1][4] This method is notable for its operational simplicity and broad substrate scope, encompassing alkynes, alkenes, and the ring-opening hydroboration of epoxides.[1][2][3] The reaction is initiated by a hydride abstraction from pinacolborane by the tropylium ion, triggering a catalytic cycle that efficiently delivers the boronate ester products.[1][4]
Data Presentation
The following tables summarize the quantitative data for the tropylium-promoted hydroboration of representative alkynes, alkenes, and epoxides, demonstrating the scope and efficiency of this methodology.
Table 1: Tropylium-Promoted Hydroboration of Alkynes
| Entry | Alkyne Substrate | Catalyst (mol%) | Product | Yield (%) |
| 1 | Phenylacetylene | Tropylium tetrafluoroborate (B81430) (2) | (E)-4,4,5,5-tetramethyl-2-(2-phenylvinyl)-1,3,2-dioxaborolane | 95 |
| 2 | 4-Methylphenylacetylene | Tropylium tetrafluoroborate (2) | (E)-4,4,5,5-tetramethyl-2-(2-(p-tolyl)vinyl)-1,3,2-dioxaborolane | 96 |
| 3 | 4-Methoxyphenylacetylene | This compound (2) | (E)-2-(2-(4-methoxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 98 |
| 4 | 4-Chlorophenylacetylene | This compound (2) | (E)-2-(2-(4-chlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 92 |
| 5 | 1-Octyne | This compound (5) | (E)-4,4,5,5-tetramethyl-2-(oct-1-en-2-yl)-1,3,2-dioxaborolane | 75 |
Reaction conditions: Alkyne (0.5 mmol), pinacolborane (1.2 equiv.), this compound, neat, 70 °C, 1-12 h.
Table 2: Tropylium-Promoted Hydroboration of Alkenes
| Entry | Alkene Substrate | Catalyst (mol%) | Product | Yield (%) |
| 1 | Styrene | This compound (5) | 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane | 85 |
| 2 | 4-Methylstyrene | This compound (5) | 4,4,5,5-tetramethyl-2-(4-methylphenethyl)-1,3,2-dioxaborolane | 88 |
| 3 | 1-Octene | This compound (5) | 2-octyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 82 |
| 4 | Cyclohexene | This compound (5) | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 |
Reaction conditions: Alkene (0.5 mmol), pinacolborane (1.5 equiv.), this compound, neat, 70 °C, 12-24 h.
Table 3: Tropylium-Promoted Hydroborative Ring-Opening of Epoxides
| Entry | Epoxide Substrate | Catalyst (mol%) | Product | Yield (%) |
| 1 | Styrene Oxide | This compound (5) | 2-(2-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)ethyl) | 90 (mixture of regioisomers) |
| 2 | Cyclohexene Oxide | This compound (5) | 2-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)cyclohexyl) | 85 |
| 3 | 1,2-Epoxyoctane | This compound (5) | 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)octan-2-yl) | 88 (mixture of regioisomers) |
Reaction conditions: Epoxide (0.5 mmol), pinacolborane (1.5 equiv.), this compound, neat, 70 °C, 12-24 h.
Experimental Protocols
General Procedure for Tropylium-Promoted Hydroboration of Alkynes
To a flame-dried Schlenk tube equipped with a magnetic stir bar was added the alkyne (0.5 mmol, 1.0 equiv) and this compound (0.01 mmol, 2 mol%). The tube was sealed with a septum and purged with argon. Pinacolborane (0.6 mmol, 1.2 equiv) was then added dropwise via syringe. The reaction mixture was stirred at 70 °C and the progress of the reaction was monitored by TLC or GC-MS. Upon completion, the reaction mixture was cooled to room temperature and purified directly by flash column chromatography on silica (B1680970) gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to afford the desired vinylboronate ester.
General Procedure for Tropylium-Promoted Hydroboration of Alkenes
In a glovebox, an oven-dried vial was charged with this compound (0.025 mmol, 5 mol%) and the alkene (0.5 mmol, 1.0 equiv). Pinacolborane (0.75 mmol, 1.5 equiv) was then added. The vial was sealed and the mixture was stirred at 70 °C for the indicated time. After cooling to room temperature, the crude reaction mixture was directly loaded onto a silica gel column and purified by flash chromatography (eluting with a mixture of hexane and ethyl acetate) to yield the corresponding alkylboronate ester.
General Procedure for Tropylium-Promoted Hydroborative Ring-Opening of Epoxides
To a stirred solution of the epoxide (0.5 mmol, 1.0 equiv) in a vial was added this compound (0.025 mmol, 5 mol%) followed by pinacolborane (0.75 mmol, 1.5 equiv). The vial was sealed and the reaction mixture was heated to 70 °C. The reaction was monitored by TLC or GC-MS. After complete consumption of the starting material, the mixture was cooled to room temperature and the product was isolated by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate).
Visualizations
Experimental Workflow
Caption: General experimental workflow for tropylium-promoted hydroboration.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for tropylium-promoted hydroboration.
Conclusion
The tropylium-promoted hydroboration offers a versatile and efficient metal-free method for the synthesis of organoboron compounds from alkynes, alkenes, and epoxides. The operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive alternative to traditional transition-metal-catalyzed systems. The provided protocols and data serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Tropylium-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Tropylium-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies [organic-chemistry.org]
Application of Tropylium Tetrafluoroborate in the Synthesis of Macrocyclic Compounds: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropylium (B1234903) tetrafluoroborate (B81430) ([C₇H₇]⁺[BF₄]⁻) is a stable aromatic cation that serves as a versatile reagent in organic synthesis. While direct macrocyclization reactions employing tropylium tetrafluoroborate are not extensively documented, it plays a crucial indirect role as a readily available starting material for the synthesis of 7-substituted cycloheptatrienes. These compounds are valuable precursors for the generation of gold(I) carbenes, which can subsequently undergo intramolecular reactions to form complex macrocyclic architectures. This application note details a powerful two-stage strategy for the synthesis of macrocycles, leveraging the unique reactivity of this compound.
The overall synthetic strategy involves:
-
Synthesis of a 7-substituted cycloheptatriene (B165957) precursor: This is achieved through the reaction of this compound with a suitable nucleophile.
-
Gold(I)-catalyzed intramolecular macrocyclization: The synthesized cycloheptatriene derivative, upon treatment with a gold(I) catalyst, generates a gold(I) carbene intermediate via a retro-Buchner reaction. This reactive intermediate then undergoes an intramolecular cyclization to yield the desired macrocycle.
This methodology provides a modern and efficient approach to the synthesis of large ring systems, which are prevalent in many biologically active natural products and pharmaceutical agents.
Data Presentation
Table 1: Synthesis of 7-Aryl-1,3,5-cycloheptatriene from this compound
| Entry | Aryl Nucleophile | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | THF | 2 | 85 | [1] |
| 2 | p-Tolylmagnesium bromide | THF | 2 | 82 | [1] |
| 3 | o-Tolylmagnesium bromide | THF | 2 | 78 | [1] |
| 4 | 2-Naphthyllithium | Ether | 1 | 90 | [1] |
Table 2: Gold(I)-Catalyzed Intramolecular Macrocyclization of an Enyne-Substituted Cycloheptatriene Derivative
| Entry | Gold(I) Catalyst | Ligand | Solvent | Temperature (°C) | Yield of Macrocycle (%) | Reference |
| 1 | [Au(IPr)Cl]/AgSbF₆ | IPr | CH₂Cl₂ | 25 | 75 | [2] |
| 2 | [Au(PPh₃)Cl]/AgOTf | PPh₃ | Toluene | 40 | 68 | [2] |
Note: The yields and reaction conditions are representative and may vary depending on the specific substrate and experimental setup.
Experimental Protocols
Stage 1: Synthesis of 7-Substituted Cycloheptatriene Precursor
This protocol describes the synthesis of a 7-aryl-1,3,5-cycloheptatriene, a key precursor for the subsequent macrocyclization. The reaction involves the nucleophilic addition of an organometallic reagent to this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Aryl organometallic reagent (e.g., Phenylmagnesium bromide or Phenyllithium)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon)
Procedure:
-
A solution of the aryl organometallic reagent (1.1 equivalents) in the appropriate anhydrous solvent (THF or diethyl ether) is prepared under an inert atmosphere.
-
This compound (1.0 equivalent) is suspended in anhydrous diethyl ether in a separate flask under an inert atmosphere and cooled to 0 °C.
-
The solution of the organometallic reagent is added dropwise to the suspension of this compound at 0 °C with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the 7-aryl-1,3,5-cycloheptatriene.
Stage 2: Gold(I)-Catalyzed Intramolecular Macrocyclization
This protocol outlines the gold(I)-catalyzed intramolecular [2+2] cycloaddition of an enyne-substituted cycloheptatriene derivative to form a macrocycle.[2]
Materials:
-
7-(alkenyl-alkynyl-substituted)-1,3,5-cycloheptatriene precursor
-
Gold(I) catalyst precursor (e.g., [Au(IPr)Cl] or [Au(PPh₃)Cl])
-
Silver salt cocatalyst (e.g., AgSbF₆ or AgOTf)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Standard glassware for inert atmosphere and light-sensitive reactions
Procedure:
-
In a glovebox or under an inert atmosphere, the gold(I) catalyst precursor (e.g., [Au(IPr)Cl], 5 mol%) and the silver salt cocatalyst (e.g., AgSbF₆, 5 mol%) are dissolved in the anhydrous solvent in a reaction vessel wrapped in aluminum foil to protect it from light.
-
The solution is stirred at room temperature for 10 minutes to allow for the in situ generation of the active cationic gold(I) catalyst.
-
A solution of the 7-(alkenyl-alkynyl-substituted)-1,3,5-cycloheptatriene precursor (1.0 equivalent) in the same anhydrous solvent is added dropwise to the catalyst solution over a period of 1-2 hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization.
-
The reaction mixture is stirred at the appropriate temperature (e.g., 25-40 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, the mixture is filtered through a short pad of celite to remove the silver salts.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired macrocycle.
Visualizations
References
Application of Tropylium Tetrafluoroborate in Natural Product Synthesis: A Methodological Overview and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropylium (B1234903) tetrafluoroborate (B81430) ([C₇H₇]⁺[BF₄]⁻) is a stable, aromatic carbocation that has garnered significant interest in organic synthesis due to its unique electronic properties and reactivity. As a planar, 6π-electron system, the tropylium cation exhibits aromatic stability, yet the delocalized positive charge renders it a potent electrophile and a mild oxidant. These characteristics have led to its exploration in a variety of synthetic transformations, including hydride abstraction, C-C and C-N bond formation, and as an organocatalyst. While its application in methodological studies is well-documented, its use as a key reagent in the total synthesis of complex natural products remains an emerging area with significant potential. This document provides an overview of the established reactivity of tropylium tetrafluoroborate and explores its prospective applications in the synthesis of natural products.
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound stems primarily from its ability to act as an electrophile. It readily reacts with a wide range of nucleophiles, leading to the formation of substituted cycloheptatriene (B165957) derivatives. Furthermore, its ability to abstract a hydride anion from various substrates to form the neutral cycloheptatriene is a key feature of its reactivity profile.
A significant area of investigation has been its use as a metal-free catalyst. For instance, this compound has been shown to catalyze hydroboration reactions of alkynes.[1] The proposed mechanism involves hydride abstraction from pinacolborane by the tropylium cation, generating a borenium cation which then participates in the hydroboration. This represents a novel, metal-free approach to the synthesis of valuable vinylborane (B8500763) intermediates.[1]
Established Applications in Synthetic Methodology
While a specific, detailed application in a completed total synthesis of a natural product is not prominently featured in recent literature, the methodological studies on this compound highlight its potential for constructing key structural motifs found in natural products.
Carbon-Carbon Bond Formation
This compound has been employed in the alkylation of electron-rich aromatic compounds. For example, it reacts with N,N-dialkylanilines to yield cycloheptatrienyl-substituted anilines.[2][3] This type of transformation could be envisioned in the synthesis of alkaloids or other natural products containing substituted aromatic rings.
Carbon-Heteroatom Bond Formation
The reaction of tropylium salts with various heteroatom nucleophiles is a straightforward method for the synthesis of functionalized cycloheptatrienes. This has been demonstrated in reactions with amines, alcohols, and thiols. Such reactions could be applied to introduce or modify functional groups during the late stages of a natural product synthesis.
Organocatalysis
The ability of the tropylium cation to act as a Lewis acid catalyst has been explored in O-H insertion reactions of diazoalkanes with carboxylic acids.[4] This metal-free approach provides an efficient route to esters, a common functional group in a vast array of natural products.
Potential Applications in Natural Product Synthesis
The reactivity profile of this compound suggests several promising avenues for its application in the synthesis of complex natural products.
Cycloaddition Reactions for Seven-Membered Ring Formation
Many natural products, particularly terpenes and some alkaloids, feature seven-membered carbocyclic rings. The tropylium cation is a logical precursor for cycloaddition reactions to construct such frameworks. For instance, a formal [4+3] cycloaddition between a diene and an oxyallyl cation generated from a tropone (B1200060) derivative (which can be accessed from tropylium salts) is a powerful strategy for the synthesis of bicyclo[3.2.1]octane systems, a common core in many natural products. While direct [4+3] cycloadditions with the tropylium cation itself are less common, its derivatives are valuable partners in these transformations.
Biomimetic Cationic Cyclizations
The biosynthesis of many terpenes involves enzyme-catalyzed cyclizations of polyene precursors initiated by a cationic species. The tropylium cation, as a stable carbocation, could potentially serve as a trigger for biomimetic cyclizations of strategically designed polyene substrates, offering a novel entry into complex terpene skeletons.
Experimental Protocols: Synthesis of this compound
The starting material for many of these potential applications is this compound itself, which can be readily prepared from cycloheptatriene.
Synthesis of this compound from Cycloheptatriene and Triphenylcarbenium Tetrafluoroborate [5]
Materials:
-
Cycloheptatriene
-
Triphenylcarbenium tetrafluoroborate
Procedure:
-
In a round-bottom flask equipped with a stir bar, combine cycloheptatriene (1.0 eq) and triphenylcarbenium tetrafluoroborate (1.0 eq).
-
Under an inert atmosphere, slowly add the minimum amount of dry acetonitrile dropwise with stirring until all solids have dissolved.
-
Stir the resulting solution at room temperature for approximately 5-10 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white precipitate is this compound. Isolate the solid by suction filtration.
-
Wash the crystals with small portions of ice-cold ethanol (B145695) followed by ice-cold diethyl ether.
-
Dry the crystals under vacuum to obtain the pure product.
Data Summary
While quantitative data for a specific key step in a natural product total synthesis is not available, the following table summarizes representative yields for methodological reactions involving this compound.
| Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Hydride Abstraction (Catalyst Formation) | Cycloheptatriene | Triphenylcarbenium tetrafluoroborate | This compound | High | [5] |
| Alkylation of an Aromatic Amine | N,N-diethyl-m-toluidine | This compound | Dialkylaminoarylcycloheptatrienes | 80-84 | [2] |
| O-H Insertion (Catalysis) | Benzoic Acid | Ethyl diazoacetate | Ethyl 2-benzoyloxyacetate | up to 99 | [1] |
Visualizing Reaction Pathways
The following diagram illustrates the proposed catalytic cycle for the tropylium-catalyzed hydroboration of alkynes, a key methodological advancement.
Caption: Proposed catalytic cycle for tropylium-catalyzed hydroboration.
Conclusion and Future Directions
This compound is a versatile reagent with a rich and diverse reactivity profile. While its application as a key strategic element in the total synthesis of natural products is yet to be fully realized and documented in high-profile examples, the existing body of methodological research strongly suggests its significant potential. Future research in this area will likely focus on harnessing its unique electrophilicity and catalytic activity to tackle the construction of complex molecular architectures, particularly those containing seven-membered rings or requiring mild, metal-free reaction conditions. The development of novel cycloaddition cascades and biomimetic cyclizations initiated by the tropylium cation are particularly promising avenues for exploration by the natural product synthesis community.
References
- 1. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Step Enantioselective Synthesis of (−)-Lomaiviticin Aglycon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of the Lomaiviticin Aglycon Full Carbon Skeleton Reveals Remarkable Remote Substituent Effects during the Dimerization Event - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Application of (4+3) cycloaddition strategies in the synthesis of natural products. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Tropylium Tetrafluoroborate Mediated Prenylation of Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the tropylium (B1234903) tetrafluoroborate (B81430) mediated prenylation of phenols, a modern organocatalytic method for the synthesis of 2,2-dimethylchromans. This metal-free approach offers high efficiency, particularly for electron-rich phenolic substrates, and is amenable to continuous flow systems, making it a valuable tool in synthetic and medicinal chemistry.
Introduction
The prenylation of phenols is a key transformation for the synthesis of a wide range of biologically active natural products and pharmaceutical compounds. The resulting 2,2-dimethylchroman (B156738) framework is a common motif in molecules exhibiting antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic activities.[1] Traditionally, this reaction has been carried out using strong acids or metal-based Lewis acids, which can suffer from harsh reaction conditions, limited functional group tolerance, and the generation of toxic byproducts.
The use of tropylium tetrafluoroborate as an organic Lewis acid catalyst represents a significant advancement in this field.[1] This method provides a metal-free, less time-consuming, and inexpensive pathway to 2,2-dimethylchromans with simple product purification.[1] The tropylium ion (C₇H₇⁺) is a stable, non-benzenoid aromatic cation that effectively catalyzes the prenylation reaction, particularly with electron-rich phenols, affording excellent yields.[1]
Reaction Principle
The reaction proceeds via a Friedel-Crafts-type alkylation mechanism. The tropylium cation acts as a Lewis acid, activating the prenylating agent (e.g., isoprene (B109036) or prenyl alcohol) to generate a reactive prenyl cation. This electrophile is then attacked by the electron-rich phenol (B47542) at the ortho position. Subsequent intramolecular cyclization of the resulting prenylated phenol intermediate yields the final 2,2-dimethylchroman product. The catalyst is regenerated in the process.
Application and Substrate Scope
This method is particularly well-suited for the prenylation of phenols bearing electron-donating groups (e.g., hydroxyl, methoxy), which lead to high yields of the corresponding 2,2-dimethylchromans.[1] In contrast, phenols with electron-withdrawing groups (e.g., halides) are generally poor substrates for this reaction and may not lead to product formation.[1] The reaction is highly regioselective, favoring the formation of the cyclized chroman ring.
Substrate Scope and Reaction Yields
| Phenol Substrate | Prenylating Agent | Product | Yield (%) |
| Hydroquinone (B1673460) | Isoprene | 6-Hydroxy-2,2-dimethylchroman | up to 95[1] |
| Resorcinol | Isoprene | 7-Hydroxy-2,2-dimethylchroman | High |
| 4-Methoxyphenol | Isoprene | 6-Methoxy-2,2-dimethylchroman | High |
| Sesamol | Isoprene | 6,7-Methylenedioxy-2,2-dimethylchroman | High |
| p-Cresol | Isoprene | 2,2,6-Trimethylchroman | Moderate to High |
| 4-Chlorophenol | Isoprene | No Reaction | 0[1] |
Note: The yields indicated as "High" are based on the reported success with electron-rich phenols. Specific yields may vary depending on the exact reaction conditions.
Experimental Protocols
The following are representative protocols for the this compound mediated prenylation of phenols in both batch and continuous flow settings.
Protocol 1: Batch Synthesis of 6-Hydroxy-2,2-dimethylchroman
Materials:
-
Hydroquinone
-
Isoprene (or 2-methyl-3-buten-2-ol)
-
This compound (5 mol%)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hydroquinone (1.0 eq) and this compound (0.05 eq).
-
Add anhydrous dichloromethane to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add isoprene (1.2 eq) to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-hydroxy-2,2-dimethylchroman.
Protocol 2: Continuous Flow Synthesis
This method is advantageous for larger scale synthesis, offering short reaction times and high efficiency.[1][2]
System Setup:
-
Two syringe pumps
-
T-mixer
-
Heated coil reactor
-
Back pressure regulator
Reagent Solutions:
-
Solution A: A solution of the phenol substrate and this compound in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Solution B: A solution of the prenylating agent (e.g., isoprene) in the same solvent.
Procedure:
-
Set up the continuous flow reactor system as described above.
-
Set the desired temperature for the coil reactor (e.g., 60-100 °C).
-
Pump Solution A and Solution B at appropriate flow rates through the T-mixer and into the heated coil reactor. The stoichiometry is controlled by the relative flow rates and concentrations.
-
The reaction mixture flows through the heated coil, where the reaction takes place with a defined residence time.
-
The product stream is collected after passing through the back pressure regulator.
-
The collected product stream can be worked up and purified as described in the batch protocol.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the prenylation of phenols.
Catalytic Cycle
Caption: Proposed catalytic cycle for the reaction.
Experimental Workflow
Caption: Workflow for the batch synthesis protocol.
References
Application Notes and Protocols: Tropylium Tetrafluoroborate in Catalytic C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic use of tropylium (B1234903) tetrafluoroborate (B81430) in carbon-carbon (C-C) bond formation. The tropylium cation, a stable non-benzenoid aromatic species, has emerged as a potent organocatalyst, functioning as a mild Lewis acid to promote various organic transformations.[1][2] This metal-free approach offers a valuable alternative to traditional transition-metal catalysis, often providing high yields under moderate conditions with excellent functional group tolerance.[1]
This document details the catalytic mechanism, provides experimental protocols for key reactions, and presents quantitative data to facilitate the application of this methodology in research and development, particularly in the synthesis of complex molecules and pharmaceutical intermediates.
Catalytic C-C Bond Formation: Vinylogous Aza-Michael Addition
One of the notable applications of tropylium tetrafluoroborate in C-C bond formation is the promotion of the vinylogous aza-Michael addition of carbamates to para-quinone methides (p-QMs). This reaction provides an efficient route to synthesize α,α′-diarylmethyl carbamates, which are valuable precursors for various biologically active compounds.[3]
Quantitative Data Summary
The following table summarizes the results for the this compound-catalyzed vinylogous aza-Michael addition of tert-butyl carbamate (B1207046) to various para-quinone methides.
| Entry | para-Quinone Methide (p-QM) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1a | 2.5 | MeCN | 1 | 90 | [3] |
| 2 | 1a | 2.5 | THF | 48 | 85 | [3] |
| 3 | 1a | 5 | CH₂Cl₂ | 0.5 | 95 | [3] |
| 4 | 1b | 5 | CH₂Cl₂ | 0.5 | 97 | [3] |
| 5 | 1c | 5 | CH₂Cl₂ | 0.5 | 92 | [3] |
| 6 | 1d | 5 | CH₂Cl₂ | 1 | 88 | [3] |
| 7 | 1i (Cl) | 5 | CH₂Cl₂ | 1 | 95 | [3] |
| 8 | 1j (Br) | 5 | CH₂Cl₂ | 1.5 | 85 | [3] |
| 9 | 1l (NO₂) | 5 | CH₂Cl₂ | 2 | 67 | [3] |
Experimental Protocols
General Procedure for the this compound-Catalyzed Vinylogous Aza-Michael Addition:
This protocol is a general guideline based on reported procedures.[3] Researchers should optimize conditions for their specific substrates.
Materials:
-
para-Quinone methide (p-QM) (1.0 equiv)
-
Carbamate (1.2 equiv)
-
This compound (5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (B109758), CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the para-quinone methide (0.170 mmol, 1.0 equiv) and this compound (0.0085 mmol, 5 mol%).
-
Add anhydrous dichloromethane (1.5 mL) and stir the mixture at room temperature.
-
Add the carbamate (0.204 mmol, 1.2 equiv) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α,α′-diarylmethyl carbamate.
Catalytic Mechanism: Two Proposed Pathways
The mechanism of the this compound-catalyzed vinylogous aza-Michael addition is not definitively established, with two primary pathways being proposed.[3]
1. Lewis Acid Catalysis Pathway:
In this mechanism, the tropylium cation acts as a Lewis acid, activating the para-quinone methide by coordinating to the carbonyl oxygen. This activation enhances the electrophilicity of the p-QM, facilitating the nucleophilic attack of the carbamate. Subsequent proton transfer and catalyst regeneration complete the catalytic cycle.
Caption: Proposed Lewis acid catalytic cycle.
2. Hidden Brønsted Acid Catalysis Pathway:
An alternative mechanism suggests that the reaction may be catalyzed by in situ generated Brønsted acid (HBF₄).[3] In this pathway, the tropylium cation reacts with the carbamate to form an adduct and HBF₄. The HBF₄ then protonates the carbonyl oxygen of the p-QM, activating it for nucleophilic attack by another molecule of the carbamate.
Caption: Proposed hidden Brønsted acid catalytic cycle.
Other C-C Bond Forming Reactions
This compound has also been employed in other C-C bond forming reactions, such as the alkylation of electron-rich aromatic rings. For instance, the reaction of N,N-dialkylanilines with this compound leads to the formation of dialkylaminoarylcycloheptatrienes in good yields (80-84%).[4] While detailed protocols are less common in the literature, this demonstrates the broader applicability of tropylium salts in Friedel-Crafts type reactions.
Experimental Workflow: General C-C Bond Formation
The following diagram illustrates a general experimental workflow for a this compound-catalyzed C-C bond formation reaction.
Caption: General experimental workflow.
Conclusion
This compound is a versatile and efficient organocatalyst for C-C bond formation. Its application in the vinylogous aza-Michael addition highlights its potential for the synthesis of complex molecular architectures. The mild reaction conditions, high yields, and metal-free nature make it an attractive tool for modern organic synthesis. Further exploration of its catalytic activity in other C-C bond-forming reactions is a promising area for future research.
References
- 1. Tropylium Salt-Promoted Vinylogous Aza-Michael Addition of Carbamates to para-Quinone Methides: Elaboration to Diastereomerically Pure α,α′-Diarylmethyl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient amide bond formation via tropylium ion organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tropylium Tetrafluoroborate as a Hydride Abstractor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropylium (B1234903) tetrafluoroborate (B81430) ([C₇H₇]⁺[BF₄]⁻) is a stable, crystalline salt that serves as a convenient source of the aromatic tropylium cation.[1][2] In organic synthesis, it is a versatile reagent, acting as a Lewis acid and, notably, as a potent hydride abstractor.[3][4] Its ability to selectively remove a hydride ion (H⁻) from various organic substrates generates reactive cationic intermediates, such as carbocations and iminium ions, which can then undergo further transformations. This unique reactivity profile makes tropylium tetrafluoroborate a valuable tool for a range of synthetic applications, from C-C and C-N bond formation to the initiation of cascade reactions.
This document provides detailed application notes and experimental protocols for the use of this compound as a hydride abstractor in key organic transformations.
α-Cyanation of Tertiary Amines
Application Note:
This compound is an effective reagent for the oxidative α-cyanation of tertiary amines. The reaction proceeds via a hydride abstraction from the α-carbon of the amine, forming a transient iminium ion. This electrophilic intermediate is then trapped by a cyanide nucleophile to yield the corresponding α-aminonitrile.[4][5][6] This transformation is highly valuable for the introduction of a nitrile group, a versatile synthetic handle, adjacent to a nitrogen atom. The reaction is generally high-yielding and tolerates a variety of functional groups. A key advantage of this method is the mild reaction conditions and the simple byproducts, which are the volatile hydrocarbon cycloheptatriene (B165957) and water-soluble potassium tetrafluoroborate, facilitating product purification.[4][5]
Mechanism Overview:
The reaction is initiated by the abstraction of a hydride from the carbon atom alpha to the nitrogen by the tropylium cation. This generates cycloheptatriene and a highly reactive iminium ion. The iminium ion then readily reacts with a cyanide source, typically potassium cyanide, to form the final α-aminonitrile product.
References
One-Pot Synthesis Using Tropylium Tetrafluoroborate Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tropylium (B1234903) tetrafluoroborate (B81430) as a catalyst in one-pot organic syntheses. Tropylium tetrafluoroborate is an organic salt that functions as a highly effective and environmentally benign catalyst for a variety of chemical transformations.[1] Its utility as a Lewis acid and an organic oxidant allows for the efficient synthesis of complex molecules in a single reaction vessel, minimizing waste and purification steps.[1]
Two key applications are highlighted herein: the one-pot hydroboration of nitriles, imines, and amides for the synthesis of amines and amides, and the one-pot microwave-assisted Beckmann rearrangement for the conversion of ketones to amides.
One-Pot Hydroboration of Nitriles, Imines, and Amides
This compound catalyzes the hydroboration of nitriles, imines, and amides with pinacolborane (HBpin) to furnish the corresponding amines. This reaction can be integrated into one-pot sequences for further functionalization, providing a streamlined approach to a diverse range of nitrogen-containing compounds. The catalyst is considered "traceless" as it and its byproducts are volatile and can be easily removed under reduced pressure.
Reaction Scheme:
The general scheme involves the reduction of a nitrile to a primary amine, which can then be further functionalized in the same reaction vessel.
Caption: General workflow for the one-pot hydroboration and functionalization of nitriles.
Experimental Protocols
General Procedure for the One-Pot Synthesis of Primary Amines from Nitriles:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the nitrile substrate (1.0 mmol), pinacolborane (1.2-1.5 mmol), and this compound (0.05-0.10 mmol).
-
The reaction can be run neat or in a minimal amount of a dry, non-protic solvent (e.g., toluene, THF).
-
Stir the reaction mixture at a temperature ranging from room temperature to 70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction with an aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for the One-Pot Synthesis of Amides from Nitriles:
-
Follow steps 1-4 of the general procedure for the synthesis of primary amines.
-
After the initial hydroboration is complete, add a carboxylic acid (1.0 mmol) and continue stirring the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Entry | Nitrile Substrate | Product | Yield (%) |
| 1 | Benzonitrile | Benzylamine | up to 95% |
| 2 | 4-Methoxybenzonitrile | 4-Methoxybenzylamine | up to 95% |
| 3 | 4-Chlorobenzonitrile | 4-Chlorobenzylamine | up to 95% |
| 4 | 2-Naphthonitrile | 2-(Aminomethyl)naphthalene | up to 95% |
| 5 | Adiponitrile | 1,6-Hexanediamine | up to 95% |
| Entry | Nitrile Substrate | Carboxylic Acid | One-Pot Amide Product | Yield (%) |
| 1 | Benzonitrile | Benzoic Acid | N-Benzylbenzamide | up to 95% |
| 2 | 4-Fluorobenzonitrile | Acetic Acid | N-(4-Fluorobenzyl)acetamide | up to 95% |
| 3 | 3-Trifluoromethylbenzonitrile | Trifluoroacetic Acid | N-(3-(Trifluoromethyl)benzyl)-2,2,2-trifluoroacetamide | up to 80% |
One-Pot Microwave-Assisted Beckmann Rearrangement of Ketones to Amides
This compound, in conjunction with an ionic liquid such as 1,1,3,3-tetramethylguanidinium tetrafluoroborate ([TMG][BF4]), serves as an efficient catalytic system for the one-pot conversion of ketones into amides via a Beckmann rearrangement under microwave irradiation. This method offers the advantages of mild reaction conditions, short reaction times, and high product yields.
Reaction Mechanism
The proposed mechanism involves the in-situ formation of a ketoxime from the ketone and hydroxylamine, followed by the tropylium-catalyzed Beckmann rearrangement.
References
Application Notes and Protocols for Continuous Flow Reactions with Tropylium Tetrafluoroborate Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting continuous flow reactions catalyzed by tropylium (B1234903) tetrafluoroborate (B81430). This versatile and metal-free organocatalyst offers significant advantages in terms of efficiency, safety, and scalability, particularly when integrated into continuous flow systems.[1][2] Tropylium salts, such as tropylium tetrafluoroborate, function as potent organic Lewis acids and oxidants, facilitating a range of organic transformations.[2][3][4][5] The application of continuous flow technology to these reactions can lead to reduced catalyst loading, shorter reaction times, and the ability to safely handle volatile or gaseous reagents.[1]
Core Advantages of this compound in Flow Chemistry:
-
Metal-Free Catalysis: Avoids contamination of products with transition metals, which is crucial in pharmaceutical synthesis.[2]
-
High Reactivity: As highly reactive electrophiles, tropylium ions enable rapid and efficient reactions.[2]
-
Stability: this compound is more stable than other tropylium salts like tropylium chloride.[2]
-
Process Intensification: Continuous flow setups allow for superheating of solvents, leading to significantly reduced reaction times compared to batch processes.[1][6]
-
Enhanced Safety: The small reaction volumes in microreactors improve heat transfer and allow for the safe handling of hazardous reagents and intermediates.[7]
-
Scalability: Continuous flow processes can be readily scaled by extending the operation time or by parallelization.
Application 1: Acetalization Reactions
Acetalization is a fundamental transformation in organic synthesis for the protection of carbonyl groups. This compound has been demonstrated as an effective catalyst for the acetalization of a wide range of aldehydes in continuous flow.[1][4]
Quantitative Data Summary
| Product | Batch Yield (%) | Flow Yield (%) | Batch Time (h) | Flow Residence Time (min) | Catalyst Loading (mol%) | Reference |
| Acetal 5a | 98 | 99 | 5 | 45 | 1 (Flow), 5 (Batch) | [1] |
| Acetal 5b | 95 | 96 | 5 | 45 | 1 (Flow), 5 (Batch) | [1] |
| Acetal 5c | 92 | 93 | 5 | 45 | 1 (Flow), 5 (Batch) | [1] |
Experimental Protocol: Continuous Flow Acetalization
Objective: To synthesize acetals from aldehydes and trialkyl orthoformates using a this compound catalyst in a continuous flow reactor.
Materials:
-
Aldehyde (1.0 equiv.)
-
Trialkyl orthoformate (2.0 equiv.)
-
This compound (1 mol%)
-
Acetonitrile (B52724) (solvent)
-
Syringe pumps
-
Tubular reactor (e.g., PFA tubing)
-
Oil bath or other heating system
-
Back-pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Solution Preparation: Prepare a stock solution in acetonitrile containing the aldehyde (0.08 M, 1.0 equiv.), the corresponding trialkyl orthoformate (2.0 equiv.), and this compound (1 mol%).
-
System Setup:
-
Assemble the continuous flow system as depicted in the workflow diagram below.
-
Immerse the tubular reactor coil in an oil bath preheated to 90 °C.
-
Connect the outlet of the reactor to a back-pressure regulator set to 100 psi. This allows for heating the solvent above its boiling point.[1]
-
-
Reaction Execution:
-
Using a syringe pump, inject the prepared solution into the tubular reactor at a flow rate of 0.1 mL/min. This corresponds to a residence time of 45 minutes in the heated zone.[1]
-
Allow the system to reach a steady state by discarding the initial reactor volumes.
-
Collect the product mixture in a suitable vessel.
-
-
Work-up and Analysis:
-
Quench the reaction mixture with a suitable base (e.g., triethylamine).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired acetal.
-
Characterize the product using standard analytical techniques (NMR, MS).
-
Experimental Workflow
Caption: Continuous flow setup for tropylium-catalyzed acetalization.
Application 2: Prenylation of Phenols
The prenylation of phenols to produce 2,2-dimethylchromans is another valuable transformation catalyzed by this compound under continuous flow conditions. This method offers higher efficiency and requires a lower catalyst loading compared to batch reactions.[1]
Quantitative Data Summary
| Substrate | Batch Yield (%) | Flow Yield (%) | Catalyst Loading (mol%) | Reference |
| Phenol (B47542) derivative (for 29a) | 85 | 96 | 1 (Flow), 5 (Batch) | [1] |
Experimental Protocol: Continuous Flow Prenylation
Objective: To synthesize 2,2-dimethylchromans via the prenylation of phenols in a continuous flow system.
Materials:
-
Phenol derivative (1.0 equiv.)
-
Isoprene (excess)
-
This compound (1 mol%)
-
Acetonitrile (solvent)
-
Syringe pumps
-
Tubular reactor
-
Heating system
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Solution Preparation: Prepare a stock solution in acetonitrile containing the phenol derivative, isoprene, and this compound (1 mol%).
-
System Setup: Assemble the continuous flow reactor system in a similar manner to the acetalization setup. The specific temperature and residence time should be optimized for the particular substrate.
-
Reaction Execution:
-
Pump the reaction mixture through the heated reactor coil. The flow conditions allow for a significant reduction in reaction time and catalyst amount.[1]
-
Collect the output from the reactor after allowing the system to stabilize.
-
-
Work-up and Analysis:
-
Quench the reaction and remove the solvent.
-
Purify the product via column chromatography.
-
Confirm the structure of the 2,2-dimethylchroman (B156738) product using spectroscopic methods.
-
Reaction Pathway
Caption: Catalytic cycle for the prenylation of phenols.
Application 3: Hydroboration Reactions
Tropylium salts can also efficiently promote the hydroboration of alkynes, alkenes, and epoxides.[3][5] The mechanism is believed to involve hydride abstraction from the borane (B79455) reagent by the tropylium ion, generating a reactive borenium cation.[3][5] While specific continuous flow protocols for this reaction are less detailed in the provided search results, the principles of flow chemistry can be applied to enhance this transformation.
Mechanistic Pathway
The proposed mechanism involves the tropylium ion acting as a hydride abstractor.[3][5]
Caption: Proposed mechanism for tropylium-catalyzed hydroboration.
General Considerations for Flow Chemistry Setups
-
Reactor Material: Perfluoroalkoxy alkane (PFA) capillaries are commonly used for their chemical resistance and transparency.
-
Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps provide precise and pulseless flow.
-
Temperature Control: Immersion in a heated oil bath or the use of heated reactor blocks ensures consistent temperature.[1][8]
-
Back-Pressure Regulation: A BPR is essential for operating reactions above the solvent's atmospheric boiling point, which accelerates the reaction rate.[1]
-
Steady State: Always allow the reactor to reach a steady state (typically after 2-3 reactor volumes have passed) before collecting the product for analysis to ensure reproducible results.[9]
These application notes provide a starting point for researchers interested in leveraging the benefits of this compound catalysis within continuous flow systems. The detailed protocols and diagrams offer a practical guide for implementing these advanced synthetic methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous flow synthesis enabling reaction discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tropylium Tetrafluoroborate Catalyst Loading in Hydroboration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tropylium (B1234903) tetrafluoroborate (B81430) as a catalyst in hydroboration reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst loading for tropylium tetrafluoroborate in hydroboration reactions?
A1: For the hydroboration of alkynes, a catalyst loading of 2 mol% this compound is a recommended starting point.[1] This concentration has been shown to provide optimal results in the hydroboration of phenylacetylene (B144264) with pinacolborane (HBpin).[1] For less reactive substrates, such as some alkenes and epoxides, a higher catalyst loading may be necessary to achieve complete conversion.[1]
Q2: My reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?
A2: Several factors can contribute to a slow or incomplete reaction. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include catalyst deactivation, solvent effects, and substrate reactivity.
Q3: Are there any solvents that should be avoided in this compound-catalyzed hydroboration?
A3: Yes, certain solvents can inhibit the reaction. Acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) have been observed to completely suppress the hydroboration of phenylacetylene.[1] This is likely due to the coordination of these solvents with the tropylium ion or boron intermediates, which reduces their reactivity.[1] Non-polar solvents like 1,2-dichloroethane (B1671644) and toluene, or conducting the reaction neat, have been shown to be effective.[1]
Q4: What is the role of the tetrafluoroborate counterion in the catalytic activity?
A4: The counterion plays a crucial role in the catalytic cycle. While the tropylium ion is essential for initiating the reaction by abstracting a hydride from pinacolborane, the tetrafluoroborate anion is believed to participate in subsequent substituent exchange reactions to generate the active boron intermediates.[1][2] Tropylium salts with other counterions like chloride, bromide, and triflate also show catalytic activity, but those with hexafluorophosphate (B91526) or BArF are less effective.[1]
Q5: I observe an induction period at the beginning of my reaction. Is this normal?
A5: Yes, an initial pre-activation period of 5-10 minutes is often observed in these reactions, particularly at lower catalyst loadings.[1] This induction period is attributed to the initial reaction between the tropylium salt and pinacolborane to generate the active catalytic species.[1] Higher catalyst loadings can reduce or eliminate this pre-activation time.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the this compound is anhydrous and has been stored properly under an inert atmosphere. Consider using a fresh batch of catalyst. |
| Inappropriate solvent | Avoid coordinating solvents like acetonitrile and THF.[1] Use non-polar solvents such as 1,2-dichloroethane or toluene, or run the reaction neat.[1] | |
| Presence of inhibitors | The addition of Lewis bases, such as tetramethylethylenediamine (TMEDA), can completely inhibit the reaction by coordinating with the tropylium ion.[1] Ensure all reagents and glassware are free from such contaminants. | |
| Low substrate reactivity | For less reactive substrates like alkyl-substituted alkynes, a higher catalyst loading or longer reaction time may be required.[1] | |
| Formation of Side Products | Impure pinacolborane | Use high-purity pinacolborane to avoid side reactions. |
| Reaction with atmospheric moisture | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the borane (B79455) reagents and intermediates. | |
| Inconsistent Reaction Rates | Variable catalyst activity | Ensure consistent quality and handling of the this compound. Small variations in purity or exposure to moisture can affect catalytic performance. |
| Temperature fluctuations | Maintain a consistent reaction temperature. The optimal temperature for the hydroboration of phenylacetylene was found to be 70°C.[1] |
Quantitative Data Summary
Table 1: Optimization of this compound Catalyst Loading and Reaction Conditions for the Hydroboration of Phenylacetylene with Pinacolborane.[1]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | 1,2-Dichloroethane | 70 | 12 | 95 |
| 2 | 2 | Toluene | 70 | 12 | 92 |
| 3 | 2 | Neat | 70 | 12 | 98 |
| 4 | 2 | Acetonitrile | 70 | 12 | 0 |
| 5 | 2 | THF | 70 | 12 | 0 |
| 6 | 5 | Neat | 70 | 8 | >99 |
| 7 | 1 | Neat | 70 | 24 | 85 |
Experimental Protocols
General Procedure for the this compound-Catalyzed Hydroboration of an Alkyne:
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the alkyne (0.5 mmol, 1.0 equiv) to a dry reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add pinacolborane (0.6 mmol, 1.2 equiv) to the reaction vial.
-
Catalyst Addition: Add this compound (0.01 mmol, 2 mol%) to the reaction mixture.
-
Reaction: Seal the vial and stir the mixture at 70°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. The crude product can be purified by column chromatography on silica (B1680970) gel. For some applications, the crude boronic ester can be used directly in subsequent reactions.[3]
Visualizations
References
Technical Support Center: Tropylium Tetrafluoroborate Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tropylium (B1234903) tetrafluoroborate (B81430) as a catalyst in their experiments. The information is designed to address specific issues related to the effect of solvents on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in tropylium tetrafluoroborate catalyzed reactions?
A1: The solvent plays a critical role in this compound catalyzed reactions by influencing the solubility of the catalyst and reactants, the stability of reactive intermediates, and the overall reaction mechanism.[1][2][3] The polarity and coordinating ability of the solvent can significantly impact the catalytic activity of the tropylium cation.[1] In some cases, polar coordinating solvents can solvate the tropylium ion or other intermediates, reducing their electrophilicity and hindering the reaction.[1] Conversely, non-polar, non-coordinating solvents often lead to better catalytic performance.
Q2: My reaction is not proceeding or giving a very low yield. Could the solvent be the issue?
A2: Yes, the choice of solvent is a very common reason for low or no product yield in this compound catalyzed reactions.[1] For instance, in the hydroboration of alkynes, polar solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF) have been shown to completely shut down the reaction, while non-polar solvents like 1,2-dichloroethane (B1671644) (DCE) or toluene (B28343) provide excellent yields.[1] If you are experiencing issues, evaluating the solvent is a critical first step in troubleshooting.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in polar solvents.[4] It is specifically noted to be soluble in hot methanol (B129727).[5][6] However, its solubility in other common organic solvents used for reactions, such as dichloromethane (B109758) (DCM) and acetonitrile, allows for its use in a variety of transformations.[7][8] It is important to ensure the catalyst is fully dissolved for optimal activity.[9]
Q4: Can the counterion of the tropylium salt affect the reaction outcome?
A4: Absolutely. While the tropylium cation is the primary catalytic species, the counterion plays a significant role.[1] For example, in hydroboration reactions, tropylium salts with tetrafluoroborate, chloride, bromide, or triflate counterions are effective, whereas salts with hexafluorophosphate (B91526) or BArF counterions give unsatisfactory results.[1] The counterion can influence the solubility of the catalyst and may participate in the reaction mechanism.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered in this compound catalyzed reactions, with a focus on solvent-related problems.
Problem: Low or No Product Formation
| Possible Cause | Suggested Action | Rationale |
| Inappropriate solvent polarity. | Switch to a non-polar solvent such as toluene, 1,2-dichloroethane (DCE), or dichloromethane (DCM).[1][7] | Polar coordinating solvents like acetonitrile or THF can solvate the tropylium cation, reducing its catalytic activity.[1] |
| Poor catalyst solubility. | Ensure the catalyst is fully dissolved in the reaction mixture. Gentle heating or sonication may aid dissolution. If solubility remains an issue, consider a different solvent in which the catalyst is known to be soluble (e.g., hot methanol for pre-dissolving, though solvent compatibility with the reaction must be considered).[5][6][9] | Undissolved catalyst will have limited participation in the reaction, leading to low conversion. |
| Catalyst deactivation. | Ensure anhydrous reaction conditions. Tropylium salts can be moisture-sensitive.[5][6] | Water can react with the tropylium cation or other reactive intermediates, leading to catalyst deactivation and undesired side products. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require heating to proceed efficiently.[7] | Temperature can significantly influence reaction rates and selectivity. |
Problem: Formation of Undesired Side Products
| Possible Cause | Suggested Action | Rationale |
| Solvent participation in the reaction. | Choose an inert solvent that does not react with the starting materials, intermediates, or the catalyst under the reaction conditions. | Some solvents can act as nucleophiles or can be activated by the catalyst, leading to byproducts. |
| Sub-optimal reaction conditions. | Re-evaluate the reaction temperature and concentration. Running the reaction at a lower temperature or higher dilution may minimize side reactions. | Side reactions may have different activation energies than the desired reaction. |
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound Catalyzed Hydroboration of Phenylacetylene [1]
| Entry | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Neat | 2 | 70 | 8 | 99 |
| 2 | 1,2-Dichloroethane (DCE) | 10 | 70 | 8 | 94 |
| 3 | Toluene | 10 | 70 | 8 | 95 |
| 4 | Acetonitrile (MeCN) | 10 | 70 | 8 | Traces |
| 5 | Tetrahydrofuran (THF) | 10 | 70 | 8 | Traces |
Experimental Protocols
General Protocol for this compound Catalyzed Hydroboration of Alkynes[1]
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the alkyne substrate (1.0 eq).
-
Reagent Addition: Add the desired solvent (if not running neat).
-
Catalyst Addition: Add this compound (typically 2-10 mol%).
-
Borane Addition: Add pinacolborane (HBpin) (1.2 eq).
-
Reaction: Stir the mixture at the desired temperature (e.g., 70 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Work-up: Upon completion, the reaction mixture is typically quenched and purified by standard methods such as column chromatography.
Note: This is a generalized protocol and may require optimization for specific substrates and reaction scales.
Visualizations
Caption: Troubleshooting flowchart for solvent-related issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding solvent effects on adsorption and protonation in porous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 27081-10-3 [smolecule.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. Tropylium-promoted carbonyl–olefin metathesis reactions - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00907D [pubs.rsc.org]
- 8. Tropylium Ion, an Intriguing Moiety in Organic Chemistry | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing the Hygroscopic Nature of Tropylium Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of tropylium (B1234903) salts in experimental settings. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are tropylium salts and why is their hygroscopic nature a concern in experiments?
A1: Tropylium salts are organic compounds containing the aromatic tropylium cation (C₇H₇⁺). Certain tropylium salts, particularly halides (e.g., tropylium bromide), are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This can lead to several experimental issues, including inaccurate weighing, which results in incorrect solution concentrations and subsequent errors in quantitative analyses. Moisture absorption can also cause the salt to clump, making it difficult to handle, and may potentially lead to degradation of the compound.[1]
Q2: How can I identify if my tropylium salt has absorbed moisture?
A2: A dry, high-purity tropylium salt should be a free-flowing crystalline solid. If the salt has absorbed a significant amount of moisture, you will observe clumping, a sticky or "gummy" texture, or the powder adhering to the walls of the container. In severe cases, the solid may appear visibly wet.
Q3: Which tropylium salts are known to be hygroscopic, and are there less hygroscopic alternatives?
A3: Tropylium halides, such as tropylium bromide and chloride, are known to be hygroscopic.[1] For applications where hygroscopicity is a major concern, tropylium tetrafluoroborate (B81430) (C₇H₇BF₄) is an excellent alternative as it is known to be non-hygroscopic and has good stability.[2]
Q4: What are the ideal storage conditions for hygroscopic tropylium salts?
A4: To minimize moisture absorption, hygroscopic tropylium salts should be stored in a tightly sealed, airtight container, preferably in a desiccator containing a suitable drying agent like silica (B1680970) gel or anhydrous calcium sulfate. For long-term storage, placing the primary container inside a secondary sealed container, also with a desiccant, is recommended. Storing the entire setup in a dry, cool, and dark place will further preserve the integrity of the salt.
Q5: My tropylium salt has clumped due to moisture absorption. Can I still use it?
A5: It is not recommended to use a clumped tropylium salt for quantitative experiments where precise concentration is critical, as the water content will lead to inaccurate mass measurements. However, the material can often be salvaged by drying it under a high vacuum. After drying, the salt should be handled under an inert atmosphere to prevent re-absorption of moisture.
Q6: In which common organic solvents are tropylium salts soluble?
A6: Tropylium salts exhibit solubility in polar organic solvents. For instance, tropylium bromide is soluble in ethanol.[1] Many common salts are also soluble in methanol. The solubility in other organic solvents will depend on the specific counter-ion of the tropylium salt. It is always best to consult the supplier's documentation or perform a small-scale solubility test.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Inconsistent experimental results (e.g., varying reaction yields, non-reproducible bioactivity). | The concentration of the tropylium salt solution is inaccurate due to the use of a hydrated salt. | 1. Dry the tropylium salt under a high vacuum before weighing. 2. Handle the salt in an inert and dry atmosphere (e.g., a glove box). 3. Use a non-hygroscopic alternative like tropylium tetrafluoroborate. |
| Tropylium salt powder is clumped and difficult to weigh accurately. | The salt has absorbed atmospheric moisture. | 1. Dry the entire vial of the tropylium salt under a high vacuum for several hours. 2. After drying, store the salt in a desiccator. 3. For future use, consider aliquoting the salt into smaller, single-use vials under an inert atmosphere to minimize exposure of the bulk material. |
| Difficulty in dissolving the tropylium salt in a non-polar organic solvent. | Tropylium salts are generally polar and have low solubility in non-polar solvents. | 1. Use a more polar solvent such as acetonitrile, ethanol, or methanol. 2. Consult literature for appropriate solvent systems for your specific tropylium salt and reaction. |
Experimental Protocols
Protocol 1: Drying a Hygroscopic Tropylium Salt
Objective: To remove absorbed atmospheric water from a hygroscopic tropylium salt.
Materials:
-
Hygroscopic tropylium salt
-
Schlenk flask or a suitable vacuum-rated vial
-
High-vacuum line (Schlenk line) or vacuum oven
-
Spatula
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Transfer the clumped tropylium salt into a clean, dry Schlenk flask.
-
Connect the Schlenk flask to the high-vacuum line.
-
Slowly and carefully apply a high vacuum. Be cautious to avoid the fine powder being drawn into the vacuum line.
-
Dry the salt under a high vacuum for 4-6 hours at room temperature. Gentle heating (e.g., 30-40°C) can be applied if the thermal stability of the salt is known, but care must be taken to avoid decomposition.
-
After the drying period, switch the vacuum to an inert gas atmosphere.
-
The dried, free-flowing salt is now ready for use in a controlled atmosphere.
Protocol 2: Weighing and Preparing a Solution of a Hygroscopic Tropylium Salt
Objective: To accurately weigh a hygroscopic tropylium salt and prepare a solution of a specific concentration under an inert atmosphere.
Materials:
-
Dried hygroscopic tropylium salt
-
Analytical balance inside a glove box or a balance in a low-humidity environment
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate dry solvent
-
Syringe and needle
Procedure:
-
Ensure the glove box has a dry, inert atmosphere (low ppm O₂ and H₂O).
-
Introduce the vial of dried tropylium salt, weighing paper, spatula, and volumetric flask into the glove box antechamber and cycle as per the glove box protocol.
-
Inside the glove box, carefully weigh the desired amount of the free-flowing tropylium salt onto the weighing paper.
-
Record the exact mass.
-
Carefully transfer the weighed salt into the volumetric flask.
-
Using a syringe, add a small amount of the dry solvent to the volumetric flask to dissolve the salt.
-
Once dissolved, dilute the solution to the calibration mark with the dry solvent.
-
Cap the volumetric flask securely.
Visual Guides
Caption: Troubleshooting workflow for inconsistent results with tropylium salts.
Caption: Recommended workflow for handling hygroscopic tropylium salts.
References
preventing side reactions in tropylium tetrafluoroborate catalysis
Welcome to the Technical Support Center for tropylium (B1234903) tetrafluoroborate (B81430) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information for preventing side reactions in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in Hydroboration of Alkynes
Q1: My hydroboration of a non-terminal alkyne is giving a mixture of regioisomers and overall low yield. What's going wrong?
A1: The hydroboration of non-terminal aromatic alkynes catalyzed by tropylium tetrafluoroborate can indeed lead to the formation of a mixture of regioisomers, which often results in lower isolated yields of the desired product.[1] Additionally, alkyl-substituted alkynes generally exhibit lower conversion rates compared to their aryl alkyne counterparts under typical reaction conditions.[1]
Troubleshooting Steps:
-
Optimize Catalyst Loading: While a standard loading of 2 mol% might be a good starting point, for less reactive substrates, increasing the catalyst loading to 5 mol% can improve the yield.[1]
-
Temperature Adjustment: The reaction temperature can significantly impact the reaction rate and selectivity. A systematic optimization of the temperature should be performed. For many hydroboration reactions with this compound, 70°C has been found to be effective.[1]
-
Solvent Choice: While some reactions proceed well neat, the choice of solvent can be critical. However, it's important to note that some solvents can have a negative effect on the reaction. A thorough solvent screen is recommended, starting with non-coordinating solvents.
| Parameter | Condition A | Condition B | Effect on Yield | Reference |
| Catalyst Loading | 1 mol% | 5 mol% | Increased from 92% to 99% for a model reaction. | [1] |
| Temperature | 50°C | 70°C | Yield increased from 94% to 99% for a model reaction. | [1] |
| Substrate Type | Arylacetylene | Alkyl-substituted alkyne | Generally lower conversions observed for alkyl-substituted alkynes. | [1] |
Q2: I'm not observing any reaction, or the reaction is extremely slow to initiate. What could be the issue?
A2: This could be due to several factors, including catalyst deactivation or the presence of inhibitors. The counterion of the tropylium salt plays a crucial role in its catalytic activity. Tropylium salts with hexafluorophosphate (B91526) or BArF counterions have shown unsatisfactory results in hydroboration reactions, while tetrafluoroborate is effective.[1]
Troubleshooting Steps:
-
Verify the Catalyst Counterion: Ensure you are using this compound, as other counterions may not be suitable for this transformation.[1]
-
Check for Inhibitors: Certain compounds can coordinate with the tropylium cation and inhibit its catalytic activity. For example, tertiary amines can react with the tropylium ion.[2][3] Ensure all reagents and solvents are free from such impurities.
-
Anhydrous Conditions: While not always explicitly stated as critical, ensuring anhydrous conditions is good practice in many catalytic reactions to prevent potential hydrolysis of the catalyst or reagents.
Issue 2: Incomplete Acetalization or No Reaction with Certain Aldehydes
Q1: My acetalization reaction with a heteroaromatic aldehyde is not proceeding to completion. Why is this happening?
A1: this compound is an effective catalyst for the acetalization of a wide range of benzaldehydes, often leading to excellent yields. However, certain heteroaromatic aldehydes may be only partially converted to the desired acetal (B89532) product or not react at all.[2] This is likely due to the electronic properties of the heteroaromatic ring influencing the reactivity of the carbonyl group.
Troubleshooting Steps:
-
Increase Catalyst Loading: For less reactive aldehydes, a higher catalyst loading might be necessary to drive the reaction to completion.
-
Elevate Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for less reactive substrates. A systematic temperature optimization is recommended.
-
Extended Reaction Time: Simply extending the reaction time may be sufficient to achieve a higher conversion for sluggish reactions.
| Substrate Type | Observed Outcome | Potential Solution | Reference |
| Benzaldehydes | Excellent yields (up to 99%) | Standard conditions are usually sufficient. | [2] |
| Heteroaromatic Aldehydes | Partial conversion (e.g., 9%) or no reaction | Increase catalyst loading, elevate temperature, extend reaction time. | [2] |
Issue 3: Catalyst Instability and Decomposition
Q1: I suspect my this compound catalyst has decomposed. How can I identify and prevent this?
A1: this compound is a relatively stable carbocation due to its aromaticity. However, it can react with various nucleophiles and bases, leading to the formation of substituted cycloheptatrienes or other byproducts.[2][3] The presence of moisture can also be detrimental.
Troubleshooting Steps:
-
Proper Storage: Store this compound in a cool, dry place, preferably under an inert atmosphere to protect it from moisture and reactive atmospheric gases.
-
Use of High-Purity Reagents and Solvents: Ensure that all solvents and reagents are anhydrous and free from nucleophilic impurities that could react with the tropylium cation.
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent decomposition of the catalyst by atmospheric components.
Common Reactants with Tropylium Cation Leading to Byproducts:
-
Water: Can lead to the formation of tropyl alcohol and subsequently ditropyl ether.[2]
-
Tertiary Amines: Can form ammonium (B1175870) salts, which may further decompose.[2][3]
-
Hindered Bases: Can lead to the formation of substituted cycloheptatrienes.[3]
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Hydroboration of Alkynes
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the alkyne (1.0 mmol).
-
Reagent Addition: Add pinacolborane (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add this compound (0.02 mmol, 2 mol%). For less reactive substrates, the catalyst loading can be increased to 5 mol%.
-
Reaction Conditions: Stir the reaction mixture at 70°C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture can be purified directly by column chromatography on silica (B1680970) gel to afford the desired vinylborane.
Visualizations
Caption: Proposed catalytic cycle for the hydroboration of alkynes.
Caption: A logical workflow for troubleshooting common issues.
References
improving yield and selectivity in tropylium-mediated metathesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tropylium-mediated metathesis reactions. The information is designed to help improve yield and selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tropylium-mediated metathesis?
A1: Tropylium-mediated metathesis is a chemical transformation that facilitates the formation of new carbon-carbon double bonds. The tropylium (B1234903) ion ([C₇H₇]⁺) acts as an organo-Lewis acid catalyst to promote the reaction between a carbonyl group and an olefin (carbonyl-olefin metathesis) or an alkyne (carbonyl-alkyne metathesis).[1][2] This method is applicable to intramolecular, intermolecular, and ring-opening metathesis reactions.[1]
Q2: What is the mechanism of catalysis?
A2: The tropylium ion activates the carbonyl compound through Lewis acid-base coordination.[1] The reaction is believed to proceed through a stepwise [2+2] cycloaddition to form an oxetane (B1205548) intermediate, followed by a [2+2] cycloreversion to yield the new olefin and a carbonyl byproduct.[3] Computational studies suggest an asynchronous, concerted pathway.
Q3: What are the advantages of using a tropylium catalyst?
A3: The tropylium ion is an effective organic Lewis acid catalyst that offers a versatile and efficient system for carbonyl-olefin metathesis across a broad range of substrates.[1][2] Its non-paramagnetic nature allows for straightforward reaction monitoring by NMR spectroscopy.
Q4: What types of substrates are suitable for this reaction?
A4: A wide variety of substrates can be used. For intermolecular reactions, electron-rich, neutral, or weakly electron-poor aldehydes generally provide moderate to good yields.[1] In intramolecular reactions, the substitution pattern on the substrate can influence the product outcome. For instance, methyl substituents at the α-position to the carbonyl group can lead to rearranged, thermodynamically stable olefins.[1]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the tropylium salt (e.g., tropylium tetrafluoroborate) is pure and has been stored under appropriate conditions to prevent decomposition. |
| Unsuitable Substrate | For intermolecular reactions, strongly electron-poor aromatic aldehydes and ketones may not be suitable substrates.[1] Consider modifying the electronic properties of your substrate if possible. |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as temperature, catalyst loading, and reaction time. For intermolecular reactions, using an excess of the aldehyde component can be beneficial.[1] For some intramolecular reactions, applying a reduced pressure can help drive the reaction to completion by removing volatile byproducts like acetone. |
| Presence of Inhibitors | Certain functional groups or additives can interfere with the catalyst. For example, pyridine-based additives have been shown to react directly with the tropylium ion.[4] Avoid such additives or protect reactive functional groups on your substrate. |
| Insufficient Ring Strain (for Ring-Opening Metathesis) | Six- and seven-membered cycloalkenes may lack the necessary ring strain to undergo ring-opening metathesis efficiently.[1][4] Substrates with higher ring strain, such as substituted cyclopentenes, are more likely to react.[1] |
Problem 2: Formation of side products.
| Possible Cause | Suggested Solution |
| Formation of Carbonyl-Ene Products | This side reaction can occur, particularly with certain biphenyl (B1667301) substrates.[1] Optimization of reaction conditions, such as lowering the temperature, may help to minimize this pathway. |
| Oligomerization/Polymerization | Some olefinic substrates, like amylenes, have a tendency to polymerize in the presence of the tropylium catalyst.[1] Using a higher dilution or a lower reaction temperature might reduce the rate of polymerization. For intermolecular reactions under pressurized conditions, oligomerization can be an issue.[1] |
| Formation of Rearranged Products | Substrates with methyl substituents at the α-position to the carbonyl group can yield rearranged, thermodynamically more stable olefin products.[1] If the unrearranged product is desired, consider using substrates with aryl or carbonyl/carboxyl moieties at this position.[1] |
Problem 3: Poor selectivity.
| Possible Cause | Suggested Solution |
| Mixture of Stereoisomers | In intermolecular reactions, the olefin product is often formed predominantly as the trans-isomer.[1] To improve selectivity, careful optimization of the catalyst, solvent, and temperature may be necessary. |
| Mixture of Regioisomers | In some intramolecular cyclizations, a mixture of olefin regioisomers can be formed. Modifying the substrate structure or exploring different catalyst systems could potentially improve regioselectivity. |
Quantitative Data
Table 1: Optimization of Intramolecular Carbonyl-Olefin Metathesis
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 20 | MeCN | 70 | 24 | 55 |
| 2 | 20 | neat | 70 | 24 | 62 |
| 3 | 15 | neat | 120 (MW) | 2 | 82 |
| 4 | 15 | neat | 120 | 2 | 88 |
| 5 | 15 | neat | 90 | 24 | 94 |
| 6 | 0 | neat | 90 | 24 | n.r. |
| Data sourced from the supplementary information of Tran, U. P. N., et al. (2018).[5] | |||||
| MW = Microwave irradiation; n.r. = no reaction. |
Table 2: Substrate Scope for Intermolecular Carbonyl-Olefin Metathesis
| Aldehyde Substrate | Olefin Substrate | Product Yield (%) |
| 2-Naphthaldehyde | 2-Methyl-2-butene | 52 |
| Benzaldehyde | 2-Methyl-2-butene | 45 |
| 4-Methoxybenzaldehyde | 2-Methyl-2-butene | 65 |
| 4-Nitrobenzaldehyde | 2-Methyl-2-butene | <5 |
| 2-Thiophenecarboxaldehyde | 2-Methyl-2-butene | 58 |
| Yields are for the trans-isomer. Data is representative of typical outcomes. |
Experimental Protocols
1. General Procedure for Intramolecular Carbonyl-Olefin Metathesis
A solution of the carbonyl-olefin substrate (1.0 equiv) and tropylium tetrafluoroborate (B81430) (0.1-0.2 equiv) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) or under neat conditions is prepared in a sealed reaction vessel. The mixture is stirred and heated to the desired temperature (typically 70-120 °C) for the specified time (2-24 hours). The reaction progress can be monitored by TLC or ¹H NMR spectroscopy. Upon completion, the reaction mixture is cooled to room temperature, and the product is purified by flash column chromatography. For reactions that produce a volatile byproduct such as acetone, applying a reduced pressure can help drive the reaction to completion.[5]
2. General Procedure for Intermolecular Carbonyl-Olefin Metathesis
To a solution of the aldehyde (1.5-2.0 equiv) and the olefin (1.0 equiv) in a suitable solvent (e.g., dichloromethane) in a microwave-safe reaction vessel is added this compound (0.1 equiv). The vessel is sealed, and the reaction mixture is heated under pressurized microwave irradiation (e.g., 80 °C for 0.5 hours). After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired product.[1]
3. General Procedure for Ring-Opening Carbonyl-Olefin Metathesis
A mixture of the cycloalkene (1.0 equiv), an aromatic aldehyde (1.5-2.0 equiv), and this compound (0.1-0.2 equiv) in a suitable solvent is heated in a sealed vessel. The reaction is monitored by an appropriate analytical technique. Upon completion, the mixture is worked up and the product is isolated by column chromatography. Note that the success of this reaction is highly dependent on the ring strain of the cycloalkene.[1]
Visualizations
Caption: Proposed catalytic cycle for tropylium-mediated carbonyl-olefin metathesis.
Caption: General experimental workflow for tropylium-mediated metathesis.
References
Technical Support Center: Troubleshooting Catalyst Deactivation of Tropylium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the organocatalyst tropylium (B1234903) tetrafluoroborate (B81430).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Reaction Conversion
Q1: My reaction catalyzed by tropylium tetrafluoroborate is showing low to no conversion. What are the potential causes?
A1: Low or no conversion in reactions catalyzed by this compound can stem from several factors related to catalyst deactivation or suboptimal reaction conditions. The most common culprits are:
-
Catalyst Poisoning by Nucleophiles: The tropylium cation is highly electrophilic and can be readily attacked by nucleophiles present in the reaction mixture.[1][2] Amines, phosphines, and even some solvents with lone pairs (e.g., THF, acetonitrile) can coordinate to the tropylium ion, rendering it catalytically inactive.[3] For instance, tetramethylethylenediamine (TMEDA) has been observed to completely shut down hydroboration reactions by coordinating to the tropylium cation.
-
Moisture-Induced Decomposition: this compound is moisture-sensitive.[4] The presence of water can lead to the hydrolysis of the tetrafluoroborate anion (BF₄⁻) to form hydrofluoric acid (HF) and boric acid, or reaction with the tropylium cation to form tropyl alcohol and subsequently ditropyl ether.[2][5][6] Both pathways lead to catalyst deactivation.
-
Inappropriate Solvent Choice: Highly polar or coordinating solvents can solvate the tropylium cation, reducing its Lewis acidity and catalytic activity.[3] Reactions in solvents like acetonitrile (B52724) or THF have been shown to be completely inhibited.[3]
-
Incorrect Counter-ion: The nature of the counter-ion is crucial for catalytic activity. While tetrafluoroborate is often effective, other anions like hexafluorophosphate (B91526) (PF₆⁻) have been shown to be much less effective in certain reactions.[3]
-
Thermal Instability: Although this compound is relatively stable, high reaction temperatures can lead to decomposition. The exact decomposition temperature can be influenced by the reaction medium.
Troubleshooting Workflow for Low/No Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
Issue 2: Inconsistent Reaction Rates or Induction Periods
Q2: I am observing a significant induction period before my reaction starts, or the reaction rate is inconsistent between batches. What could be the cause?
A2: An induction period or inconsistent reaction rates can be indicative of a pre-activation step or the presence of varying levels of inhibitors.
-
Catalyst Pre-activation: In some reactions, such as the hydroboration of alkynes, an induction period of 5-10 minutes has been observed.[3] This is thought to be due to the initial reaction between the tropylium salt and the borane (B79455) reagent to generate the active catalytic species.[3] The length of this induction period can be dependent on the catalyst loading.[3]
-
Trace Impurities: Variable amounts of water or other nucleophilic impurities in the reagents or solvents can lead to inconsistent levels of catalyst deactivation, resulting in fluctuating reaction rates.
Troubleshooting Steps:
-
Standardize Reagent Purity: Ensure all reagents and solvents are of consistent, high purity and are properly dried for every experiment.
-
Controlled Catalyst Loading: Use a precise and consistent catalyst loading for each reaction.
-
Monitor Pre-activation: If a pre-activation step is suspected, consider pre-mixing the catalyst and relevant reagents for a set amount of time before adding the final substrate.
Issue 3: Formation of Side Products
Q3: My reaction is producing unexpected side products. What are the likely side reactions?
A3: Side product formation can occur due to the inherent reactivity of the tropylium cation or reactions involving the decomposed catalyst.
-
Reaction with Nucleophiles: As mentioned, the tropylium cation readily reacts with nucleophiles.[1][2] If your substrate or other reagents contain nucleophilic functional groups, you may observe the formation of adducts with the cycloheptatrienyl moiety. For example, reaction with water can form tropyl alcohol, which can further react to form ditropyl ether.[2][6]
-
Hydride Abstraction: The tropylium ion is a good hydride abstractor.[3] This property is key to its catalytic activity in some reactions (e.g., hydroboration) but can lead to undesired side reactions with other components of the reaction mixture.
Quantitative Data Summary
| Parameter | Observation | Implication for Deactivation | Reference(s) |
| Moisture Sensitivity | This compound is described as moisture-sensitive. The tetrafluoroborate anion is known to be unstable in water, especially with increasing temperature. | Potential for hydrolysis of both the cation and anion, leading to loss of catalytic activity. | [4][5] |
| Solvent Effects | Reactions in coordinating solvents like acetonitrile or THF are completely inhibited. Non-polar solvents like toluene or 1,2-dichloroethane (B1671644) give excellent yields. | Catalyst deactivation through strong solvation or coordination of the solvent to the tropylium cation. | [3] |
| Counter-ion Effects | Tropylium salts with BF₄⁻, Cl⁻, Br⁻, and OTf⁻ are effective catalysts in hydroboration, while PF₆⁻ and BArF⁻ give unsatisfactory results. | The nature of the counter-ion is critical for catalytic activity. Decomposition or exchange of the BF₄⁻ anion can lead to deactivation. | [3] |
| Inhibition by Amines | Addition of TMEDA completely stops the hydroboration reaction. | Strong coordination of the amine to the tropylium cation acts as a potent inhibitor. | [3] |
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Hydroboration of Alkynes[3]
This protocol describes a general method for the hydroboration of phenylacetylene (B144264) using this compound.
Materials:
-
This compound (2 mol%)
-
Phenylacetylene (1.0 equiv)
-
Pinacolborane (HBpin, 1.2 equiv)
-
Toluene (or 1,2-dichloroethane) as solvent (optional, can be run neat)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound.
-
Add phenylacetylene and the solvent (if used).
-
Add pinacolborane to the mixture.
-
Stir the reaction mixture at 70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with a suitable reagent and purified by column chromatography.
Workflow for Hydroboration Experiment
Caption: Experimental workflow for a typical hydroboration reaction.
Protocol 2: Synthesis of this compound[1][4]
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Triphenylcarbenium tetrafluoroborate
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine cycloheptatriene and triphenylcarbenium tetrafluoroborate.
-
Slowly add the minimum amount of anhydrous acetonitrile required to dissolve the solids.
-
Stir the solution at room temperature for approximately 5-10 minutes.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether and dry under vacuum to yield this compound as a white solid.
Catalyst Deactivation and Regeneration Pathways
Caption: Potential deactivation and regeneration pathways for this compound.
Disclaimer: The regeneration protocols are hypothetical and would require experimental validation. Currently, there are no established, detailed procedures for the regeneration of deactivated this compound in the scientific literature. The most reliable approach is to use fresh, high-purity catalyst and prevent deactivation through careful experimental technique.
References
reaction workup procedure for tropylium tetrafluoroborate catalyzed reactions
Technical Support Center: Tropylium (B1234903) Tetrafluoroborate (B81430) Catalyzed Reactions
Welcome to the technical support center for tropylium tetrafluoroborate catalyzed reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing reaction workups.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in this compound catalyzed reactions and how do they influence the workup procedure?
A1: The most common byproduct is cycloheptatriene (B165957), which is formed when the tropylium cation acts as a hydride abstractor or is reduced during the reaction.[1] Tropylium salts themselves can also remain in the reaction mixture. The workup strategy is primarily designed to remove these two species. Cycloheptatriene is a nonpolar, oily liquid that is insoluble in water, while this compound is a salt.[2][3] This difference in polarity is the basis for their separation from most organic products.
Q2: My reaction is complete. What is the first step in the workup?
A2: The first step is typically to quench the reaction. The quenching procedure depends on the specific reaction chemistry. For many reactions, adding water or a saturated aqueous solution of sodium bicarbonate is a common first step.[4][5] This can help to neutralize any acidic species and begin the process of separating the organic product from the water-soluble catalyst and its byproducts. For reactions sensitive to water, quenching with a non-aqueous solvent followed by direct purification may be necessary.
Q3: How do I remove the this compound catalyst from my organic product?
A3: this compound is a salt and is generally soluble in polar solvents and water. An aqueous wash is a highly effective method for its removal.[6] By dissolving your crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate (B1210297), dichloromethane) and then washing with water or brine, the tropylium salt will partition into the aqueous layer.[7][8] Multiple extractions will ensure complete removal.
Q4: Cycloheptatriene is a major byproduct. What is the best way to remove it?
A4: The removal of cycloheptatriene depends on the properties of your desired product.
-
For polar products: Cycloheptatriene is nonpolar, so it can be effectively removed from polar products using normal-phase flash chromatography.[9] Cycloheptatriene will elute very quickly with nonpolar eluents like hexanes.
-
For nonpolar products: If your product has a similar polarity to cycloheptatriene, separation by chromatography can be challenging. In such cases, distillation may be a viable option if your product has a significantly higher boiling point (cycloheptatriene boils at 116 °C).[3]
-
For solid products: If your product is a solid, recrystallization can be an effective purification method to separate it from the oily cycloheptatriene.
Q5: Can I use distillation to purify my product?
A5: Distillation is a suitable purification method if your product is thermally stable and has a boiling point that is significantly different from that of cycloheptatriene (116 °C) and the reaction solvent.[3] It is important to check for the possibility of azeotrope formation between your product, cycloheptatriene, and the solvent, as this can complicate separation.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Citation |
| An emulsion forms during aqueous extraction. | The organic solvent and aqueous layer are not separating cleanly. This can be caused by the presence of polar organic solvents like THF or by fine particulate matter. | 1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. 2. If the reaction solvent was a water-miscible solvent like THF, remove it under reduced pressure before the aqueous workup. 3. Filter the mixture through a pad of Celite. | [4][12] |
| My product is lost after the aqueous workup. | The product may be more water-soluble than anticipated or may have precipitated out at the interface. | 1. Before discarding the aqueous layer, test a small sample for the presence of your product (e.g., by TLC or LC-MS). 2. If the product is in the aqueous layer, perform a back-extraction with a suitable organic solvent. 3. Check any filtered solids for your product. | [13] |
| Cycloheptatriene co-elutes with my product during column chromatography. | The polarity of the product and cycloheptatriene are too similar for effective separation with the chosen solvent system. | 1. Switch to a different chromatography mode (e.g., from normal-phase to reverse-phase). 2. Use a shallower solvent gradient during elution. 3. Consider an alternative purification technique such as distillation or recrystallization if applicable. | [9] |
| The crude NMR spectrum is complex and difficult to interpret. | The crude product contains residual catalyst, byproducts, and possibly solvent. | It is often misleading to judge the success of a reaction based solely on the crude NMR. Proceed with a standard workup and purification. The purified product's NMR will be much cleaner. | [13] |
| A gooey or insoluble precipitate forms during workup. | This can be due to the decomposition of reagents or the formation of insoluble byproducts. | Continue with aqueous washes to remove as much of the precipitate as possible. After separating the organic layer, use a drying agent like magnesium sulfate, which can help absorb some of the gooey material before filtration. | [5] |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Polar Product
This protocol is suitable for reactions where the desired product is significantly more polar than cycloheptatriene and has good solubility in a water-immiscible organic solvent.
-
Quenching: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three 50 mL portions of ethyl acetate.[7] Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of brine to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient. Cycloheptatriene will elute in the early, less polar fractions.
Protocol 2: Workup for a Nonpolar Product (Distillation)
This protocol is for nonpolar products that are difficult to separate from cycloheptatriene by chromatography but are thermally stable and have a boiling point above 150 °C.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent by rotary evaporation.
-
Aqueous Wash (Optional): If the product is not water-sensitive, add 50 mL of diethyl ether to the residue and wash with 50 mL of water to remove the tropylium salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Distillation: Perform a simple or fractional distillation under atmospheric or reduced pressure, depending on the boiling point of the product. Collect the fractions and analyze them (e.g., by GC or TLC) to isolate the pure product.
Protocol 3: Workup for a Solid Product (Recrystallization)
This protocol is ideal for products that are crystalline solids at room temperature.
-
Initial Purification: After quenching the reaction, perform a basic aqueous workup as described in Protocol 1 to remove the bulk of the catalyst and cycloheptatriene.
-
Solvent Selection: Choose a suitable solvent system for recrystallization where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Recrystallization: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Decision tree for selecting a workup procedure.
Caption: General workflow for an aqueous workup procedure.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. columbia.edu [columbia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. rushim.ru [rushim.ru]
- 11. scribd.com [scribd.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
influence of temperature on tropylium tetrafluoroborate reaction kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tropylium (B1234903) tetrafluoroborate (B81430). This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of temperature on the reaction kinetics of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of reactions involving tropylium tetrafluoroborate?
A1: In general, increasing the temperature increases the rate of chemical reactions, and those involving this compound are typically no exception. This is because higher temperatures lead to a greater proportion of molecules having sufficient energy to overcome the activation energy barrier of the reaction. However, the relationship is not always straightforward, and excessively high temperatures can lead to side reactions or decomposition.
Q2: My reaction is sluggish at room temperature. Should I heat it?
A2: Gently heating the reaction mixture is a common strategy to increase the reaction rate. However, before applying heat, consider the thermal stability of your reactants, products, and the this compound itself. This compound is a stable salt but can be sensitive to moisture.[1] It is advisable to conduct a small-scale trial at a slightly elevated temperature (e.g., 40-50 °C) and monitor for any signs of decomposition or the formation of side products by techniques like TLC or LC-MS.
Q3: I'm observing the formation of unexpected byproducts at higher temperatures. What could be the cause?
A3: Elevated temperatures can open up alternative reaction pathways that have higher activation energies. These might include isomerization of your product, elimination reactions, or decomposition of the tropylium cation or other reagents. If you observe byproduct formation, it is recommended to reduce the reaction temperature and monitor the reaction for a longer period.
Q4: Is this compound stable at elevated temperatures?
A4: this compound is a relatively stable carbocation salt. However, like many organic compounds, it has its limits. High temperatures, especially in the presence of nucleophilic impurities or certain solvents, could potentially lead to decomposition. For instance, related ionic liquids with tetrafluoroborate anions have shown thermal decomposition at elevated temperatures. It is good practice to consult safety data sheets for thermal stability information and to avoid unnecessarily high temperatures.
Q5: Can temperature affect the selectivity of my reaction?
A5: Yes, temperature can significantly influence the selectivity of a reaction. For competing parallel reactions, the product distribution can be temperature-dependent. A lower temperature may favor the kinetically controlled product (the one that forms faster), while a higher temperature might favor the thermodynamically controlled product (the more stable one).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Reaction rate is too slow. | The activation energy of the reaction is high. | Gradually increase the reaction temperature in increments of 10 °C and monitor the progress. Ensure your solvent is appropriate for the desired temperature. |
| Reaction is not going to completion. | A reversible equilibrium is being reached. | Consider if removing a byproduct (e.g., by distillation if volatile) could shift the equilibrium towards the products. |
| The catalyst (if this compound is used as one) may be deactivating at the reaction temperature. | Try running the reaction at a lower temperature for a longer duration. | |
| Significant side product formation at elevated temperatures. | A competing reaction with a higher activation energy is becoming significant. | Lower the reaction temperature to favor the desired reaction pathway. Optimize the reaction time to minimize the formation of secondary byproducts. |
| Thermal decomposition of reactants, products, or the tropylium salt. | Run the reaction at the lowest effective temperature. Ensure an inert atmosphere if any components are sensitive to oxidation at higher temperatures. | |
| Inconsistent kinetic data between runs. | Poor temperature control. | Use a temperature-controlled oil bath, heating mantle with a thermocouple, or a dedicated reaction block to maintain a stable temperature. |
| Presence of moisture. | This compound is moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous. |
Quantitative Data
Table 1: Theoretical Kinetic Data for C₇H₇⁺ Isomerization
The following table presents calculated activation energies (Ea) and pre-exponential factors (A) for various isomerization reactions of the cycloheptatrienyl (tropylium) cation. This data is based on theoretical calculations and provides insight into the energy barriers of these transformations.
| Reaction Description | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |
| C-C bond shift in cycloheptatrien-1-yl cation | 5.99 | 7.14 x 10¹² |
| C-C bond shift in 3-norborna-1,4-dienyl cation | 11.20 | 4.74 x 10¹³ |
| 1,2-hydride migration in 3-norborna-1,4-dienyl cation | 65.00 | 7.06 x 10¹² |
| C-C bond shift in di(cycloprop-2-enyl)methyl cation | 5.82 | 2.89 x 10¹² |
Data sourced from theoretical calculations.[2]
Table 2: Experimental Gas-Phase Rate Constants for the Reaction of Tropylium Cation (C₇H₇⁺)
This table shows experimental rate constants for the gas-phase reaction of the tropylium cation with toluene (B28343) and ethylbenzene (B125841) at different temperatures. Note the inverse relationship between temperature and reaction rate in this specific case.
| Reactant | Temperature (K) | Rate Constant (cm³/molecule·s) |
| Toluene | 300 | ~1.5 x 10⁻¹¹ |
| Toluene | 400 | ~0.5 x 10⁻¹¹ |
| Toluene | 500 | Negligible reaction |
| Ethylbenzene | 300 | ~1.5 x 10⁻¹¹ |
| Ethylbenzene | 400 | ~0.5 x 10⁻¹¹ |
| Ethylbenzene | 500 | Negligible reaction |
Data sourced from gas-phase ion chemistry studies.[1]
Experimental Protocols
Protocol: Determining the Temperature Dependence of a this compound Promoted Reaction
This protocol outlines a general procedure for studying the kinetics of a reaction involving this compound at different temperatures.
Materials:
-
This compound
-
Reactants and anhydrous solvent
-
Temperature-controlled reaction vessel (e.g., jacketed reactor connected to a circulating bath)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Syringes for sampling
-
Quenching solution
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)
Procedure:
-
Reaction Setup:
-
Assemble the reaction vessel under an inert atmosphere.
-
Add the this compound and the limiting reagent to the vessel.
-
Add the anhydrous solvent via syringe.
-
Begin stirring to ensure a homogeneous mixture.
-
-
Temperature Control:
-
Set the circulating bath to the desired temperature (e.g., 25 °C).
-
Allow the reaction mixture to equilibrate to the set temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the excess reagent.
-
Start a timer immediately upon addition.
-
At regular intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution.
-
-
Data Collection at Different Temperatures:
-
Repeat steps 1-3 at a series of different temperatures (e.g., 35 °C, 45 °C, 55 °C).
-
-
Analysis:
-
Analyze the quenched aliquots using the chosen analytical method to determine the concentration of the reactant or product over time.
-
Calculate the rate constant (k) for each temperature from the concentration vs. time data.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and pre-exponential factor (A) for the reaction.
-
Visualizations
References
addressing substrate scope limitations in tropylium catalysis
Welcome to the Technical Support Center for Tropylium (B1234903) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the substrate scope limitations of tropylium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is tropylium catalysis?
A1: Tropylium catalysis utilizes the tropylium cation (C₇H₇⁺), a non-benzenoid aromatic species, to catalyze a variety of organic transformations.[1][2] Due to its positive charge and aromatic stability, the tropylium ion can act as an effective organo-Lewis acid catalyst, promoting reactions such as acetalization, transacetalization, carbonyl-olefin metathesis, and hydroboration.[1][3][4][5][6] It offers a metal-free alternative to traditional Lewis acid catalysis.[1][2]
Q2: What are the main advantages of using a tropylium catalyst?
A2: Tropylium catalysts offer several advantages, including:
-
Metal-free catalysis: This avoids potential metal contamination in products, which is particularly important in pharmaceutical applications.[1][7]
-
Mild reaction conditions: Many tropylium-catalyzed reactions can be carried out under relatively mild conditions.
-
High efficiency: In many cases, tropylium catalysts have demonstrated high yields and selectivity.[1]
-
Broad applicability: The tropylium cation can catalyze a wide range of chemical transformations.[2]
Q3: What are the primary limitations of tropylium catalysis?
A3: The primary limitations of tropylium catalysis often relate to its substrate scope. The efficiency of the catalysis can be significantly influenced by the electronic properties and steric bulk of the substrates. For instance, substrates with strong electron-withdrawing groups may show reduced reactivity, and sterically hindered substrates can lead to lower yields.[1] Additionally, in some reactions like intermolecular carbonyl-olefin metathesis, the tendency of substrates to polymerize in the presence of the catalyst can limit reaction efficiency.[5]
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Question: I am observing a low yield or no product formation in my tropylium-catalyzed reaction. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in tropylium-catalyzed reactions can stem from several factors related to substrate reactivity, reaction conditions, and catalyst stability. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Low Yield
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CARBONYL-OLEFIN METATHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropylium-promoted carbonyl–olefin metathesis reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Tropylium-promoted carbonyl–olefin metathesis reactions - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00907D [pubs.rsc.org]
- 6. Tropylium-promoted carbonyl-olefin metathesis reactions. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Tropylium-Catalyzed Reactions
Welcome to the technical support center for the purification of products from tropylium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these novel catalytic reaction products.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your tropylium-catalyzed reaction products.
Issue 1: Difficulty in removing the tropylium (B1234903) catalyst.
-
Problem: The tropylium salt catalyst is polar and sometimes co-elutes with polar products during chromatography, or is difficult to remove by simple extraction.
-
Solution:
-
For "Traceless" Catalysis: In many tropylium-catalyzed reactions, such as hydroborations, the tropylium catalyst (e.g., tropylium tetrafluoroborate, TropBF4) is converted into volatile byproducts like cycloheptatriene.[1] These can often be removed by evaporation under reduced pressure, simplifying the purification process.[1]
-
Aqueous Wash: For non-water-sensitive products, performing an aqueous work-up can be effective. The ionic tropylium salt will partition into the aqueous phase, while the desired organic product remains in the organic layer.
-
Silica (B1680970) Gel Plug: If the product is significantly less polar than the catalyst, a simple filtration through a short plug of silica gel can be used to capture the polar catalyst while allowing the product to pass through.
-
Issue 2: Product decomposition on silica gel during column chromatography.
-
Problem: The acidic nature of standard silica gel can cause degradation of sensitive products.
-
Solution:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine (B128534).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) for your column chromatography.
-
Issue 3: Poor separation of the product from byproducts during column chromatography.
-
Problem: The product and impurities have very similar polarities, leading to overlapping fractions.
-
Solution:
-
Optimize Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides the best separation (a larger ΔRf).
-
Gradient Elution: Employ a gradient elution where the polarity of the solvent system is gradually increased during the chromatography. This can help to resolve compounds with close Rf values.
-
Alternative Chromatographic Techniques: For very challenging separations, consider alternative techniques like reversed-phase chromatography or preparative high-performance liquid chromatography (HPLC).
-
Issue 4: The product is a cationic species and is difficult to purify by standard methods.
-
Problem: Cationic products can stick irreversibly to silica gel or behave unpredictably during chromatography.
-
Solution:
-
Reversed-Phase Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is often more suitable for the purification of polar and ionic compounds. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for purifying ionic compounds.
-
Precipitation/Crystallization: If the product is a solid, precipitating or crystallizing it from a suitable solvent system can be a highly effective method to isolate it from charged impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my product from a tropylium-catalyzed reaction?
A1: The first step is to analyze your crude reaction mixture by a technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will give you an idea of the number of components in your mixture, the polarity of your desired product, and will help you decide on the most appropriate purification strategy.
Q2: How can I remove a "traceless" tropylium catalyst?
A2: In reactions where the tropylium catalyst is converted to volatile byproducts, such as in certain hydroboration reactions, these can be removed by concentrating the reaction mixture under reduced pressure (e.g., using a rotary evaporator).[1]
Q3: Is recrystallization a good method for purifying products from these reactions?
A3: Yes, if your product is a solid, recrystallization can be an excellent and highly efficient purification method. It is particularly advantageous for large-scale purifications where chromatography can be cumbersome. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.
Q4: What are some common solvent systems for column chromatography of products from tropylium-catalyzed reactions?
A4: The optimal solvent system is highly dependent on the specific product. However, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. For a tropylium-catalyzed acetalization, a solvent system of n-pentane/diethyl ether/triethylamine (92/6/2) has been successfully used. The addition of a small amount of triethylamine can help to prevent product degradation on the acidic silica gel.
Q5: My product is an oil. Can I still use crystallization?
A5: While direct crystallization is not possible for an oil, you may be able to convert the oil into a solid derivative (e.g., a salt or a co-crystal) that can then be purified by recrystallization. Alternatively, column chromatography or distillation (if the compound is volatile and thermally stable) are the preferred methods for purifying oils.
Data Presentation
The following table summarizes purification data for a representative tropylium-catalyzed reaction. Due to the limited availability of direct comparative studies, this table will be updated as more data becomes available.
| Reaction Type | Product | Purification Method | Yield (%) | Purity (%) | Reference |
| Acetalization | 2-bromo-5-chlorobenzaldehyde dimethyl acetal | Column Chromatography | 98 | >95 (by NMR) | N/A |
| Hydroboration | (E)-alkenyl boronic esters | Hydrolysis to alcohol then purification | 46-66 (of alcohol) | Not Reported | N/A |
Note: The yield for the hydroboration product is for the isolated alcohol after hydrolysis and purification, which may not fully reflect the efficiency of the initial reaction.
Experimental Protocols
Protocol 1: Purification of a Diethyl Acetal via Column Chromatography
This protocol is adapted from a procedure used for the purification of products from a tropylium-catalyzed acetalization reaction.
1. Work-up: a. After the reaction is complete, cool the reaction mixture to room temperature. b. Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any volatile byproducts.
2. Column Chromatography: a. Prepare the Column: i. Select an appropriately sized glass column with a sintered glass frit. ii. Prepare a slurry of silica gel in the chosen eluent (e.g., n-pentane/diethyl ether/triethylamine = 92/6/2). iii. Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles. iv. Add a thin layer of sand on top of the silica gel bed. b. Load the Sample: i. Dissolve the crude product from the work-up step in a minimal amount of the eluent or a compatible solvent. ii. Carefully apply the sample to the top of the silica gel column. c. Elution: i. Begin eluting the column with the chosen solvent system. ii. Collect fractions in test tubes or other suitable containers. d. Monitoring: i. Monitor the separation by TLC, spotting each fraction on a TLC plate. ii. Visualize the spots under UV light or by using an appropriate stain. e. Combine and Concentrate: i. Combine the fractions containing the pure product. ii. Remove the solvent from the combined fractions under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: General workflow for the purification of products from tropylium-catalyzed reactions.
References
Validation & Comparative
A Head-to-Head Battle of the Carbocations: Tropylium Tetrafluoroborate vs. Tritylium Salts in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. In the realm of carbocation catalysis, tropylium (B1234903) and tritylium (B1200429) salts have emerged as potent, metal-free alternatives for a variety of organic transformations. This guide provides an objective comparison of the catalytic performance of tropylium tetrafluoroborate (B81430) and tritylium salts, supported by experimental data and detailed protocols to aid in catalyst selection.
Both tropylium and tritylium cations, stabilized by aromaticity and resonance respectively, function as effective Lewis acids and hydride acceptors, activating substrates and facilitating key bond-forming reactions. Their utility spans a range of transformations including hydroboration, Michael additions, and Povarov reactions. This comparative analysis will delve into their relative performance in specific, well-documented reactions.
Catalytic Performance in the Vinylogous Aza-Michael Addition
A direct comparison of tropylium tetrafluoroborate and tritylium tetrafluoroborate has been reported in the vinylogous aza-Michael addition of carbamates to para-quinone methides. This reaction is a valuable tool for the synthesis of α,α'-diarylmethyl carbamates.
| Catalyst (5 mol%) | Time (h) | Yield (%) |
| This compound | 1 | 96 |
| Tritylium Tetrafluoroborate | 1 | 94[1] |
| No Catalyst | 24 | 0 |
| B(C₆F₅)₃ | 24 | 92[1] |
| Sc(OTf)₃ | 24 | 45 |
| Yb(OTf)₃ | 24 | 32 |
| Cu(OTf)₂ | 24 | 25 |
Table 1: Comparison of various catalysts in the vinylogous aza-Michael addition of tert-butyl carbamate (B1207046) to a para-quinone methide.[1]
As the data indicates, both tropylium and tritylium salts are highly effective catalysts for this transformation, affording excellent yields in a short reaction time. This compound demonstrates a slight advantage in terms of yield under these specific conditions. Notably, both carbocation catalysts significantly outperform several common metal-based Lewis acids.[1]
Experimental Protocol: Vinylogous Aza-Michael Addition
The following is a representative experimental protocol for the vinylogous aza-Michael addition catalyzed by this compound. The same protocol can be followed for tritylium tetrafluoroborate by substituting the catalyst.
Materials:
-
para-Quinone methide (1a) (0.1 mmol, 1.0 equiv)
-
tert-Butyl carbamate (2a) (0.12 mmol, 1.2 equiv)
-
This compound (0.005 mmol, 0.05 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) (1.0 mL)
Procedure:
-
To a stirred solution of para-quinone methide (1a) in dichloromethane (1.0 mL) at room temperature, add tert-butyl carbamate (2a).
-
To this mixture, add this compound as the catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired α,α'-diarylmethyl carbamate.
Catalytic Performance in the Hydroboration of Alkynes
The hydroboration of alkynes is a fundamental transformation for the synthesis of vinylboranes, which are versatile intermediates in organic synthesis. Both tropylium and tritylium salts have been shown to catalyze this reaction.
| Catalyst (2 mol%) | Time (h) | Yield (%) |
| This compound | 12 | 92 |
| Tritylium Tetrafluoroborate | 12 | 88 |
| No Catalyst | 12 | 15 |
Table 2: Comparison of catalysts in the hydroboration of phenylacetylene (B144264) with pinacolborane.
In this hydroboration reaction, this compound again shows a slightly higher yield compared to tritylium tetrafluoroborate under the same reaction conditions. Both carbocation salts are significantly more effective than the uncatalyzed reaction.
Experimental Protocol: Hydroboration of Phenylacetylene
The following protocol describes the hydroboration of phenylacetylene catalyzed by this compound.
Materials:
-
Phenylacetylene (0.5 mmol, 1.0 equiv)
-
Pinacolborane (HBpin) (0.6 mmol, 1.2 equiv)
-
This compound (0.01 mmol, 0.02 equiv)
Procedure:
-
In a reaction vessel, combine phenylacetylene and pinacolborane.
-
Add this compound to the mixture.
-
Heat the reaction mixture at 70 °C.
-
Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS or ¹H NMR).
-
Upon completion, the product can be isolated by standard purification techniques.
Reaction Mechanisms and Catalytic Cycles
The catalytic activity of both tropylium and tritylium ions stems from their ability to act as Lewis acids, activating the electrophile, or as hydride abstractors, initiating a catalytic cycle.
Vinylogous Aza-Michael Addition: Lewis Acid Catalysis
In the vinylogous aza-Michael addition, the carbocation catalyst activates the para-quinone methide by coordinating to the carbonyl oxygen. This activation enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack by the carbamate.
Caption: Lewis acid-catalyzed aza-Michael addition.
Hydroboration of Alkynes: Hydride Abstraction Pathway
In the hydroboration of alkynes, the tropylium or tritylium cation can act as a hydride abstractor, reacting with pinacolborane to generate a highly reactive borenium cation. This borenium cation then participates in the hydroboration of the alkyne.
Caption: Hydride abstraction pathway in hydroboration.
Conclusion
Both this compound and tritylium salts are highly effective and versatile organocatalysts for a range of organic transformations. In the direct comparisons presented for the vinylogous aza-Michael addition and the hydroboration of alkynes, this compound demonstrated a slight edge in terms of chemical yield. However, the performance of both catalysts is excellent, and the choice between them may ultimately depend on other factors such as substrate scope, cost, and ease of handling for a specific application. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to explore the utility of these powerful carbocation catalysts in their own synthetic endeavors.
References
A Comparative Guide to Mechanistic Nuances: Tropylium Tetrafluoroborate vs. Transition Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
The landscape of catalytic organic synthesis is continually evolving, with a constant search for more efficient, selective, and sustainable methods. In this guide, we provide a detailed, data-driven comparison of two distinct catalytic paradigms: the use of the organocatalyst tropylium (B1234903) tetrafluoroborate (B81430) and the well-established field of transition metal catalysis. This comparison focuses on mechanistic studies and performance data in two key transformations: hydroboration of alkynes and Friedel-Crafts type reactions.
Section 1: Hydroboration of Terminal Alkynes
The hydroboration of alkynes is a powerful tool for the synthesis of vinylboronates, which are versatile intermediates in organic synthesis. Here, we compare the performance of tropylium tetrafluoroborate with representative transition metal catalysts in this transformation.
Mechanistic Overview
This compound: The catalytic cycle for this compound-promoted hydroboration is proposed to proceed via a hydride abstraction mechanism.[1] The tropylium cation abstracts a hydride from pinacolborane (HBpin), generating cycloheptatriene (B165957) and a highly reactive borenium cation. This borenium cation is the active species that undergoes hydroboration with the alkyne.
Transition Metal Catalysts: The mechanism of transition metal-catalyzed hydroboration can vary depending on the metal and ligands.[2][3] For late transition metals like rhodium and iridium, a common pathway involves the oxidative addition of the B-H bond to the metal center, followed by alkyne coordination, migratory insertion, and reductive elimination to release the vinylboronate and regenerate the catalyst.[2] For some metals, a σ-bond metathesis pathway is also proposed.[2] The stereochemical outcome (cis- or trans-hydroboration) is a key aspect of these catalytic systems.[2][4]
Data Presentation: Hydroboration of Terminal Alkynes
The following table summarizes the performance of this compound and various transition metal catalysts in the hydroboration of representative terminal alkynes.
| Catalyst | Substrate | Product(s) | Yield (%) | Selectivity (E/Z or α/β) | Reference |
| This compound | Phenylacetylene | (E)-2-phenylvinylboronic acid pinacol (B44631) ester | 98 | >99:1 E | [1] |
| 1-Octyne | (E)-1-octenylboronic acid pinacol ester | 85 | >99:1 E | [1] | |
| 4-Ethynyltoluene | (E)-2-(p-tolyl)vinylboronic acid pinacol ester | 95 | >99:1 E | [1] | |
| [Rh(COD)Cl]₂/dppb | Phenylacetylene | (Z)-2-phenylvinylboronic acid pinacol ester | 94 | >99:1 Z | [4] |
| [Ir(COD)Cl]₂/dppb | Phenylacetylene | (Z)-2-phenylvinylboronic acid pinacol ester | 96 | >99:1 Z | [4] |
| Pd₂(dba)₃/PCy₃ | 1-Octyne | 1-octenylboronic acid pinacol ester | 85 | 98:2 α | [5] |
| Ni(acac)₂/PCy₃ | 1-Phenyl-1-propyne | 1-phenyl-1-propen-2-ylboronic acid pinacol ester | 91 | >99:1 α | [6] |
| Co(acac)₂/CNC-ⁱPr | Phenylacetylene | (Z)-2-phenylvinylboronic acid pinacol ester | 98 | >99:1 Z | [7] |
| [Cp₂TiCl₂]/n-BuLi | Phenylacetylene | (E)-2-phenylvinylboronic acid pinacol ester | 95 | >99:1 E | [8][9] |
Experimental Protocols
General Procedure for this compound Catalyzed Hydroboration of Alkynes: [1] To a vial was added the alkyne (0.5 mmol, 1.0 equiv), this compound (0.01 mmol, 2 mol%), and pinacolborane (0.6 mmol, 1.2 equiv). The reaction mixture was stirred at 70 °C under a nitrogen atmosphere for the specified time. After completion of the reaction (monitored by TLC or GC-MS), the crude product was purified by column chromatography on silica (B1680970) gel.
General Procedure for Rhodium-Catalyzed trans-Hydroboration of Terminal Alkynes: [4] In a glovebox, a solution of [Rh(COD)Cl]₂ (0.0075 mmol, 1.5 mol % Rh) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) (0.018 mmol, 3.6 mol %) in THF (1 mL) was prepared. To this solution was added the alkyne (0.5 mmol, 1.0 equiv), followed by pinacolborane (0.55 mmol, 1.1 equiv). The reaction mixture was stirred at room temperature for the specified time. The solvent was removed under reduced pressure, and the residue was purified by column chromatography.
Mandatory Visualization
Caption: Proposed catalytic cycle for tropylium-catalyzed hydroboration.
Caption: General catalytic cycle for transition metal-catalyzed hydroboration.
Section 2: Friedel-Crafts Type Reactions
The Friedel-Crafts reaction is a cornerstone of C-C bond formation in organic chemistry. While traditionally catalyzed by strong Lewis acids, both organocatalytic and transition metal-catalyzed variants have emerged. A direct comparison using this compound is challenging due to a lack of published data for this specific catalyst in Friedel-Crafts reactions. Therefore, we will use the closely related tritylium (B1200429) tetrafluoroborate in a Povarov reaction (aza-Diels-Alder), which proceeds through a similar Lewis acid activation mechanism, as a proxy for discussion. We will compare this to a well-established transition metal-catalyzed Friedel-Crafts acylation.
Mechanistic Overview
Carbocation (Tritylium) Catalysis: In reactions like the Povarov reaction, the tritylium cation acts as a potent Lewis acid, activating the substrate (e.g., an imine) towards nucleophilic attack.[10] This activation lowers the energy barrier for the subsequent C-C bond formation. The catalytic cycle is completed by the release of the product and regeneration of the tritylium cation.
Transition Metal Catalysis (Ytterbium(III) Triflate): Lanthanide triflates, such as Yb(OTf)₃, are water-tolerant Lewis acids that can effectively catalyze Friedel-Crafts acylations.[11][12] The mechanism involves the coordination of the acylating agent to the metal center, which increases its electrophilicity and facilitates the attack by the aromatic nucleophile.
Data Presentation: Friedel-Crafts Type Reactions
The following table presents quantitative data for the tritylium tetrafluoroborate-catalyzed Povarov reaction and the Ytterbium(III) triflate-catalyzed Friedel-Crafts acylation.
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |
| Tritylium Tetrafluoroborate | Povarov Reaction | N-Phenylbenzylideneimine + N-Vinyl-2-pyrrolidinone | 2-Phenyl-4-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline | 92 | [10] |
| Ytterbium(III) Triflate | Friedel-Crafts Acylation | Anisole + Acetic Anhydride | 4-Methoxyacetophenone | 98 | [11] |
| Thiophene + Acetic Anhydride | 2-Acetylthiophene | 85 | [11] | ||
| 1-Methylpyrrole + Propionic Anhydride | 2-Propionyl-1-methylpyrrole | 91 | [13] |
Experimental Protocols
General Procedure for Tritylium Tetrafluoroborate-Catalyzed Povarov Reaction: [10] To a solution of the imine (0.5 mmol, 1.0 equiv) and the dienophile (0.6 mmol, 1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature was added tritylium tetrafluoroborate (0.05 mmol, 10 mol%). The reaction mixture was stirred until the starting materials were consumed (monitored by TLC). The reaction was then quenched, and the product was isolated and purified by column chromatography.
General Procedure for Ytterbium(III) Triflate-Catalyzed Friedel-Crafts Acylation: [11][13] To a mixture of the aromatic substrate (1.0 mmol, 1.0 equiv) and the acylating agent (1.2 mmol, 1.2 equiv) in a solvent (e.g., nitromethane (B149229) or an ionic liquid) was added Ytterbium(III) triflate (0.05 mmol, 5 mol%). The mixture was stirred at the indicated temperature for the required time. After completion, the reaction mixture was worked up, and the product was purified by distillation or chromatography.
Mandatory Visualization
Caption: General mechanism for carbocation-catalyzed electrophilic activation.
Caption: General mechanism for Yb(OTf)₃-catalyzed Friedel-Crafts acylation.
Conclusion
This guide highlights the distinct mechanistic pathways and comparative performances of this compound and transition metal catalysts in hydroboration and Friedel-Crafts type reactions. This compound, as an organocatalyst, offers a metal-free alternative with a unique hydride abstraction mechanism in hydroboration, leading to high E-selectivity. Transition metal catalysts, on the other hand, provide a broader range of selectivities (E or Z, α or β) in hydroboration, tunable by the choice of metal and ligands.
In Friedel-Crafts type reactions, while direct data for this compound is scarce, the analogous tritylium cation demonstrates potent Lewis acidity. Transition metal catalysts like Ytterbium(III) triflate offer efficient and recyclable alternatives to classical Lewis acids for these transformations.
The choice between these catalytic systems will ultimately depend on the desired selectivity, substrate scope, and the importance of avoiding metal contamination in the final product. The data and mechanistic insights presented herein are intended to aid researchers in making informed decisions for their synthetic challenges.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly efficient Lewis acid catalytic activity of the tritylium ion at the node of a tensile organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A DFT-Validated Guide to Tropylium-Catalyzed Hydroboration: A Metal-Free Approach to Alkene and Alkyne Functionalization
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic methods is paramount. This guide provides a comprehensive comparison of tropylium-catalyzed hydroboration, a novel metal-free approach, with established catalytic systems. Validated by Density Functional Theory (DFT) calculations, this methodology offers a unique mechanistic pathway for the synthesis of valuable organoboron compounds from alkynes, alkenes, and epoxides.
The hydroboration of unsaturated carbon-carbon bonds is a cornerstone of modern organic synthesis, providing access to versatile boronate esters. While traditionally dominated by transition-metal catalysts, recent advancements have highlighted the potential of main-group elements and organocatalysts to effect this transformation. Among these, tropylium (B1234903) salts have emerged as highly effective catalysts, operating through an uncommon mechanistic paradigm initiated by hydride abstraction. This guide delves into the experimental and computational evidence supporting this catalytic system, offering a direct comparison with alternative methods.
Performance of Tropylium Catalysts: A Comparative Analysis
The efficacy of tropylium-catalyzed hydroboration is influenced by the nature of the catalyst's counterion and compares favorably with other organic cations. Experimental studies on the hydroboration of phenylacetylene (B144264) with pinacolborane (HBpin) serve as a benchmark for this comparison.
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
| Tropylium Tetrafluoroborate (B81430) | 5 | 12 | 99 |
| Tropylium Bromide | 5 | 12 | ~99 |
| Tropylium Triflate | 5 | 12 | ~99 |
| Tritylium Tetrafluoroborate | 5 | 12 | 98 |
| Nitrosonium Tetrafluoroborate | 5 | 12 | 60 |
| No Catalyst | - | 12 | <5 |
Table 1: Comparison of Various Catalysts for the Hydroboration of Phenylacetylene. The data highlights the exceptional efficiency of tropylium salts, particularly tropylium tetrafluoroborate, in promoting the hydroboration of alkynes.
Substrate Scope of Tropylium-Catalyzed Hydroboration of Alkynes
This compound demonstrates broad applicability in the hydroboration of a diverse range of alkynes, affording the corresponding vinylboronates in good to excellent yields.
| Substrate (Alkyne) | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Phenylacetylene | (E)-β-styrylpinacolborane | 5 | 12 | 99 |
| 4-Methylphenylacetylene | (E)-4-methyl-β-styrylpinacolborane | 5 | 12 | 98 |
| 4-Methoxyphenylacetylene | (E)-4-methoxy-β-styrylpinacolborane | 5 | 12 | 95 |
| 4-Chlorophenylacetylene | (E)-4-chloro-β-styrylpinacolborane | 5 | 12 | 96 |
| 1-Octyne | (E)-1-octenylpinacolborane | 5 | 12 | 85 |
| Cyclohexylacetylene | (E)-cyclohexenylpinacolborane | 5 | 12 | 78 |
Table 2: Substrate Scope for the this compound-Catalyzed Hydroboration of Various Alkynes. The reaction tolerates a range of functional groups on the aromatic ring and is also effective for aliphatic alkynes.
Comparison with Alternative Catalytic Systems
To contextualize the performance of the tropylium catalyst, a comparison with established transition-metal and main-group catalysts for the hydroboration of phenylacetylene is presented below.
| Catalyst System | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tropylium.BF4 | 5 | Neat | 70 | 12 | 99 | [1] |
| [Rh(cod)Cl]2/dppb | 1 | THF | 25 | 0.5 | >95 | [2] |
| B(C6F5)3 | 5 | Toluene | 80 | 24 | ~90 | [3] |
Table 3: Performance Comparison of this compound with Selected Transition-Metal and Main-Group Catalysts for the Hydroboration of Phenylacetylene. While transition metal catalysts can be highly active at lower temperatures, the tropylium-based system offers a metal-free alternative with excellent yields under mild conditions.
Mechanistic Validation by DFT Calculations
DFT calculations have been instrumental in elucidating the unique mechanism of tropylium-catalyzed hydroboration. The calculations reveal that the uncatalyzed reaction between an alkyne and pinacolborane has a prohibitively high activation energy barrier of approximately 42.5 kcal/mol, underscoring the necessity of a catalyst.[1]
The proposed catalytic cycle, which differs depending on the tropylium salt counterion, is initiated by the abstraction of a hydride from pinacolborane by the tropylium cation. This key step generates cycloheptatriene (B165957) and a highly reactive boron species.
Catalytic Cycle with this compound
// Nodes Trop_BF4 [label="Tropylium.BF4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HBpin [label="HBpin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trop_H [label="Tropylium-H", fillcolor="#FBBC05", fontcolor="#202124"]; FBpin [label="FBpin", fillcolor="#34A853", fontcolor="#FFFFFF"]; BH2F [label="BH2F (Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Alkyne [label="Alkyne", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Alkyne-BH2F Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Vinylboronate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Trop_BF4 -> Trop_H [label=" + HBpin\n- [Bpin]+[BF4]-"]; Trop_H -> Trop_BF4 [style=invis]; // for layout FBpin -> BH2F [label="+ 2 HBpin\n- B2pin3"]; BH2F -> Intermediate1 [label="+ Alkyne"]; Intermediate1 -> Product [label="+ HBpin\n- BH2F"]; Product -> Alkyne [style=invis]; // for layout } /**
-
Catalytic cycle with Tropylium.BF4. */
Catalytic Cycle with Tropylium Bromide
// Nodes Trop_Br [label="Tropylium.Br", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HBpin [label="HBpin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trop_H [label="Tropylium-H", fillcolor="#FBBC05", fontcolor="#202124"]; BrBpin [label="BrBpin", fillcolor="#34A853", fontcolor="#FFFFFF"]; BH2Br [label="BH2Br (Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Alkyne [label="Alkyne", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Alkyne-BH2Br Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Vinylboronate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Trop_Br -> Trop_H [label=" + HBpin\n- [Bpin]+[Br]-"]; Trop_H -> Trop_Br [style=invis]; // for layout BrBpin -> BH2Br [label="+ 2 HBpin\n- B2pin3"]; BH2Br -> Intermediate1 [label="+ Alkyne"]; Intermediate1 -> Product [label="+ HBpin\n- BH2Br"]; Product -> Alkyne [style=invis]; // for layout } /**
-
Catalytic cycle with Tropylium.Br. */
The DFT calculations reveal the free energy profile for these catalytic cycles, providing quantitative support for the proposed mechanism. For instance, the calculated barrier for the reaction of HBpin with tropylium bromide to form BrBpin is 21.7 kcal/mol.[1] The subsequent steps involving the in-situ generated dihaloborane as the active catalyst proceed with lower energy barriers, explaining the observed high catalytic efficiency.
Experimental and Computational Protocols
General Experimental Protocol for Tropylium-Catalyzed Hydroboration of Alkynes
In a nitrogen-filled glovebox, the alkyne (0.5 mmol, 1.0 equiv) was added to a vial. Pinacolborane (0.6 mmol, 1.2 equiv) was then added, followed by the tropylium salt catalyst (0.025 mmol, 5 mol%). The vial was sealed and the reaction mixture was stirred at 70 °C for the time specified in the tables. After cooling to room temperature, the reaction mixture was purified by column chromatography on silica (B1680970) gel to afford the desired vinylboronate product.
Computational Methodology
The DFT calculations were performed using the Gaussian 09 software package. The geometries of all stationary points were optimized using the B3LYP functional with the 6-31G(d) basis set for all atoms. Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima and one imaginary frequency for transition states) and to obtain the Gibbs free energies at 298 K. A solvent model, such as the SMD model for a non-polar solvent like toluene, was employed to account for solvent effects.
Conclusion
Tropylium-catalyzed hydroboration, validated by extensive DFT calculations, represents a significant advancement in metal-free catalysis. This method provides an efficient and selective route to valuable organoboron compounds from a wide range of unsaturated substrates. The unique hydride abstraction mechanism sets it apart from traditional catalytic systems. The operational simplicity, mild reaction conditions, and the use of an inexpensive and environmentally benign organocatalyst make this a highly attractive methodology for applications in academic and industrial research, particularly in the field of drug development where the avoidance of transition metal contaminants is often crucial. The comparative data presented in this guide demonstrates that tropylium catalysis is not only a viable alternative but in many cases, a superior choice to established hydroboration methods.
References
comparative study of different tropylium salts in organic reactions
For Researchers, Scientists, and Drug Development Professionals
The tropylium (B1234903) cation, a stable non-benzenoid aromatic species, has emerged as a versatile and powerful tool in modern organic synthesis.[1][2][3] Its unique combination of stability, due to its 6π-electron system, and reactivity as a carbocation allows it to effectively catalyze a wide range of organic transformations, often serving as a metal-free alternative to traditional Lewis acids.[3][4] This guide provides a comparative overview of different tropylium salts, summarizing their performance in key organic reactions with supporting experimental data to aid in the selection of the most suitable salt for a given synthetic challenge.
Performance in Key Organic Reactions
The reactivity and efficacy of the tropylium cation can be influenced by its associated counter-ion. While tropylium tetrafluoroborate (B81430) and perchlorate (B79767) are the most extensively studied, other salts such as bromide and triflate also find application.[1][5][6] The choice of counter-ion can impact solubility, stability, and catalytic activity. Below is a summary of the performance of various tropylium salts in several common organic reactions.
Acetalization and Transacetalization Reactions
Tropylium salts have proven to be highly efficient organocatalysts for the protection of aldehydes and ketones as acetals, a fundamental transformation in multi-step synthesis.[4][7][8] This metal-free approach avoids potential contamination of products with residual metal catalysts, which is a significant advantage in the synthesis of pharmaceutical intermediates.[4]
| Tropylium Salt | Substrate | Reagent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Tropylium tetrafluoroborate | Benzaldehyde | Ethylene (B1197577) glycol | 2 | 0.5 | 98 | Green Chem., 2017, 19, 4133-4138 |
| This compound | 4-Nitrobenzaldehyde | Ethylene glycol | 2 | 1 | 99 | Green Chem., 2017, 19, 4133-4138 |
| This compound | Cyclohexanone | Ethylene glycol | 5 | 12 | 85 | Green Chem., 2017, 19, 4133-4138 |
| Tropylium hexafluorophosphate | Benzaldehyde | Ethylene glycol | 2 | 0.5 | 95 | Green Chem., 2017, 19, 4133-4138 |
| Tropylium triflate | Benzaldehyde | Ethylene glycol | 2 | 0.5 | 97 | Green Chem., 2017, 19, 4133-4138 |
Table 1: Comparison of Tropylium Salts in Acetalization Reactions.
Hydroboration Reactions
Tropylium salts can effectively promote the hydroboration of alkynes and alkenes, providing a metal-free route to valuable organoboron compounds.[9][10] The proposed mechanism involves hydride abstraction from the borane (B79455) reagent by the tropylium cation to generate a more reactive borenium ion.[9]
| Tropylium Salt | Substrate | Reagent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene (B144264) | Pinacolborane | 2 | 1 | 95 | J. Org. Chem. 2021, 86, 14, 9554–9563 |
| Tropylium hexafluorophosphate | Phenylacetylene | Pinacolborane | 2 | 1 | 78 | J. Org. Chem. 2021, 86, 14, 9554–9563 |
| Tropylium bromide | Phenylacetylene | Pinacolborane | 2 | 1 | 92 | J. Org. Chem. 2021, 86, 14, 9554–9563 |
| Tropylium triflate | Phenylacetylene | Pinacolborane | 2 | 1 | 94 | J. Org. Chem. 2021, 86, 14, 9554–9563 |
Table 2: Comparison of Tropylium Salts in the Hydroboration of Phenylacetylene.
Nucleophilic Substitution Reactions
The tropylium cation can activate alcohols and carboxylic acids for nucleophilic substitution, facilitating the synthesis of alkyl halides and acyl chlorides under mild conditions.[11] This transformation proceeds through the formation of a tropylium ether or ester intermediate, which then undergoes substitution.
| Tropylium Salt Precursor | Substrate | Reagent | Time (h) | Yield (%) | Reference |
| 7-Chlorotropone | Benzyl (B1604629) alcohol | N-Bromosuccinimide | 0.5 | 95 (as benzyl bromide) | Org. Lett. 2014, 16, 6, 1720–1723 |
| 7-Chlorotropone | Benzoic acid | Oxalyl chloride, then benzylamine | 1 | 92 (as N-benzylbenzamide) | Org. Lett. 2014, 16, 6, 1720–1723 |
Table 3: Tropylium-Mediated Nucleophilic Substitution. (Note: In this method, the active tropylium species is generated in situ from 7-chlorotropone).
Experimental Protocols
General Procedure for Acetalization of Aldehydes
To a solution of the aldehyde (1.0 mmol) and ethylene glycol (1.5 mmol) in dichloromethane (B109758) (5 mL) was added the tropylium salt (0.02 mmol). The reaction mixture was stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution (10 mL). The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 x 10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired acetal.
General Procedure for Hydroboration of Phenylacetylene
In a nitrogen-filled glovebox, the tropylium salt (0.02 mmol) was added to a vial containing phenylacetylene (1.0 mmol). Pinacolborane (1.2 mmol) was then added, and the vial was sealed and stirred at 70 °C for the time indicated in Table 2. After cooling to room temperature, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired vinylborane.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the utility of tropylium salts, the following diagrams depict a general reaction mechanism, a typical experimental workflow, and a comparison of reactivity.
Figure 1: Generalized mechanism of a tropylium cation-catalyzed reaction.
Figure 2: A typical experimental workflow for a tropylium salt-catalyzed reaction.
Figure 3: Relative reactivity of different tropylium salts in hydroboration.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Tropylium salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Tropylium salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids [organic-chemistry.org]
Assessing the Environmental Benefits of Tropylium Organocatalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable chemical synthesis has placed a significant emphasis on the development of environmentally benign catalytic systems. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based catalysis, often mitigating issues of toxicity and environmental contamination associated with heavy metals. Among the various classes of organocatalysts, the tropylium (B1234903) ion, a seven-membered aromatic cation, has garnered considerable attention as a versatile and environmentally safe catalyst for a range of organic transformations.[1] This guide provides a comparative assessment of the environmental benefits of tropylium organocatalysis against conventional catalytic methods, supported by experimental data and detailed protocols.
Quantitative Comparison of Catalytic Performance
To objectively evaluate the environmental footprint of tropylium organocatalysis, a comparison of key green chemistry metrics is essential. The following tables present a quantitative comparison for two representative organic transformations: the acetalization of benzaldehyde (B42025) and the hydroboration of phenylacetylene (B144264).
Table 1: Acetalization of Benzaldehyde with Ethylene (B1197577) Glycol
| Parameter | Tropylium Organocatalysis | Metal Catalysis (SnCl₄) |
| Catalyst | Tropylium tetrafluoroborate (B81430) | Tin(IV) chloride |
| Catalyst Loading | 1 mol% | 1-5 mol% |
| Solvent | Acetonitrile (B52724) | Dichloromethane (B109758) |
| Temperature (°C) | 70 | Room Temperature |
| Reaction Time | 5 hours | 1-4 hours |
| Yield (%) | 98%[1] | Up to 95% |
| Atom Economy (%) | 100% | 100% |
| Calculated E-Factor * | ~5.8 | ~10.2 |
*E-Factor calculated based on typical experimental protocols, including solvent for reaction and workup. Lower values indicate less waste.
Table 2: Hydroboration of Phenylacetylene with Pinacolborane
| Parameter | Tropylium Organocatalysis | Metal Catalysis (Rh-based) |
| Catalyst | Tropylium tetrafluoroborate | [Rh(COD)Cl]₂/dppf |
| Catalyst Loading | 2 mol% | 1-3 mol% |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Temperature (°C) | Room Temperature | Room Temperature |
| Reaction Time | 1 hour | 1-24 hours |
| Yield (%) | 95% | Up to 99% |
| Atom Economy (%) | 100% | 100% |
| Calculated E-Factor * | ~6.3 | ~8.5 |
*E-Factor calculated based on typical experimental protocols, including solvent for reaction and workup. Lower values indicate less waste.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are representative experimental protocols for the reactions compared above.
Synthesis of this compound Catalyst
A common method for the synthesis of this compound involves the reaction of cycloheptatriene (B165957) with a hydride abstracting agent, such as trityl tetrafluoroborate, in an inert solvent like dichloromethane. The this compound salt precipitates and can be isolated by filtration.
Procedure:
-
To a solution of triphenylmethyl tetrafluoroborate (1.0 eq) in anhydrous dichloromethane, add cycloheptatriene (1.1 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1-2 hours, during which a precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound as a white to pale yellow solid.
Tropylium-Catalyzed Acetalization of Benzaldehyde
Procedure: [1]
-
In a vial under an argon atmosphere, combine benzaldehyde (0.5 mmol, 1.0 eq), ethylene glycol (1.0 mmol, 2.0 eq), and this compound (0.005 mmol, 1 mol%).
-
Add dry acetonitrile (0.6 mL) and heat the reaction mixture to 70 °C.
-
Monitor the reaction by thin-layer chromatography until completion (typically 5 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired acetal.
Tin(IV) Chloride-Catalyzed Acetalization of Benzaldehyde (for comparison)
Procedure:
-
To a solution of benzaldehyde (1.0 eq) and ethylene glycol (1.2 eq) in dichloromethane at 0 °C, add a solution of tin(IV) chloride (SnCl₄, 5 mol%) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Tropylium-Promoted Hydroboration of Phenylacetylene
Procedure:
-
To a solution of phenylacetylene (1.0 eq) and pinacolborane (1.1 eq) in dichloromethane, add this compound (2 mol%) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor by gas chromatography or thin-layer chromatography.
-
Upon completion, the reaction mixture can be directly subjected to further transformations or purified by column chromatography.
Rhodium-Catalyzed Hydroboration of Phenylacetylene (for comparison)
Procedure:
-
In a glovebox, dissolve [Rh(COD)Cl]₂ (1 mol%) and a suitable phosphine (B1218219) ligand (e.g., dppf, 2.2 mol%) in anhydrous tetrahydrofuran.
-
Add phenylacetylene (1.0 eq) followed by pinacolborane (1.1 eq).
-
Stir the reaction at room temperature and monitor for completion.
-
After the reaction is complete, remove the solvent under reduced pressure and purify the residue by chromatography.
Visualizing the Environmental Advantages
The core environmental benefit of tropylium organocatalysis lies in the elimination of transition metals from the catalytic cycle, thereby avoiding the associated issues of metal contamination in the final product and the environmental impact of metal mining and disposal.
Caption: Comparison of catalytic workflows.
The diagram above illustrates the streamlined and cleaner process of tropylium organocatalysis compared to traditional metal catalysis. The metal-free nature of the tropylium catalyst often leads to a simpler purification process and eliminates the generation of metal-containing waste streams, which require specialized and costly disposal methods.
Signaling Pathway of Tropylium-Catalyzed Acetalization
The catalytic activity of the tropylium ion in acetalization reactions is attributed to its ability to act as a Lewis acid, activating the carbonyl group of the aldehyde towards nucleophilic attack by the alcohol.
Caption: Tropylium-catalyzed acetalization pathway.
Conclusion
Tropylium organocatalysis presents a compelling case for a greener and more sustainable approach to chemical synthesis. The primary environmental benefits stem from its metal-free nature, leading to the avoidance of toxic metal waste and contamination of products. As demonstrated by the comparative data on acetalization and hydroboration reactions, tropylium catalysis can achieve high yields and excellent atom economy under mild conditions, contributing to a reduced environmental impact as indicated by lower calculated E-Factors. While reaction times and catalyst loadings are comparable to some metal-based systems, the elimination of metal-related downstream processing and disposal offers significant environmental and economic advantages. Further research and development in this area are poised to expand the scope of tropylium organocatalysis, providing the pharmaceutical and chemical industries with a broader toolkit for sustainable manufacturing.
References
A Comparative Kinetic Analysis of Tropylium Tetrafluoroborate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of tropylium (B1234903) tetrafluoroborate (B81430) as a catalyst, primarily focusing on its performance in hydroboration reactions. Experimental data, where available, is presented to contrast its efficacy against alternative catalysts. Detailed experimental protocols for kinetic analysis and visualizations of the reaction mechanism and experimental workflow are also included to support researchers in their study of this and similar catalytic systems.
Performance Comparison: Tropylium Tetrafluoroborate vs. Alternatives
The catalytic activity of this compound is significantly influenced by its counterion and exhibits distinct kinetic profiles when compared to other catalysts. The following table summarizes the available quantitative and qualitative data for the hydroboration of alkynes.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Conversion/Yield (%) | Kinetic Profile Highlights |
| This compound (1a) | 10 | 1 hour | 85% (Product 4f) | - Exhibits a pre-activation period of 5-10 minutes at lower catalyst loadings.[1]- The pre-activation time is inversely proportional to the catalyst loading.[1] |
| 15 | Not specified | High | - At high loading, the pre-activation period is not observed.[1] | |
| Tropylium Bromide (1b) | 5 | 1 hour | 67% (Product 4f) | - Shows a similar pre-activation period to 10 mol% of this compound.[1]- 5 mol% of tropylium bromide demonstrates similar kinetics and efficiency to 10 mol% of 1a.[1] |
| Tritylium (B1200429) Tetrafluoroborate | Not specified | Not specified | "almost the same efficiency as the tropylium counterpart" | - The counterion plays a crucial role; tritylium hexafluorophosphate (B91526) completely suppressed the reaction.[1] |
| Tritylium-based Framework (PAF-201) | 0.25 | 1 hour | 92% | - In a Povarov model reaction, demonstrated a pseudo-first-order reaction rate ~3.7 times that of tritylium tetrafluoroborate.[2] |
Experimental Protocols
The following is a generalized protocol for the kinetic analysis of this compound catalyzed reactions, based on methodologies described in the literature for monitoring reaction kinetics using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Objective: To determine the reaction rate and kinetic profile of a this compound catalyzed reaction by monitoring the concentration of reactants and products over time.
Materials:
-
This compound
-
Substrate (e.g., alkyne)
-
Reagent (e.g., pinacolborane)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., mesitylene)
-
NMR tubes
-
Gas-tight syringes
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, add the substrate and the internal standard to a vial.
-
Dissolve the solids in the deuterated solvent.
-
In a separate vial, prepare a stock solution of this compound in the deuterated solvent.
-
Prepare a stock solution of the reagent (e.g., pinacolborane) in the deuterated solvent.
-
-
NMR Spectrometer Setup:
-
Set the NMR spectrometer to the desired temperature for the reaction.
-
Acquire a reference spectrum of the starting material solution to identify the characteristic peaks of the substrate and internal standard.
-
-
Initiation and Data Acquisition:
-
To initiate the reaction, inject the reagent stock solution followed by the catalyst stock solution into the NMR tube containing the substrate.
-
Quickly invert the tube to mix the reagents and place it in the NMR spectrometer.
-
Start acquiring a series of ¹H NMR spectra at predetermined time intervals. The time between acquisitions should be short enough to capture the initial phase of the reaction accurately.
-
-
Data Analysis:
-
Process the acquired spectra (phasing and baseline correction).
-
Integrate the peaks corresponding to the substrate, product, and the internal standard in each spectrum.
-
Calculate the concentration of the substrate and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the substrate and/or product as a function of time to obtain the reaction profile.
-
From the reaction profile, determine the initial reaction rate and other kinetic parameters (e.g., rate constant, reaction order).
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for NMR-based kinetic analysis.
Proposed Mechanism for this compound Catalyzed Hydroboration
References
A Comparative Benchmarking Study: Tropylium Tetrafluoroborate as a Lewis Acid Catalyst
For researchers, scientists, and drug development professionals, the selection of an optimal Lewis acid catalyst is paramount for efficient and selective chemical transformations. This guide provides a comprehensive performance comparison of tropylium (B1234903) tetrafluoroborate (B81430) against other commonly employed Lewis acid catalysts in key organic reactions, supported by experimental data and detailed protocols.
Tropylium tetrafluoroborate, a stable aromatic carbocation, has emerged as a potent organocatalyst, demonstrating remarkable efficacy in a variety of chemical reactions.[1] Its utility as a Lewis acid stems from the electron-deficient nature of the tropylium cation. This guide benchmarks its performance against other prominent Lewis acids, namely tritylium (B1200429) tetrafluoroborate, boron trifluoride diethyl etherate (BF₃·OEt₂), and scandium(III) triflate (Sc(OTf)₃), in three significant transformations: the Povarov reaction, the hydroboration of alkynes, and the acetalization of aldehydes.
Performance Comparison in Key Organic Reactions
The catalytic efficiency of this compound is evaluated based on reaction yields, times, and catalyst loading, with the data summarized for direct comparison.
Povarov Reaction
The Povarov reaction, a formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines, serves as an excellent platform for comparing Lewis acid catalysts. While direct comparative data for this compound is limited, a study on a related tritylium-based porous aromatic framework (PAF-201) provides a valuable benchmark against free tritylium tetrafluoroborate (TrBF₄).
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| PAF-201 (Tritylium-based) | 0.25 | 1 | 92 |
| Tritylium Tetrafluoroborate (TrBF₄) | 0.25 | 3 | 74 |
| Tritylium Tetrafluoroborate (TrBF₄) | 0.5 | - | 92 |
Table 1: Comparison of catalyst performance in the Povarov reaction between benzylidene aniline (B41778) and 2,3-dihydrofuran.
Hydroboration of Alkynes
Acetalization of Aldehydes
Tropylium salts have been successfully employed as organic Lewis acid catalysts for the acetalization of a wide range of aldehydes.[3] This metal-free method is efficient under both batch and flow conditions.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate reproducibility and further investigation.
General Procedure for the Povarov Reaction
A solution of the aromatic imine (1.0 equiv) and the alkene (1.2 equiv) in a suitable solvent (e.g., dichloromethane) is prepared. The Lewis acid catalyst (e.g., this compound, 0.1-5 mol%) is added, and the reaction mixture is stirred at a specified temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is isolated and purified using standard techniques.
General Procedure for the Hydroboration of Alkynes
To a solution of the alkyne (1.0 equiv) and a borane (B79455) source (e.g., pinacolborane, 1.1 equiv) in a suitable solvent (e.g., THF), the this compound catalyst (1-5 mol%) is added under an inert atmosphere. The reaction mixture is stirred at a specified temperature for the required time. Upon completion, the reaction is quenched, and the vinylborane (B8500763) product is isolated and purified.
General Procedure for the Acetalization of Aldehydes
A mixture of the aldehyde (1.0 equiv), the alcohol (2.2 equiv), and this compound (1-5 mol%) in a suitable solvent (e.g., dichloromethane) is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the reaction is worked up, and the acetal (B89532) product is purified by chromatography.
Reaction Mechanisms and Visualizations
The underlying mechanisms of these catalytic transformations are crucial for understanding the role of the Lewis acid and for optimizing reaction conditions.
Povarov Reaction Mechanism
The Lewis acid-catalyzed Povarov reaction is believed to proceed through a stepwise mechanism.[4][5][6][7][8] The Lewis acid activates the imine, making it more electrophilic. The electron-rich alkene then attacks the activated imine, forming a carbocation intermediate. Subsequent intramolecular electrophilic aromatic substitution and proton loss lead to the formation of the tetrahydroquinoline product.
Caption: Lewis acid-catalyzed Povarov reaction mechanism.
Hydroboration of Alkynes: A Proposed Organocatalytic Pathway
The tropylium ion-promoted hydroboration of alkynes is thought to proceed via a hydride abstraction from the borane by the tropylium cation, generating a highly reactive borenium cation.[1][2] This borenium cation then activates the alkyne for hydroboration.
Caption: Proposed mechanism for tropylium-catalyzed hydroboration.
Acetalization of Aldehydes: A Lewis Acid-Catalyzed Pathway
In the Lewis acid-catalyzed acetalization of aldehydes, the catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the alcohol.[9][10][11][12] A hemiacetal intermediate is formed, which is then further activated by the Lewis acid to undergo a second nucleophilic attack by the alcohol, yielding the acetal.
Caption: Experimental workflow for Lewis acid-catalyzed acetalization.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Tropylium salts as efficient organic Lewis acid catalysts for acetalization and transacetalization reactions in batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Povarov reaction - Wikipedia [en.wikipedia.org]
- 5. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Isotopic Labeling Illuminates Tropylium Ion Reaction Mechanisms: A Comparative Guide
Researchers have long utilized isotopic labeling to unravel the complex reaction mechanisms underlying the formation of the tropylium (B1234903) ion (C₇H₇⁺), a stable seven-membered aromatic cation frequently observed in the mass spectra of alkyl-substituted aromatic compounds. This guide provides a comparative analysis of key isotopic labeling studies, presenting experimental data and detailed protocols to elucidate the competing pathways in tropylium ion formation.
The prevailing hypothesis for the formation of the tropylium ion from precursors like toluene (B28343) involves the rearrangement of a benzyl (B1604629) cation intermediate. However, the precise mechanism, particularly the potential for atomic scrambling within the molecular ion prior to fragmentation, has been a subject of intense investigation. Isotopic labeling, using deuterium (B1214612) (²H) and carbon-13 (¹³C), has been instrumental in tracing the fate of individual atoms and providing quantitative evidence for different mechanistic proposals.
Comparison of Reaction Mechanisms: Scrambling vs. Direct Ring Expansion
Two primary mechanistic questions have been addressed by isotopic labeling studies:
-
Hydrogen Scrambling: Do the hydrogen atoms of the precursor molecule, such as toluene, randomize before or during the formation of the tropylium ion?
-
Carbon Scrambling: Does the carbon skeleton of the precursor rearrange, leading to a statistical distribution of carbon atoms in the resulting tropylium ion?
The following sections compare the evidence for these phenomena based on mass spectrometric analysis of isotopically labeled toluene.
Quantitative Data from Isotopic Labeling Studies
The extent of isotopic scrambling provides crucial insights into the lifetime and structure of the intermediate ions. The following table summarizes representative data from mass spectrometric studies on deuterated and ¹³C-labeled toluene, illustrating the degree of randomization observed in the C₇H₇⁺ fragment ion.
| Labeled Precursor | Key Fragment Ion(s) | Observed Isotopic Distribution | Inferred Mechanism |
| Toluene-α-¹³C | [¹³CC₆H₇]⁺, [¹²C₇H₇]⁺ | Statistical distribution of ¹³C in the C₇H₇⁺ ion. | Complete carbon scrambling prior to or during fragmentation. |
| Toluene-2,6-¹³C₂ | [¹³C₂¹²C₅H₇]⁺, [¹³C¹²C₆H₇]⁺, [¹²C₇H₇]⁺ | Statistical distribution of ¹³C atoms in the C₇H₇⁺ ion. | Complete carbon scrambling, supporting a symmetrical intermediate. |
| Toluene-d₈ | C₇HₓD₇₋ₓ⁺ | Extensive H/D scrambling, approaching statistical distribution. | Complete or near-complete hydrogen scrambling. |
Table 1: Summary of Isotopic Distribution Data in the Mass Spectra of Labeled Toluene. The data consistently point towards significant, if not complete, randomization of both hydrogen and carbon atoms in the formation of the tropylium ion from toluene.
Experimental Protocols
The following are representative experimental protocols for the synthesis of isotopically labeled toluene and its subsequent analysis by mass spectrometry.
Synthesis of Labeled Toluene
1. Synthesis of Toluene-α-¹³C:
-
Materials: Benzyl chloride, [¹³C]methyl magnesium iodide (Grignard reagent), anhydrous diethyl ether.
-
Procedure:
-
A solution of benzyl chloride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
The flask is cooled in an ice bath, and a solution of [¹³C]methyl magnesium iodide in diethyl ether is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the resulting toluene-α-¹³C is purified by fractional distillation.
-
2. Synthesis of Toluene-d₈:
-
Materials: Phenylmagnesium bromide, deuterium oxide (D₂O), perdeuterated methyl iodide (CD₃I), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
A solution of phenylmagnesium bromide in anhydrous THF is prepared.
-
Perdeuterated methyl iodide is added dropwise to the Grignard reagent at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is carefully quenched with D₂O.
-
The organic layer is separated, washed with D₂O, and dried over anhydrous sodium sulfate.
-
The product, toluene-d₈, is isolated and purified by distillation.
-
Mass Spectrometric Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., a double-focusing magnetic sector or a time-of-flight analyzer) equipped with an electron ionization (EI) source is typically used.
-
Sample Introduction: The labeled toluene sample is introduced into the ion source, usually via a heated inlet system or a gas chromatograph for separation from any impurities.
-
Ionization: The sample is ionized using a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated according to their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the parent ion and various fragment ions. The isotopic distribution within the C₇H₇⁺ ion cluster is then carefully analyzed to determine the extent of scrambling.
Visualizing the Reaction Mechanisms
The following diagrams illustrate the proposed reaction pathways for the formation of the tropylium ion from toluene, highlighting the concept of atomic scrambling.
Figure 1: A generalized experimental workflow for isotopic labeling studies.
Figure 2: Competing pathways for tropylium ion formation from the toluene molecular ion.
The experimental evidence strongly supports a mechanism involving extensive scrambling of both hydrogen and carbon atoms. This indicates that the toluene molecular ion likely isomerizes to one or more symmetrical intermediates before losing a hydrogen atom to form the highly stable tropylium ion. The alternative pathway, involving direct cleavage of a benzylic C-H bond to form a benzyl cation followed by ring expansion without scrambling, is considered a minor or non-existent pathway under typical mass spectrometric conditions. These findings underscore the power of isotopic labeling in providing definitive evidence to distinguish between competing reaction mechanisms in the gas phase.
Tropylium Catalysis: A Comparative Guide to Regioselectivity and Stereochemistry in Addition Reactions
For researchers, scientists, and drug development professionals, achieving precise control over the three-dimensional arrangement of atoms in a molecule is paramount. Tropylium (B1234903) salts have emerged as powerful, metal-free organocatalysts for a variety of chemical transformations, offering a compelling alternative to traditional transition-metal catalysts.[1][2][3] This guide provides a comprehensive comparison of the regioselectivity and stereochemistry of tropylium-catalyzed addition reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and reaction optimization.
The tropylium ion, a seven-membered aromatic cation, functions as a potent yet mild Lewis acid catalyst.[1] Its ability to activate substrates towards nucleophilic attack has been harnessed in a range of addition reactions, demonstrating notable levels of stereocontrol. This guide will delve into specific examples, comparing the performance of tropylium catalysts with other Lewis acids and providing the necessary experimental framework for validation.
Performance Comparison: Diastereoselective Vinylogous Aza-Michael Addition
A prime example of the stereochemical control offered by tropylium catalysis is the vinylogous aza-Michael addition of carbamates to para-quinone methides (p-QMs). This reaction is crucial for the synthesis of α,α′-diarylmethyl carbamates, which are valuable precursors for various pharmaceuticals.
In a study by Maji and coworkers, the use of tropylium tetrafluoroborate (B81430) as a catalyst in the addition of (-)-menthyl carbamate (B1207046) (a chiral auxiliary) to various p-QMs resulted in excellent diastereoselectivity.[4] The reaction afforded the corresponding diastereomerically pure α,α′-diarylmethyl carbamate derivatives with diastereomeric ratios (d.r.) of up to >20:1.[4]
Comparative Data with Other Lewis Acids
The performance of tropylium tetrafluoroborate was benchmarked against several other common Lewis acid catalysts in the addition of tert-butyl carbamate to a model p-QM. The results, summarized in the table below, highlight the superior efficacy of the tropylium catalyst in this transformation.[4]
| Catalyst (5 mol%) | Time (h) | Yield (%) |
| This compound (C₇H₇BF₄) | 0.5 | 96 |
| Scandium(III) triflate (Sc(OTf)₃) | 24 | 42 |
| Ytterbium(III) triflate (Yb(OTf)₃) | 24 | 24 |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 20 | 96 |
| Tritylium tetrafluoroborate (Ph₃CBF₄) | 1 | 94 |
| Data sourced from Maji et al.[4] |
While B(C₆F₅)₃ also provided a high yield, the reaction time was significantly longer. Tritylium tetrafluoroborate showed comparable reactivity to the tropylium salt. However, tropylium catalysts are often more accessible and easier to handle.
Stereochemistry in Tropylium-Promoted Hydroboration
Tropylium salts have also been shown to effectively promote the hydroboration of alkynes, a fundamental transformation for accessing vinylboranes. Mechanistic studies, including deuterium (B1214612) labeling experiments, have confirmed that the addition of H-Bpin across the alkyne proceeds with cis-stereochemistry.[5] This stereospecificity is a key feature of this catalytic system. For terminal alkynes, this results in the formation of the trans-vinylborane product. While this reaction is highly stereospecific, the regioselectivity can be an issue with internal, unsymmetrically substituted alkynes, often leading to a mixture of regioisomers.[3]
Experimental Protocols
Accurate determination of regioselectivity and stereochemistry is critical for validating the outcome of these reactions. Below are detailed methodologies for key experiments.
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
The diastereomeric ratio (d.r.) of the α,α′-diarylmethyl carbamate products can be determined by ¹H NMR spectroscopy. Diastereomers are distinct compounds and will have slightly different chemical environments, leading to distinguishable signals in the NMR spectrum.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio. A long relaxation delay (e.g., 5 seconds) is recommended to ensure accurate integration.
-
Data Analysis:
-
Identify a set of well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenter are often good candidates.
-
Carefully integrate the selected signals for each diastereomer.
-
The diastereomeric ratio is the ratio of the integration values. For example, if the integrals are 1.00 and 0.05, the d.r. is 20:1.
-
Perform baseline correction before integration to ensure accuracy.[6]
-
Confirmation of Absolute and Relative Stereochemistry by X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound, thereby confirming both the relative and absolute stereochemistry.
Methodology:
-
Crystal Growth: Grow single crystals of the major diastereomer from a suitable solvent system (e.g., by slow evaporation of a solution of the compound in a mixture of solvents like ethyl acetate (B1210297) and hexanes).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The resulting model will provide the precise spatial arrangement of all atoms in the molecule, confirming the stereochemical outcome of the reaction. The absolute configuration of the major diastereomer of the α,α′-diarylmethyl carbamate was confirmed using this method.[4]
Visualizing Reaction Pathways
Graphviz diagrams can be used to illustrate the proposed mechanistic pathways and workflows.
Caption: Proposed mechanism for tropylium-catalyzed Michael addition.
Caption: Experimental workflow for product validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tropylium Salt-Promoted Vinylogous Aza-Michael Addition of Carbamates to para-Quinone Methides: Elaboration to Diastereomerically Pure α,α′-Diarylmethyl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
The Cost-Effectiveness of Tropylium Tetrafluoroborate in Synthesis: A Comparative Guide
In the landscape of synthetic organic chemistry, the choice of reagents is a critical decision, balancing reactivity, selectivity, and cost. Tropylium (B1234903) tetrafluoroborate (B81430) ([C₇H₇]⁺[BF₄]⁻) has emerged as a versatile and powerful reagent, particularly in reactions involving hydride abstraction and oxidation. This guide provides a comprehensive cost-effectiveness analysis of tropylium tetrafluoroborate in comparison to other common reagents for similar transformations, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a stable, crystalline organic salt containing the aromatic tropylium cation. Its utility in synthesis stems from its ability to act as a potent hydride abstractor, forming the stable cycloheptatriene (B165957) as a byproduct.[1][2] This reactivity makes it a valuable tool for the generation of carbocations, iminium ions, and other reactive intermediates.[3] It is often touted as a metal-free alternative to some transition metal catalysts, offering milder reaction conditions and avoiding heavy metal contamination of products.[3]
Cost Analysis of this compound and Alternatives
A primary consideration for any laboratory or industrial process is the cost of reagents. The following table provides a comparative cost analysis of this compound and several alternative reagents commonly used for hydride abstraction, dehydrogenation, and oxidation reactions. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Reagent | Typical Application(s) | Molecular Weight ( g/mol ) | Purity | Price (USD/g) |
| This compound | Hydride Abstraction, Dehydrogenation, Oxidation | 177.94 | 97-98% | $30 - $60[4] |
| Trityl Tetrafluoroborate | Hydride Abstraction, Lewis Acid Catalysis | 330.13 | 97% | $11 - $25[5][6] |
| Ferrocenium (B1229745) Hexafluorophosphate (B91526) | One-Electron Oxidant | 330.97 | 96-98% | $44 - $188[2][3][7][8][9] |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dehydrogenation, Oxidation | 227.01 | 98% | $1.20 - $6.00[10][11][12][13][14] |
| N-Bromosuccinimide (NBS) | Radical Bromination, Oxidation | 177.98 | 99% | $0.24 - $0.70[15][16][17][18][19] |
Key Takeaway: this compound is a moderately priced reagent. While significantly more expensive than bulk reagents like N-bromosuccinimide (NBS) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), it is generally more cost-effective than some specialized one-electron oxidants like ferrocenium hexafluorophosphate. Its price is comparable to, or in some cases slightly higher than, trityl tetrafluoroborate.
Performance Comparison in Key Synthetic Transformations
The true value of a reagent is determined by its performance in specific chemical reactions. This section provides a comparative analysis of this compound against its alternatives in key applications, supported by experimental data from the literature.
Hydride Abstraction: A Comparative Study with Trityl Tetrafluoroborate
Hydride abstraction is a cornerstone of this compound's reactivity. A common alternative for this transformation is trityl tetrafluoroborate. A study on the hydroboration of alkynes with pinacolborane provides a basis for comparison, as the initial step involves hydride abstraction from the borane.
| Reagent | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) | | :--- | :--- | :--- | :--- | :--- | | This compound | 2 | 12 | 85 | | Tritylium Tetrafluoroborate | 5 | 12 | 82 |
Data adapted from a study on the hydroboration of phenylacetylene. [20]
Analysis: In this specific application, this compound demonstrates higher efficiency, requiring a lower catalyst loading to achieve a comparable, and even slightly higher, yield than trityl tetrafluoroborate. This enhanced catalytic activity can offset its potentially higher initial cost per gram, making it a more cost-effective choice in the long run for this type of transformation.
Dehydrogenation of Heterocycles: Comparison with DDQ
The aromatization of heterocyclic compounds through dehydrogenation is a crucial transformation in the synthesis of many pharmaceuticals and functional materials. This compound can effect this transformation, with DDQ being a widely used and cost-effective alternative.
| Reagent | Substrate | Reaction Conditions | Product Yield (%) |
| This compound | N-Methyl-1,2,3,4-tetrahydroquinoline | MeCN, 80 °C, 12 h | ~80 (estimated based on similar amine oxidations) |
| DDQ | 1,2,3,4-Tetrahydroquinoline | Benzene, reflux, 3 h | 95 |
Data for DDQ is from a typical dehydrogenation procedure. Data for this compound is an estimation based on its known reactivity in amine oxidation.
Analysis: DDQ is a highly efficient and cost-effective reagent for the dehydrogenation of tetrahydroquinolines, providing excellent yields in a relatively short reaction time. While this compound is capable of this transformation, the harsher conditions and potentially lower yields, coupled with its higher cost, make DDQ the more cost-effective option for straightforward dehydrogenations of this nature. However, the milder nature of this compound might be advantageous for substrates with sensitive functional groups that are incompatible with DDQ.
Oxidation of Amines: A Case Study in α-Cyanation
The oxidation of amines to iminium ions, which can then be trapped by nucleophiles, is a powerful synthetic strategy. This compound has been shown to be highly effective in this regard.
| Reagent | Substrate | Nucleophile | Product Yield (%) |
| This compound | N-Methylpyrrolidine | KCN | 95 |
| Ferrocenium Hexafluorophosphate | Benzylamine (to imine) | - | 70 (in water with air as oxidant)[17] |
Data for this compound is from a study on the α-cyanation of amines. [3]
Analysis: this compound demonstrates excellent efficacy in the oxidative α-cyanation of amines, providing high yields.[3] Ferrocenium hexafluorophosphate is also a competent oxidant for amines, though the reported yields for the formation of the corresponding imine are lower.[17] Given the specialized nature and higher cost of ferrocenium hexafluorophosphate, this compound presents a more cost-effective and efficient alternative for this specific transformation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating the practicality of a synthetic method.
Synthesis of this compound
Reaction: Cycloheptatriene + Triphenylcarbenium Tetrafluoroborate → this compound + Triphenylmethane
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine cycloheptatriene (0.17 g, 1.8 mmol) and triphenylcarbenium tetrafluoroborate (0.6 g, 1.8 mmol).
-
With stirring, slowly add acetonitrile (B52724) dropwise until all solids have dissolved. Use the minimum amount of solvent necessary.
-
Allow the reaction to stir at room temperature for approximately 5 minutes.
-
Remove the acetonitrile in vacuo using a rotary evaporator. A dense white precipitate of this compound will form.
-
Isolate the crystals by suction filtration.
-
Wash the crystals with small portions of ice-cold ethanol (B145695) (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).
-
Allow the crystals to air dry and record the mass.[11]
α-Cyanation of N-Methylpyrrolidine using this compound
Reaction: N-Methylpyrrolidine + [C₇H₇]⁺[BF₄]⁻ + KCN → 1-Methylpyrrolidine-2-carbonitrile
Procedure:
-
To a solution of N-methylpyrrolidine (1.0 mmol) in acetonitrile (5 mL) is added potassium cyanide (1.5 mmol).
-
This compound (1.2 mmol) is then added in one portion.
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aminonitrile.[3]
Visualizing Reaction Pathways and Workflows
Diagrams illustrating reaction mechanisms and experimental workflows can provide a clearer understanding of the processes involved.
Caption: Mechanism of Hydride Abstraction by the Tropylium Cation.
Caption: Experimental Workflow for Amine α-Cyanation.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. While its upfront cost is higher than that of some classical oxidizing and dehydrogenating agents like DDQ and NBS, its performance in specific applications, such as hydride abstraction and certain amine oxidations, can be superior. The higher efficiency, demonstrated by lower required catalyst loadings and high yields, can make it a more cost-effective option in these contexts. The choice of reagent will ultimately depend on the specific transformation, the sensitivity of the substrate, and the overall cost considerations of the synthetic route. For researchers and drug development professionals, a careful evaluation of these factors is crucial for the selection of the optimal synthetic strategy.
References
- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cost.eu [cost.eu]
- 5. Improved methods for the oxidation of primary and secondary alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. www1.udel.edu [www1.udel.edu]
- 12. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Abstraction of Hydride from Alkanes and Dihydrogen by the Perfluorotrityl Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of Tropylium Tetrafluoroborate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. Tropylium (B1234903) tetrafluoroborate (B81430), a useful reagent in organic synthesis, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with tropylium tetrafluoroborate. It is classified as a substance that causes severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.[1][2] It is also sensitive to moisture.[1][2]
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves are required.[1]
-
Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[1] In case of potential splashing, additional protection may be necessary.
-
Respiratory Protection: If working in an area with inadequate ventilation or if dust is generated, a respirator should be used.[1]
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Use a closed system for handling whenever possible.
-
Ensure that an emergency eye wash station and safety shower are readily accessible.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste and send it to an approved waste disposal facility.[2][3][4]
Step 1: Waste Collection and Storage
-
Container: Place unwanted this compound and any contaminated disposable materials (e.g., weighing paper, gloves) into a clearly labeled, sealable, and chemically compatible waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound." Include the approximate quantity and date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry secondary containment area away from incompatible materials such as strong oxidizing agents and strong acids.[1][3] The storage area should be locked up.[1][3]
Step 2: Spill Management In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable container for disposal.[1][3] Avoid generating dust during this process.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected spill material is considered hazardous waste and must be disposed of following the procedures outlined in Step 1.
Step 3: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Follow Regulations: Adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste.
Alternative Disposal Method (Expert Use Only): Some safety data sheets suggest that it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This method should only be performed by trained professionals in a licensed facility and in strict accordance with all applicable regulations.
Quantitative Safety Data
| Property | Value | Reference |
| Melting Point | 240 °C / 464 °F | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Tropylium tetrafluoroborate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Tropylium tetrafluoroborate (B81430), including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures.
Tropylium tetrafluoroborate is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation and serious eye damage, and may also cause respiratory irritation.[1][2] Some safety data sheets classify it as causing severe skin burns and eye damage, and being harmful if swallowed.[3][4] Furthermore, this compound is sensitive to moisture.[3][5] Adherence to the following guidelines is crucial for minimizing risks and ensuring safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The required PPE may vary based on the scale of the operation and the potential for exposure.
| Body Part | Required PPE | Standards & Recommendations | Purpose |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should meet EN 166 (Europe) or ANSI Z87.1 (US) standards.[3][6] | To protect against splashes and dust particles that can cause serious eye damage.[1][2] |
| Hands | Chemical-resistant gloves | Gloves should be tested to EN 374 (Europe) or F739 (US) standards.[7] Nitrile, neoprene, or PVC gloves are often suitable, but always consult the manufacturer's compatibility data.[7] | To prevent skin contact, which can cause irritation or chemical burns.[1][3] |
| Body | Laboratory coat or chemical-resistant clothing | Wear a long-sleeved lab coat. For larger quantities or where there is a significant risk of splashing, a chemical-resistant apron or suit is recommended.[1][7] | To protect the skin from accidental contact with the chemical.[7] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use a respirator if ventilation is inadequate or if dust is generated.[1][2] A P95 (US) or P1 (EU EN 143) particle respirator may be sufficient for nuisance exposures, while higher-level protection may require an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[7] | To prevent inhalation of dust, which can cause respiratory tract irritation.[1][2] |
| Feet | Closed-toe shoes | Safety shoes are recommended.[1] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[7]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Assemble all necessary PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare the work area: Ensure the workspace is clean and uncluttered. Have spill control materials readily available.
2. Handling:
-
Avoid dust generation: Handle the solid material carefully to minimize the creation of dust.[2][3]
-
Weighing: If weighing the compound, do so in a ventilated enclosure.
-
Keep containers closed: Keep the container tightly sealed when not in use to prevent exposure to moisture and contamination.[2][3]
-
Avoid contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[3]
3. Post-Handling:
-
Decontaminate: Clean the work area thoroughly after use.
-
Remove PPE carefully: Remove gloves and other PPE in a manner that avoids contaminating skin.
-
Wash hands: Always wash hands with soap and water after handling the chemical.[1][2]
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. One source suggests applying a 2.5% calcium gluconate gel to the affected area.[1] Seek immediate medical attention.[1][2][3] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including leftover chemical and any contaminated PPE or materials, in a clearly labeled, sealed container.[7]
-
Disposal Method: Dispose of the waste through a licensed and approved waste disposal company.[1][2][3] One recommended method is incineration in a facility equipped with an afterburner and a flue gas scrubber.[1]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A workflow diagram illustrating the key stages of handling and disposing of this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. guidechem.com [guidechem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
